molecular formula C12H16N2O2 B017747 1-Acetyl-4-(4-hydroxyphenyl)piperazine CAS No. 67914-60-7

1-Acetyl-4-(4-hydroxyphenyl)piperazine

カタログ番号: B017747
CAS番号: 67914-60-7
分子量: 220.27 g/mol
InChIキー: AGVNLFCRZULMKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP), a piperazine derivative, is a structural analog of acetaminophen. Its multi-step preparation using bis-(2-chloroethyl)amine hydrochloride and p-aminophenol as starting materials has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVNLFCRZULMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057804
Record name 4-(4-Acetylpiperazin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67914-60-7
Record name 1-Acetyl-4-(4-hydroxyphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67914-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-4-(4-hydroxyphenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Acetylpiperazin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-4-(4-hydroxyphenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ACETYL-4-(4-HYDROXYPHENYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH9GD5K5NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-(4-hydroxyphenyl)piperazine, also known by its synonym 4-(4-Acetyl-1-piperazinyl)phenol and the abbreviation AHPP, is a piperazine (B1678402) derivative of significant interest in pharmaceutical and chemical research.[1][2] Its molecular structure, featuring a piperazine ring acetylated at one nitrogen and substituted with a hydroxyphenyl group at the other, makes it a versatile chemical intermediate.[2] This compound is most notably recognized as a key precursor in the multi-step synthesis of ketoconazole, a broad-spectrum antifungal agent.[3][4] Beyond its role as a synthetic building block, this compound has demonstrated inherent biological activities, including antibacterial and potential anticancer properties, making it a subject of ongoing investigation.[5] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its pivotal role in pharmaceutical manufacturing.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic and analytical workflows.

Table 1: Chemical Identifiers and Structural Information
PropertyValueReference(s)
IUPAC Name 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone[4]
Synonyms 4-(4-Acetyl-1-piperazinyl)phenol, AHPP, Ketoconazole Impurity 13[2]
CAS Number 67914-60-7[2][6]
Molecular Formula C₁₂H₁₆N₂O₂[2][6]
Molecular Weight 220.27 g/mol [2][6]
SMILES CC(=O)N1CCN(CC1)c2ccc(O)cc2[6]
InChIKey AGVNLFCRZULMKK-UHFFFAOYSA-N[6]
Table 2: Physical and Chemical Data
PropertyValueReference(s)
Appearance White to off-white crystalline powder[2]
Melting Point 180-185 °C[6]
Boiling Point 456.5 °C at 760 mmHg (Predicted)[7]
Solubility Slightly soluble in water. Soluble in Methanol and DMSO.[8]
pKa 10.33 ± 0.10 (Predicted)[9]
Purity ≥98% to ≥99% (by HPLC, Titration)[2][6]
Storage Store at room temperature in a cool, dry place away from light.[8]

Experimental Protocols

Detailed methodologies are essential for the consistent synthesis, purification, and analysis of this compound.

Synthesis Protocol

A common and effective method for the synthesis of this compound is based on the acetylation of 4-(1-piperazinyl)phenol dihydrobromide. An improved version of this synthesis boasts a yield of up to 80%.[10]

Materials:

Procedure:

  • A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane is prepared in a suitable reaction vessel.[1]

  • To this stirred mixture, 11.2 parts of acetic anhydride are added.[1]

  • The reaction mixture is heated to reflux and stirred continuously for approximately 3 days.[1]

  • After the reaction is complete, the mixture is cooled and filtered to remove inorganic salts.[1]

  • The filtrate is evaporated under reduced pressure to remove the solvent, yielding a solid residue.[1]

  • The crude residue is stirred in water, and sodium hydrogen carbonate is added to neutralize any remaining acid. This mixture is stirred for 30 minutes.[1]

  • The precipitated product is collected by filtration and then dissolved in a diluted hydrochloric acid solution.[1]

  • This acidic aqueous solution is extracted with an organic solvent like trichloromethane to remove non-basic impurities.[1]

  • The aqueous phase is separated and neutralized with ammonium hydroxide to precipitate the purified product.[1]

  • The final product is collected by filtration and can be further purified by crystallization from ethanol, yielding pure this compound.[1] The melting point of the product obtained through this method is reported as 181.3 °C.[1]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is a critical parameter, and HPLC is a standard method for its determination. While specific pharmacopeial methods may vary, a general reversed-phase HPLC protocol is suitable for assessing the purity of this compound.[1][5]

Instrumentation & Conditions (Representative):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column.[1]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer).[1]

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity reference standard is used for comparison and validation.[5]

Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial properties of this compound, particularly against strains like Methicillin-Resistant Staphylococcus aureus (MRSA), can be quantified by determining the Minimum Inhibitory Concentration (MIC).[5] The broth microdilution method is a standard protocol for this assessment.[11][12]

Materials:

  • This compound stock solution (e.g., in DMSO).

  • Bacterial strain (e.g., S. aureus ATCC 25923).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).[12]

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.[13]

Procedure:

  • Preparation of Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.[11]

  • Inoculation: Add a standardized bacterial inoculum to each well, bringing the final volume to 200 µL. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.[11][13]

  • Controls: Include positive controls (wells with bacteria and broth, no compound) and negative controls (wells with broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.[13]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity in the well.[8]

Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships involving this compound.

Caption: Chemical synthesis workflow for this compound.

Caption: Role as a key intermediate in the synthesis of Ketoconazole.

References

An In-depth Technical Guide to 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67914-60-7 Synonyms: 4-(4-Acetyl-1-piperazinyl)phenol, AHPP

This technical guide provides a comprehensive overview of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, a versatile piperazine (B1678402) derivative. The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's physicochemical properties, synthesis, spectroscopic characterization, biological activities, and applications.

Physicochemical and Spectroscopic Data

This compound is a key intermediate in pharmaceutical synthesis, notable for its role in the production of the antifungal agent ketoconazole.[1] Its structural features, including a reactive hydroxyl group and a piperazine ring, make it a valuable building block in medicinal chemistry.[1][2]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 67914-60-7[3]
Molecular Formula C₁₂H₁₆N₂O₂[3]
Molecular Weight 220.27 g/mol [3]
Appearance White to off-white crystalline solid/powder[3]
Melting Point 180-185 °C
Solubility Slightly soluble in water; Soluble in ethanol (B145695) and other polar solvents-
Purity ≥ 98%

Table 2: Spectroscopic Data (FTIR)

Wavenumber (cm⁻¹)AssignmentSource(s)
3150O-H stretching (associated, strong, broad)[4]
2960, 2920, 1360C-H stretching (CH₃)[4]
1620C=O stretching (Amide, strong)[4]
1575, 1500, 1470Aromatic ring stretching[4]

Note: While ¹H and ¹³C NMR spectra have been used to characterize this compound, specific experimental chemical shift data were not available in the cited literature.

Synthesis and Purification

The synthesis of this compound has evolved to favor more efficient and environmentally conscious methods. An optimized protocol avoids hazardous solvents like dioxane and corrosive reagents such as 48% HBr, achieving high yields.[4][5]

Optimized Experimental Protocol

An improved synthesis method utilizes an alcohol-water solvent system, leading to high product yield and purity.[4][6] This process can achieve yields of over 80%.[4][7]

Reactants:

  • 4-Hydroxyphenylpiperazine dihydrobromide

  • Acetic anhydride

  • Potassium carbonate (or Sodium carbonate)

  • Ethanol

  • Water

Procedure:

  • In a reaction flask, dissolve 10.5 g (0.031 mol) of 4-hydroxyphenylpiperazine dihydrobromide in 15 ml of water and 60 ml of ethanol.

  • Under ice-cold stirring, incrementally add potassium carbonate powder until CO₂ evolution subsides.

  • Add 9.6 ml of acetic anhydride, followed by an additional 6.3 g of potassium carbonate, and stir for 30 minutes.

  • Heat the reaction mixture to 90-100 °C and reflux for 2 hours, maintaining a pH of 8-9.

  • After cooling, a solid precipitate will form. Filter the solid.

  • Wash the collected solid with water until neutral to yield the final product.

  • The product can be further purified by recrystallization from ethanol.[4]

G Optimized Synthesis Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Final Product A 4-Hydroxyphenylpiperazine dihydrobromide E Dissolve & Cool A->E B Acetic Anhydride F Add Base & Reagent B->F C Potassium Carbonate C->F D Ethanol/Water D->E E->F Ice-cold stirring G Reflux (2h, 90-100°C) F->G H Cool & Precipitate G->H I Filter & Wash H->I J Recrystallize (Ethanol) I->J K This compound (Yield >80%) J->K G Final Step in Ketoconazole Synthesis A This compound C Alkylation Reaction A->C B cis-2-(2,4-dichlorophenyl)-2- (1H-imidazol-1-ylmethyl)-1,3- dioxolan-4-ylmethyl mesylate B->C D Ketoconazole C->D Base (e.g., NaH) Organic Solvent G Hypothetical Arylpiperazine Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron N_pre Dopamine / Serotonin (B10506) Neuron NT N_pre->NT Release R D₂ / 5-HT Receptors S Signal Transduction (e.g., cAMP modulation) R->S E Cellular Response (e.g., altered excitability) S->E C Arylpiperazine Compound C->R Binds (Agonist or Antagonist) NT->R Binds

References

Unraveling the Multifaceted Mechanism of Action of 1-Acetyl-4-(4-hydroxyphenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the core mechanism of action of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP), a versatile piperazine (B1678402) derivative with promising therapeutic potential.

Introduction

This compound, commonly known as AHPP, is a piperazine derivative that has garnered significant interest in the scientific community. Primarily recognized as a key intermediate in the synthesis of the widely used antifungal agent ketoconazole, recent studies have unveiled its intrinsic biological activities, including antibacterial and anticancer properties.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action: A Dual Approach

AHPP exhibits a multifaceted mechanism of action, primarily targeting key cellular processes in both bacterial and cancer cells. Its therapeutic potential stems from its ability to inhibit biofilm formation in pathogenic bacteria and to induce programmed cell death (apoptosis) and cell cycle arrest in cancer cells.

Antibacterial Activity: Inhibition of Biofilm Formation

AHPP has demonstrated notable antibacterial properties, particularly against challenging ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their multidrug resistance and ability to form biofilms.[2][3][4] The primary antibacterial mechanism of AHPP is the inhibition of biofilm formation, a critical virulence factor that protects bacteria from antibiotics and host immune responses.

Molecular Target: Biofilm-controlling response regulator (BfmR)

The key molecular target for AHPP's anti-biofilm activity in Acinetobacter baumannii has been identified as the biofilm-controlling response regulator, BfmR.[5] BfmR is a crucial transcriptional regulator that governs the expression of genes involved in the initiation and development of biofilms. By interacting with BfmR, AHPP is believed to disrupt the signaling cascade that leads to biofilm formation, thereby rendering the bacteria more susceptible to conventional antibiotics.

Signaling Pathway: Inhibition of Biofilm Formation

AHPP This compound BfmR BfmR (Biofilm-controlling response regulator) AHPP->BfmR Inhibits Biofilm_Genes Biofilm Formation Genes BfmR->Biofilm_Genes Activates Biofilm Biofilm Formation Biofilm_Genes->Biofilm

Caption: Inhibition of the BfmR signaling pathway by AHPP.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

In addition to its antibacterial effects, AHPP has shown promising antiproliferative activity against a range of human cancer cell lines.[1] The mechanism underlying its anticancer effects is multifactorial, involving the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Piperazine derivatives have been shown to induce caspase-dependent apoptosis.[6] While the specific apoptotic pathway initiated by AHPP is still under investigation, it is hypothesized to involve either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of executioner caspases and subsequent cell death.

Cell Cycle Arrest at the G2/M Phase

The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. AHPP has been observed to induce cell cycle arrest at the G2/M checkpoint.[6] This arrest prevents the cells from entering mitosis, thereby inhibiting their division and proliferation. The exact molecular targets within the G2/M checkpoint that are affected by AHPP are a subject of ongoing research.

Signaling Pathway: Anticancer Mechanism

cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest AHPP_apoptosis This compound Apoptotic_Pathway Apoptotic Signaling Pathway (Intrinsic/Extrinsic) AHPP_apoptosis->Apoptotic_Pathway Activates Caspases Caspase Activation Apoptotic_Pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis AHPP_cellcycle This compound G2M_Checkpoint G2/M Checkpoint Proteins AHPP_cellcycle->G2M_Checkpoint Inhibits Cell_Cycle Cell Cycle Progression Arrest G2/M Arrest G2M_Checkpoint->Arrest Blocks Progression

Caption: Dual anticancer mechanisms of AHPP.

Quantitative Data Summary

While comprehensive quantitative data for the direct interaction of AHPP with its molecular targets is still emerging, preliminary studies on related piperazine derivatives and extracts containing AHPP provide valuable insights.

Biological ActivityAssay TypeCell Line/OrganismParameterValueReference
Anticancer AntiproliferativeVarious Human Cancer Lines-Active[1]
Antibacterial Anti-biofilmAcinetobacter baumannii-Active[5]

Note: This table will be updated as more specific quantitative data becomes available.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of AHPP. Researchers should refer to specific publications for detailed methodologies.

Biofilm Formation Inhibition Assay

Objective: To assess the ability of AHPP to inhibit biofilm formation by pathogenic bacteria.

Methodology:

  • Bacterial Culture: Grow the test bacterium (e.g., Acinetobacter baumannii) in a suitable broth medium to the mid-logarithmic phase.

  • Treatment: In a 96-well microtiter plate, add the bacterial suspension to wells containing serial dilutions of AHPP. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate under static conditions at an appropriate temperature (e.g., 37°C) for a period sufficient for biofilm formation (typically 24-48 hours).

  • Quantification:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Stain the adherent biofilm with a crystal violet solution.

    • After incubation, wash away the excess stain and solubilize the bound stain with a suitable solvent (e.g., ethanol (B145695) or acetic acid).

    • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Experimental Workflow: Biofilm Inhibition Assay

Start Start Culture Bacterial Culture (e.g., A. baumannii) Start->Culture Treat Treat with AHPP (Serial Dilutions) Culture->Treat Incubate Incubate (24-48h, 37°C) Treat->Incubate Wash Wash to Remove Planktonic Cells Incubate->Wash Stain Stain with Crystal Violet Wash->Stain Solubilize Solubilize Stain Stain->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure End End Measure->End

Caption: Workflow for the biofilm formation inhibition assay.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of AHPP on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of AHPP. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of AHPP on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Treatment: Treat cancer cells with AHPP at various concentrations for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is proportional to the DNA content of each cell.

  • Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

This compound is an intriguing molecule with a demonstrated potential to combat both bacterial infections and cancer through distinct yet effective mechanisms of action. Its ability to inhibit biofilm formation by targeting the BfmR regulator in bacteria and to induce apoptosis and G2/M cell cycle arrest in cancer cells highlights its promise as a lead compound for the development of novel therapeutics.

Future research should focus on elucidating the precise molecular interactions of AHPP with its targets, including determining its binding affinity for BfmR and identifying the specific proteins it modulates to induce apoptosis and cell cycle arrest. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic efficacy and safety profile of this promising compound.

References

The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, history, and core scientific data of 1-Acetyl-4-(4-hydroxyphenyl)piperazine. Designed for researchers, scientists, and drug development professionals, this document details the synthesis, biological activities, and mechanistic insights into this pivotal chemical intermediate. All quantitative data has been summarized into structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's scientific journey.

Discovery and Historical Context

This compound, a piperazine (B1678402) derivative, first appeared in the scientific literature in the late 1970s. Its discovery was not as a therapeutic agent itself, but as a crucial building block in the synthesis of a groundbreaking new drug. A 1979 patent filed by Heeres and colleagues first described the synthesis of this compound as a key intermediate in the development of ketoconazole, a broad-spectrum antifungal agent.[1] This marked the primary and most significant role of this compound for many years: a vital component in the manufacturing of a commercially successful pharmaceutical.

Early synthetic routes were characterized by multi-step processes with certain challenges, including the use of harsh reagents. Over the years, more efficient and safer methods have been developed, significantly improving the yield and purity of the final product.

Synthesis Protocols

The synthesis of this compound has evolved to improve efficiency and safety. Below are summaries of a foundational method and a more optimized modern approach.

Table 1: Comparison of Synthesis Protocols for this compound
ParameterEarly Method (Heeres et al., 1979)Optimized Method
Starting Material 4-(1-piperazinyl)-phenol dihydrobromide4-hydroxy phenyl piperzine dihydrobromide
Reagents Acetic anhydride (B1165640), Potassium carbonateAcetic anhydride, Alkali (e.g., sodium carbonate)
Solvent 1,4-DioxaneAlcohol-water solution
Reaction Time 3 days (reflux)Not specified, but generally shorter
Yield ~27%>80%
Notes Utilized harsher solvent.Higher yield and improved purity. Avoids hazardous solvents.[2]
Experimental Protocol: Optimized Synthesis

A mixture of 4-hydroxy phenyl piperzine dihydrobromide, an alkali (such as sodium carbonate), and acetic anhydride are added to an alcohol-water solution. The reaction proceeds to yield this compound. This method is noted for its high product yield and purity, and it avoids the use of more hazardous solvents like 1,4-dioxane.[2] The use of 40% hydrobromic acid (HBr) in the preparation of the starting material, as opposed to the more concentrated 48% HBr, also contributes to a lower cost and reduced environmental impact.[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-hydroxy phenyl piperzine dihydrobromide P1 Reaction A->P1 B Acetic Anhydride B->P1 C Alkali C->P1 D Alcohol-Water Solution D->P1 Y This compound P1->Y

Optimized Synthesis Workflow

Biological Activities and In Vitro Data

While initially recognized as a synthetic intermediate, subsequent research has unveiled the intrinsic biological activities of this compound and its derivatives. These activities include antibacterial, anticancer, and enzyme inhibitory effects.

Antibacterial Activity

The piperazine moiety is a well-known pharmacophore in antibacterial agents. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (μmol/mL)
Staphylococcus aureus1.17
Escherichia coli1.17

Data from a study on a piperazine polymer (PE), which shares structural similarities and provides an indication of the potential activity of the core piperazine structure.[3]

The antibacterial activity can be evaluated using the microdilution method. Bacterial strains such as Escherichia coli and Staphylococcus aureus are cultured to a specific concentration (e.g., 10^6 CFU/mL). The compound is serially diluted in a 96-well plate, and the bacterial suspension is added to each well. The plate is incubated overnight, and the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[3]

Anticancer Activity

Piperazine derivatives have shown promise as anticancer agents. This compound has been found to exhibit cytotoxic effects against various cancer cell lines, with evidence suggesting the induction of apoptosis.

Cell LineActivity
HCT-15 (Colon Cancer)Dose-dependent reduction in cell viability
HT-29 (Colon Cancer)Dose-dependent reduction in cell viability
MCF-7 (Breast Cancer)Dose-dependent reduction in cell viability
MDA-MB-468 (Breast Cancer)Dose-dependent reduction in cell viability

Human cancer cell lines (e.g., HCT-15, MCF-7) are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours). Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the MTT to a purple formazan (B1609692) product. The formazan is then dissolved, and the absorbance is measured using a microplate reader. The concentration at which 50% of cell growth is inhibited (IC50) can then be calculated.

Tyrosinase Inhibition

Derivatives of this compound have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This suggests potential applications in conditions related to hyperpigmentation.

CompoundR-group on aroyl moietyIC50 (μM)
Derivative 1 2-Cl2.6
Derivative 2 2-Br4.5
Derivative 3 2-OCH33.5
Kojic Acid (Reference) -17.8

The inhibitory effect on the diphenolase activity of tyrosinase can be assessed using L-DOPA as a substrate. The assay is typically performed in a phosphate (B84403) buffer (pH 6.8). A solution of mushroom tyrosinase is pre-incubated with various concentrations of the test compound. The reaction is initiated by the addition of L-DOPA, and the formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm. The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined.

Mechanism of Action: Apoptosis Induction

The anticancer effects of many piperazine derivatives are attributed to their ability to induce apoptosis, or programmed cell death. While the specific signaling cascade for this compound is not fully elucidated, the intrinsic or mitochondrial pathway is a likely mechanism based on studies of related compounds.

This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

G cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_activation Caspase Cascade cluster_outcome Cellular Outcome A This compound B Bcl-2 (Anti-apoptotic) A->B inhibits C Bax (Pro-apoptotic) A->C promotes D Increased Bax/Bcl-2 Ratio B->D C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F H Apoptosome Formation F->H G Apaf-1 G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

Proposed Intrinsic Apoptosis Pathway

Conclusion and Future Directions

From its origins as a pivotal intermediate in the synthesis of a major antifungal drug to its more recent recognition for a range of biological activities, this compound has had a significant, albeit often behind-the-scenes, role in medicinal chemistry. Its versatile structure continues to make it a valuable scaffold for the development of new therapeutic agents.

Future research should focus on a more detailed elucidation of its mechanisms of action, particularly the specific signaling pathways involved in its anticancer effects. Further investigation into its potential as an antibacterial and tyrosinase-inhibiting agent could also open new avenues for its application. The continued development of efficient and environmentally friendly synthesis methods will ensure its availability for ongoing research and potential future therapeutic development.

References

1-Acetyl-4-(4-hydroxyphenyl)piperazine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, and a representative synthesis protocol.

Chemical Identity

This compound, also known by its synonym 4-(4-Acetyl-1-piperazinyl)phenol, is a piperazine (B1678402) derivative.[1][2] Its structure, featuring both an acetyl group and a hydroxyphenyl group, makes it a versatile building block in medicinal chemistry.[3] The compound is a structural analog of acetaminophen.[4][5]

  • IUPAC Name: 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone[][7]

  • CAS Number: 67914-60-7[1]

  • Molecular Formula: C₁₂H₁₆N₂O₂[1]

  • Molecular Weight: 220.27 g/mol [1][7][8]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, formulation, and experimental design.

PropertyValueReferences
Appearance White to off-white crystalline powder/solid[1][4][][9][10]
Melting Point 180-185 °C[1][4][5][11]
Boiling Point 456.5 °C at 760 mmHg[]
Density 1.207 g/cm³[]
Purity ≥ 98%[5][][11]
Solubility Soluble in DMSO (slightly), Methanol (slightly), water, and ethanol (B145695).[4][9]
Storage Store at room temperature in a cool, dry place.[1][4][9][10]

Applications in Research and Development

This compound is a significant compound in several areas of research and development:

  • Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antifungal agent ketoconazole.[3][4][5][][11] Its derivatives are also used to create other advanced pharmaceutical intermediates.[3]

  • Antioxidant Research: The phenolic structure of the compound gives it antioxidant properties, making it a subject of study for combating oxidative stress.[1]

  • Antibacterial and Anticancer Research: Studies have shown that this compound possesses antibacterial properties, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[3][] It has also demonstrated antiproliferative activity in various cancer cell lines.[]

  • Material Science: It is utilized in the development of advanced polymers and coatings.[1]

  • Cosmetic Formulations: The compound is incorporated into cosmetic products for its potential skin-protective and anti-aging benefits.[1]

Experimental Protocol: Synthesis

The following section details a representative method for the synthesis of this compound. This protocol is based on established literature.[12][13]

Objective: To synthesize this compound from 4-(1-piperazinyl)-phenol dihydrobromide.

Materials:

Procedure:

  • Reaction Setup: A mixture of 4-(1-piperazinyl)-phenol dihydrobromide, acetic acid anhydride, potassium carbonate, and 1,4-dioxane is prepared in a suitable reaction vessel.

  • Reflux: The mixture is stirred and refluxed for 3 days.

  • Filtration and Evaporation: The reaction mixture is filtered, and the filtrate is evaporated to yield a solid residue.

  • Washing: The solid residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes.

  • Purification:

    • The precipitated product is filtered off and dissolved in a diluted hydrochloric acid solution.

    • The solution is extracted with trichloromethane.

    • The acidic aqueous phase is separated and neutralized with ammonium hydroxide.

  • Crystallization: The resulting product is filtered off and crystallized from ethanol to yield this compound.

The workflow for this synthesis is visualized in the diagram below.

G cluster_0 Reaction cluster_1 Work-up & Purification A 4-(1-piperazinyl)-phenol dihydrobromide E Reaction Mixture A->E Stir & Reflux (3 days) B Acetic acid anhydride B->E Stir & Reflux (3 days) C Potassium carbonate C->E Stir & Reflux (3 days) D 1,4-Dioxane (Solvent) D->E Stir & Reflux (3 days) F Filter & Evaporate E->F G Solid Residue F->G H Wash with NaHCO3(aq) G->H I Precipitated Product H->I J Dissolve in HCl(aq) I->J K Extract with CHCl3 J->K L Neutralize with NH4OH K->L M Crystallize from Ethanol L->M N This compound M->N

Caption: Workflow for the synthesis of this compound.

References

1-Acetyl-4-(4-hydroxyphenyl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the physicochemical properties of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, a compound of interest in pharmaceutical research and development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for a range of applications, from medicinal chemistry to formulation development.

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₂[1][2][3]
Molecular Weight 220.27 g/mol [1][2][3]
CAS Number 67914-60-7[1][2]
Appearance White to off-white crystalline powder[1][3]
Melting Point 183 - 185 °C[1]
Solubility Slightly soluble[3]

Structural Representation

To facilitate a deeper understanding of its chemical nature, the logical structure of this compound is visualized below. This diagram illustrates the key functional groups and their connectivity.

G acetyl Acetyl Group (C₂H₃O) piperazine (B1678402) Piperazine Ring (C₄H₁₀N₂) acetyl->piperazine N-acylation compound This compound piperazine->compound forms hydroxyphenyl Hydroxyphenyl Group (C₆H₅O) hydroxyphenyl->piperazine N-arylation

Structural components of the molecule.

References

1-Acetyl-4-(4-hydroxyphenyl)piperazine: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS No. 67914-60-7). The information herein is intended to equip laboratory personnel with the necessary knowledge to work with this compound in a safe and responsible manner.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes irritation to the eyes, skin, and respiratory tract.[1] The toxicological properties of this material have not been fully investigated, warranting a cautious approach to handling.[1]

GHS Hazard Classification:

Hazard ClassCategory
Acute toxicity, OralNot specified
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3

Source: Sigma-Aldrich

NFPA 704 Rating (estimated):

CategoryRating
Health2
Flammability1
Instability0

Source: Cole-Parmer[1]

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are paramount to ensure the safety of personnel handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[2]

  • Facilities must be equipped with an eyewash station and a safety shower.[1]

  • Use of a chemical fume hood is recommended to minimize inhalation exposure.

Personal Protective Equipment (PPE):

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin contact.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient to maintain airborne concentrations below exposure limits.[1]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and preventing accidental exposure.

Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Minimize dust generation and accumulation.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed when not in use.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

The following table outlines the recommended first aid procedures for different routes of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

A logical workflow for first aid response is illustrated in the diagram below.

FirstAidResponse Start Exposure Incident Route Determine Route of Exposure Start->Route Inhalation Inhalation Route->Inhalation Inhalation Skin Skin Contact Route->Skin Skin Eye Eye Contact Route->Eye Eye Ingestion Ingestion Route->Ingestion Ingestion MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir FlushSkin Flush Skin with Water (15 min) Skin->FlushSkin FlushEyes Flush Eyes with Water (15 min) Eye->FlushEyes DoNotVomit Do NOT Induce Vomiting Ingestion->DoNotVomit ArtificialRespiration Give Artificial Respiration (if not breathing) MoveToFreshAir->ArtificialRespiration GiveOxygen Give Oxygen (if breathing is difficult) MoveToFreshAir->GiveOxygen SeekMedicalAttention Seek Immediate Medical Attention ArtificialRespiration->SeekMedicalAttention GiveOxygen->SeekMedicalAttention RemoveClothing Remove Contaminated Clothing FlushSkin->RemoveClothing RemoveClothing->SeekMedicalAttention FlushEyes->SeekMedicalAttention GiveWater Give 2-4 Cups of Water/Milk (if conscious) DoNotVomit->GiveWater GiveWater->SeekMedicalAttention

Caption: First Aid Response Workflow for this compound Exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Spill Cleanup Protocol:

  • Evacuate Personnel: Immediately evacuate all non-essential personnel from the spill area.

  • Ensure Ventilation: Provide adequate ventilation to the area.

  • Wear Appropriate PPE: Don the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2]

  • Cleanup: Carefully sweep up the spilled solid material, avoiding the generation of dust.[1] Place the collected material into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[2]

The logical workflow for handling a chemical spill is depicted in the diagram below.

SpillResponseWorkflow Spill Chemical Spill Occurs Assess Assess the Situation Spill->Assess Evacuate Evacuate Non-Essential Personnel Assess->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate DonPPE Don Appropriate PPE Ventilate->DonPPE Contain Contain the Spill DonPPE->Contain Cleanup Clean Up the Spill (Avoid Dust Generation) Contain->Cleanup Containerize Place in Labeled Container Cleanup->Containerize Decontaminate Decontaminate the Area Containerize->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Chemical Spill Response Workflow.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[2]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Toxicological and Physical Properties

While comprehensive toxicological data is not available, the known properties are summarized below.

Physical and Chemical Properties:

PropertyValue
Appearance White to off-white or pink powder[1]
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Melting Point 180-185 °C (lit.)
Autoignition Temperature 460 °C (860 °F)[1]
Solubility No data available

Toxicological Information:

  • Acute Toxicity: No quantitative data (LD50/LC50) is currently available.[1] Harmful if swallowed.[1]

  • Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1]

Experimental Protocols

While specific experimental safety data for this compound is not publicly available, standardized protocols are used to determine chemical safety. Below are representative methodologies.

Protocol 1: In Vitro Skin Irritation Test (Based on OECD Guideline 439)

  • Objective: To assess the potential of a test chemical to induce skin irritation.

  • Methodology:

    • A reconstructed human epidermis (RhE) model is used, which consists of non-transformed human-derived epidermal keratinocytes.

    • The test chemical is applied topically to the skin tissue model.

    • After a defined exposure period, the chemical is removed by washing.

    • The viability of the skin cells is measured using a cell viability assay (e.g., MTT assay).

    • A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

  • Data Analysis: The mean tissue viability after exposure is calculated and compared to negative controls.

Protocol 2: Acute Oral Toxicity Study (Based on OECD Guideline 423)

  • Objective: To determine the acute oral toxicity of a substance.

  • Methodology:

    • A stepwise procedure is used with a small number of animals (typically rodents) per step.

    • A starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

    • The substance is administered orally to a group of animals.

    • The animals are observed for signs of toxicity and mortality for up to 14 days.

    • The outcome of the first step determines the next step:

      • If mortality occurs, the test is repeated with a lower dose.

      • If no mortality occurs, the test is repeated with a higher dose.

  • Data Analysis: The results are used to classify the substance into one of five toxicity categories based on the GHS classification system.

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional opinion. Users should consult the most recent Safety Data Sheet (SDS) from their supplier and adhere to all applicable local, state, and federal regulations.

References

Navigating the Toxicological Landscape of 1-Acetyl-4-(4-hydroxyphenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-4-(4-hydroxyphenyl)piperazine is a piperazine (B1678402) derivative with potential applications in pharmaceutical development. As with any novel compound, a thorough understanding of its toxicological profile is paramount for safe handling and progression through the drug development pipeline. This technical guide provides a comprehensive overview of the currently available toxicological data, which, it must be noted, is limited for this specific molecule. In the absence of direct studies, this guide outlines a series of recommended in vitro toxicological assays based on the known profile of related piperazine compounds. Detailed experimental protocols are provided to enable researchers to assess the cytotoxic, genotoxic, cardiac, hepatic, and neurological safety of this compound. Furthermore, potential signaling pathways that may be modulated by this class of compounds are illustrated to guide mechanistic studies.

Introduction

General Toxicological Profile of Piperazine Derivatives

Piperazine and its derivatives have been associated with a variety of toxicological effects. Some documented effects for the broader class of piperazine compounds include:

  • Irritation: Causes eye, skin, and respiratory tract irritation.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse effects.[1]

  • Neurotoxicity: Some piperazine derivatives have been shown to have neurotoxic effects.

  • Cardiotoxicity: Certain piperazine compounds have demonstrated cardiotoxic potential.

  • Hepatotoxicity: Liver toxicity has been observed with some piperazine derivatives.

It is crucial to note that the toxicological properties of this compound have not been fully investigated.[1] The information above is based on related compounds and should be used to guide a comprehensive experimental evaluation of the target compound.

Recommended In Vitro Toxicological Assays

The following section details experimental protocols for a baseline in vitro toxicological assessment of this compound.

Cytotoxicity Assessment: MTT Assay

A study on structurally similar (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives indicated no cytotoxicity in MTT assays using B16F10 melanoma cells. This assay is a fundamental first step in assessing the general toxicity of a compound to living cells.

Experimental Protocol: MTT Assay on B16F10 Melanoma Cells

  • Cell Culture:

    • Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

    • Replace the culture medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
Vehicle Control100100100
Concentration 1
Concentration 2
Concentration 3
...
Positive Control
Genotoxicity Assessment: Ames Test (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Bacterial Strains:

    • Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation:

    • Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

  • Assay Procedure (Plate Incorporation Method):

    • Prepare serial dilutions of this compound in a suitable solvent.

    • To molten top agar (B569324), add the bacterial culture, the test compound solution, and either the S9 mix or a buffer.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Data Presentation:

Concentration (µ g/plate )StrainWith S9 Mix (Revertant Colonies)Without S9 Mix (Revertant Colonies)
Vehicle ControlTA98
Concentration 1TA98
......
Positive ControlTA98
Vehicle ControlTA100
......
In Vitro Organ-Specific Toxicity Screening

Given the known toxicities of some piperazine derivatives, it is prudent to conduct in vitro screening for cardiotoxicity, hepatotoxicity, and neurotoxicity.

3.3.1. Cardiotoxicity Assessment

  • Cell Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Experimental Protocol:

    • Culture hiPSC-CMs to form a spontaneously beating syncytium.

    • Expose the cells to various concentrations of this compound.

    • Monitor changes in beat rate, contractility, and field potential duration using a microelectrode array (MEA) system.

    • Assess cell viability using a suitable assay (e.g., LDH release).

  • Data Presentation:

Concentration (µM)Beat Rate (beats/min)Contractility (relative units)Field Potential Duration (ms)Cell Viability (%)
Vehicle Control100
Concentration 1
...

3.3.2. Hepatotoxicity Assessment

  • Cell Model: HepG2 human hepatoma cell line.

  • Experimental Protocol:

    • Culture HepG2 cells to confluence.

    • Treat cells with a range of concentrations of the test compound for 24 and 48 hours.

    • Measure hepatotoxicity markers such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) leakage into the culture medium.

    • Assess cell viability using the MTT or neutral red uptake assay.

  • Data Presentation:

Concentration (µM)ALT Leakage (U/L)AST Leakage (U/L)Cell Viability (%)
Vehicle Control100
Concentration 1
...

3.3.3. Neurotoxicity Assessment

  • Cell Model: SH-SY5Y human neuroblastoma cell line.

  • Experimental Protocol:

    • Culture SH-SY5Y cells and, if desired, differentiate them into a more mature neuronal phenotype using retinoic acid.

    • Expose the cells to the test compound at various concentrations for 24 and 48 hours.

    • Evaluate neurotoxicity by assessing neurite outgrowth, cell viability (MTT assay), and markers of apoptosis (e.g., caspase-3 activity).

  • Data Presentation:

Concentration (µM)Neurite Outgrowth (average length)Cell Viability (%)Caspase-3 Activity (relative units)
Vehicle Control100
Concentration 1
...

Potential Signaling Pathway Involvement

Some piperazine derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. Understanding these pathways can provide insights into the potential mechanism of action of this compound.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Inhibition Downstream->Apoptosis

Caption: Generalized PI3K/AKT Signaling Pathway.

Src_Family_Kinases_Pathway Signal Extracellular Signal (e.g., Growth Factor, Integrin) Receptor Cell Surface Receptor Signal->Receptor Src Src Family Kinases (e.g., Src, Fyn, Lyn) Receptor->Src activates Downstream Downstream Pathways (e.g., RAS-MAPK, PI3K/AKT) Src->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: Overview of Src Family Kinases Signaling.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Downstream Downstream Signaling (e.g., RAS, STAT, PI3K/AKT) BCR_ABL->Downstream phosphorylates & activates Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Caption: Simplified BCR-ABL Signaling Pathway.

Conclusion

The toxicological profile of this compound is currently not well-defined. This technical guide provides a framework for researchers to conduct a thorough in vitro safety assessment. The recommended assays cover key toxicological endpoints, and the provided protocols offer a starting point for experimental design. Furthermore, the elucidation of potential signaling pathway interactions can guide mechanistic studies. A comprehensive evaluation of the data generated from these assays is essential to determine the safety profile of this compound and to inform its potential for further development. It is strongly recommended that these in vitro studies are followed by appropriate in vivo toxicological evaluations as the compound progresses through the development pipeline.

References

Unveiling the Antioxidant Potential of 1-Acetyl-4-(4-hydroxyphenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-(4-hydroxyphenyl)piperazine, a derivative of the versatile 4-hydroxyphenylpiperazine core structure, has garnered interest within the scientific community for its potential therapeutic applications. The presence of a phenolic hydroxyl group in its chemical structure suggests an inherent capacity to act as an antioxidant, a property crucial for combating oxidative stress implicated in a myriad of pathological conditions. This technical guide provides a comprehensive overview of the available scientific evidence and theoretical framework surrounding the antioxidant properties of this compound and its structural analogs. While direct and extensive quantitative data on this specific compound is limited in publicly accessible literature, this document consolidates findings from related molecules, outlines standard experimental protocols for antioxidant evaluation, and explores potential mechanistic pathways.

Core Chemical Structure and Antioxidant Postulate

The antioxidant potential of this compound is primarily attributed to its 4-hydroxyphenyl moiety. Phenolic compounds are well-established antioxidants that can neutralize free radicals by donating a hydrogen atom from their hydroxyl group, thereby stabilizing the radical and preventing a cascade of oxidative damage to cellular components. The piperazine (B1678402) and acetyl groups may modulate the compound's solubility, stability, and pharmacokinetic profile, which can indirectly influence its overall antioxidant efficacy in a biological system.

In Vitro Antioxidant Activity

Direct quantitative studies on the antioxidant activity of this compound are not extensively reported. However, research on structurally related compounds provides valuable insights into the potential of the 4-hydroxyphenylpiperazine scaffold.

One study investigating a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, which share the core 4-hydroxyphenylpiperazine structure, demonstrated notable antioxidant activity.[1][2][3] These findings suggest that the 4-hydroxyphenylpiperazine moiety is a key contributor to the observed antioxidant effects.

Furthermore, a study on a compound designated as MDBD, which has been contextually associated with this compound in some literature, reported significant radical scavenging activity. However, the definitive chemical structure of MDBD in the original research is that of a quinoxaline (B1680401) derivative, and therefore, these results should be interpreted with caution and not be directly attributed to this compound without further clarification.

Summary of Quantitative Antioxidant Data for Related Compounds
Compound ClassAssayKey FindingsReference
(4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivativesTyrosinase Inhibition & Antioxidant ActivityCompounds displayed antioxidant properties in addition to tyrosinase inhibition.[1][2][3]
1-Aryl/aralkyl piperazine derivatives with xanthine (B1682287) moietyDPPH Radical ScavengingIC50 values were determined, with the hydroxyl-containing derivative showing the highest activity.[4]
1-Aryl/aralkyl piperazine derivatives with xanthine moietyABTS Radical ScavengingDemonstrated potent radical scavenging activity, with the hydroxylated compound being the most effective.[4]
"MDBD" (structure unconfirmed as 1A4HP)H₂O₂ Scavenging64.21% scavenging activity.[5]
"MDBD" (structure unconfirmed as 1A4HP)DPPH Radical Scavenging67.48% scavenging activity at 500 µg/mL.[5]

Experimental Protocols for Antioxidant Assessment

To rigorously evaluate the antioxidant properties of this compound, a panel of standardized in vitro assays is recommended. The following are detailed methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Store in the dark.

    • Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

    • A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution.

    • Add the DPPH working solution to initiate the reaction.

    • Include a control containing the solvent and DPPH solution, and a blank for each sample concentration without DPPH.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Data Analysis:

    • The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % RSA against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.

    • Prepare a series of concentrations of this compound and a standard antioxidant.

  • Assay Procedure:

    • Add a small volume of the test compound solution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

    • Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • Add the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the colored product at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined from a standard curve of known Fe²⁺ concentrations and is expressed as FRAP value (in µM Fe²⁺ equivalents).

Potential Signaling Pathways and Mechanisms of Action

Phenolic compounds are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators. While specific studies on this compound are lacking, the following pathways are plausible targets based on its chemical structure.

  • Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the antioxidant response. Phenolic compounds can activate the Nrf2 pathway, leading to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

  • Nuclear Factor-kappa B (NF-κB) Pathway: Oxidative stress is a potent activator of the NF-κB signaling pathway, which plays a central role in inflammation. Many phenolic antioxidants have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades (including ERK, JNK, and p38) are involved in cellular responses to oxidative stress. Phenolic compounds can modulate these pathways, which can, in turn, influence cell survival, apoptosis, and inflammation.

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Acquisition & Analysis Compound This compound Dilutions Serial Dilutions Compound->Dilutions Standard Standard Antioxidant (e.g., Ascorbic Acid, Trolox) Standard->Dilutions Solvent Solvent (e.g., Methanol, DMSO) Solvent->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP Spectro Spectrophotometer DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculate % Inhibition / FRAP value Spectro->Calc IC50 Determine IC50 / TEAC Calc->IC50 signaling_pathway cluster_stress Cellular Stress cluster_compound Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 IKK IKK ROS->IKK Compound This compound (Phenolic Moiety) Compound->ROS Scavenges Compound->Keap1 Compound->IKK Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases Inflam Pro-inflammatory Gene Expression NFkB->Inflam Translocates to Nucleus Induces Transcription AOE Antioxidant Enzymes (HO-1, NQO1) ARE->AOE Induces Transcription

References

The Pivotal Role of 1-Acetyl-4-(4-hydroxyphenyl)piperazine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP), a derivative of piperazine (B1678402), serves as a crucial scaffold and intermediate in the landscape of medicinal chemistry. Its unique structural features, combining a hydrophilic hydroxyphenyl group and a versatile piperazine ring capped with an acetyl group, make it a valuable building block in the synthesis of a wide array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the synthesis, established applications, and putative biological activities of AHPP, supported by experimental protocols and quantitative data. While primarily recognized as a key precursor to the broad-spectrum antifungal agent ketoconazole (B1673606), emerging research suggests that the this compound core may possess intrinsic biological properties, including anticancer, antibacterial, and antioxidant activities. This document aims to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the potential of this versatile chemical entity.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs targeting a diverse range of receptors and enzymes.[1] Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties have made it a cornerstone in drug design. This compound (AHPP) emerges as a particularly interesting derivative, combining the piperazine core with a phenolic moiety, a common pharmacophore in many biologically active molecules. The N-acetyl group can modulate the compound's metabolic stability and pharmacokinetic profile.[2]

This guide will delve into the fundamental aspects of AHPP, from its chemical synthesis to its pivotal role as a synthetic intermediate and its potential as a pharmacologically active agent in its own right.

Synthesis of this compound

The synthesis of AHPP is well-documented and typically involves the acetylation of 4-(4-hydroxyphenyl)piperazine. Several methods have been reported, with variations in reagents and reaction conditions.

General Synthesis Workflow

The logical workflow for a common synthetic route to AHPP is depicted below.

G General Synthesis Workflow for AHPP cluster_start Starting Materials cluster_reaction Acetylation Reaction cluster_workup Work-up and Purification cluster_product Final Product 4-(4-hydroxyphenyl)piperazine 4-(4-hydroxyphenyl)piperazine Reaction Mixture Reaction Mixture 4-(4-hydroxyphenyl)piperazine->Reaction Mixture Acetic Anhydride (B1165640) Acetic Anhydride Acetic Anhydride->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Reaction Evaporation Evaporation Filtration->Evaporation Crystallization Crystallization Evaporation->Crystallization This compound This compound Crystallization->this compound Purified Product

Caption: General workflow for the synthesis of AHPP.

Detailed Experimental Protocol

A representative experimental protocol for the synthesis of AHPP is as follows:

  • Reaction Setup: A mixture of 4-(1-piperazinyl)phenol dihydrobromide (33.8 parts), acetic anhydride (11.2 parts), and potassium carbonate (42 parts) in 1,4-dioxane (B91453) (300 parts) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is stirred and refluxed for 72 hours.

  • Work-up: The reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then evaporated under reduced pressure to yield a solid residue.

  • Purification: The solid residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes. The precipitated product is collected by filtration and dissolved in a dilute hydrochloric acid solution. This acidic solution is extracted with trichloromethane. The acidic aqueous phase is separated and neutralized with ammonium (B1175870) hydroxide.

  • Crystallization: The resulting precipitate is collected by filtration and crystallized from ethanol (B145695) to yield pure this compound.

Role as a Key Intermediate in Ketoconazole Synthesis

The most prominent application of AHPP in medicinal chemistry is its role as a key intermediate in the multi-step synthesis of ketoconazole, a broad-spectrum antifungal agent.[2][3]

Ketoconazole Synthesis Pathway

The following diagram illustrates the final step in the synthesis of ketoconazole, where AHPP is alkylated with a suitable mesylate derivative.

G Final Step of Ketoconazole Synthesis AHPP This compound Reaction Alkylation Reaction AHPP->Reaction Mesylate cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate Mesylate->Reaction Base Base (e.g., Sodium Hydride) Base->Reaction Ketoconazole Ketoconazole Reaction->Ketoconazole

Caption: Alkylation of AHPP in the final step of ketoconazole synthesis.

Mechanism of Action of Ketoconazole

Ketoconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

Biological Activities of the this compound Scaffold

While primarily utilized as a synthetic intermediate, the this compound scaffold and its close derivatives have been investigated for a range of biological activities. It is important to note that specific quantitative data for AHPP itself is limited in the public domain, and much of the available data pertains to structurally related (4-hydroxyphenyl)piperazine derivatives.

Anticancer Activity

Derivatives of the 4-hydroxyphenyl)piperazine core have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Selected (4-Hydroxyphenyl)piperazine Derivatives

Compound/DerivativeCell LineActivityIC50 (µM)Reference
(4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanoneB16F10 (Murine Melanoma)Cytotoxicity> 50[4]
2-(4-benzyl-1-piperidinyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethenoneAbTYRTyrosinase Inhibition3.8[4]
Antibacterial Activity

Piperazine derivatives are known to possess antibacterial properties. Studies on derivatives of the this compound scaffold have shown activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected Piperazine Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Piperazine Polymer (PE)E. coli1.17 (µmol/mL)[5]
Piperazine Polymer (PE)S. aureus1.17 (µmol/mL)[5]
CiprofloxacinE. coli>1.63 (µmol/mL)[5]
CiprofloxacinS. aureus~3.26 (µmol/mL)[5]

Note: MIC values for AHPP are not specified in the reviewed literature. The data is for a related piperazine polymer to indicate the potential of the piperazine moiety.

Tyrosinase Inhibitory Activity

Derivatives of (4-hydroxyphenyl)piperazine have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, suggesting potential applications in treating hyperpigmentation disorders.

Table 3: Tyrosinase Inhibitory Activity of (4-Hydroxyphenyl)piperazine Derivatives

Compound/DerivativeIC50 (µM)Reference
4-(1-piperazinyl)phenol28.9[4]
(4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone1.5[4]
Kojic Acid (Reference)17.8[4]

Note: The N-acetyl group in AHPP may influence this activity, and specific testing is required.

Antioxidant Activity

The phenolic hydroxyl group in AHPP suggests potential antioxidant activity through free radical scavenging. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this property.

Table 4: Antioxidant Activity of a Related Hydroxyphenylpiperazine Derivative

Compound/DerivativeAssayResultReference
2-(4-benzyl-1-piperidinyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethenoneDPPHExerted antioxidant effects[4]

AHPP as a Metabolite of Mianserin (B1677119)

This compound has been identified as a potential metabolite of the tetracyclic antidepressant mianserin. The metabolism of mianserin is complex and primarily mediated by cytochrome P450 enzymes, particularly CYP2D6.

Metabolic Pathway of Mianserin

The metabolic conversion of mianserin can involve N-demethylation and hydroxylation, potentially leading to the formation of hydroxyphenylpiperazine derivatives which could then be acetylated.

G Simplified Metabolic Pathway of Mianserin Mianserin Mianserin CYP2D6 CYP2D6 Mianserin->CYP2D6 N-Demethylmianserin N-Demethylmianserin CYP2D6->N-Demethylmianserin N-Demethylation 8-Hydroxymianserin 8-Hydroxymianserin CYP2D6->8-Hydroxymianserin Hydroxylation Further_Metabolism Further Metabolism & Conjugation N-Demethylmianserin->Further_Metabolism 8-Hydroxymianserin->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion Potential_AHPP_Precursor Hydroxyphenylpiperazine Derivative Further_Metabolism->Potential_AHPP_Precursor Potential Route Acetylation Acetylation Potential_AHPP_Precursor->Acetylation AHPP This compound Acetylation->AHPP

Caption: A simplified diagram of mianserin metabolism.

The pharmacological activity of mianserin's metabolites, including desmethylmianserin (B137421) and 8-hydroxymianserin, contributes to its overall therapeutic effect.[6] The specific pharmacological profile of AHPP as a potential metabolite warrants further investigation.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline for assessing the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (and vehicle control) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion and Future Directions

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its established role as a key building block in the synthesis of the antifungal drug ketoconazole. The structural features of AHPP, including the piperazine core and the hydroxyphenyl moiety, are hallmarks of many successful therapeutic agents.

While the direct biological activities of AHPP are not yet extensively characterized with quantitative data, the promising activities of its structural analogs suggest that the AHPP scaffold is a fertile ground for the development of novel therapeutics. Future research should focus on a systematic evaluation of AHPP and its derivatives for a broader range of biological targets. Specifically, quantitative in vitro and in vivo studies are needed to elucidate its potential as an anticancer, antibacterial, and antioxidant agent. Furthermore, a deeper understanding of its metabolic fate and pharmacological activity as a metabolite of mianserin could open new avenues for its therapeutic application. The development of novel synthetic methodologies and the exploration of structure-activity relationships will be crucial in unlocking the full potential of this versatile scaffold in drug discovery.

References

Methodological & Application

Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in the pharmaceutical industry. The information is compiled for utility in research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Introduction

This compound, also known as AHPP, is a piperazine (B1678402) derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum antifungal agent ketoconazole (B1673606).[1][2] The compound's structure, featuring an acetyl group and a hydroxyphenyl moiety, makes it a versatile intermediate for creating novel therapeutic agents.[3] Beyond its role in antifungal drug synthesis, derivatives of this compound are explored for their potential antibacterial and antioxidant properties.[1][3]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₂[3]
Molecular Weight 220.27 g/mol [3][4]
Appearance White to off-white crystalline powder[3][5]
Melting Point 180-185 °C
Purity ≥ 98%
Solubility Soluble in methanol[6]
CAS Number 67914-60-7[1][3]

Synthesis Protocol

The synthesis of this compound is typically achieved through the acetylation of 4-(1-piperazinyl)phenol. The following protocol is a compilation of established methods.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )
4-(1-Piperazinyl)phenol dihydrobromideC₁₀H₁₆Br₂N₂O340.06
Acetic Anhydride (B1165640)C₄H₆O₃102.09
Potassium CarbonateK₂CO₃138.21
1,4-DioxaneC₄H₈O₂88.11
Ethanol (B145695)C₂H₅OH46.07
Hydrochloric Acid (diluted)HCl36.46
Sodium BicarbonateNaHCO₃84.01
Ammonium (B1175870) Hydroxide (B78521)NH₄OH35.04
TrichloromethaneCHCl₃119.38
Experimental Procedure

A common and effective method for the synthesis of this compound involves the reaction of 4-(1-piperazinyl)phenol dihydrobromide with acetic anhydride in the presence of a base.[4][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane.[4][7]

  • Addition of Acetylating Agent: To the stirred mixture, add 11.2 parts of acetic acid anhydride.[4][7]

  • Reaction: Heat the mixture to reflux and maintain stirring for 3 days.[4][7]

  • Work-up:

    • After the reaction is complete, cool the mixture and filter to remove inorganic salts.[4][7]

    • Evaporate the filtrate to dryness to obtain a solid residue.[4][7]

    • Stir the residue in water and add sodium hydrogen carbonate. Continue stirring for 30 minutes.[4][7]

    • Filter the precipitated product and dissolve it in a diluted hydrochloric acid solution.[4][7]

    • Extract the aqueous solution with trichloromethane to remove impurities.[4][7]

    • Separate the acidic aqueous phase and neutralize it with ammonium hydroxide to precipitate the product.[4][7]

  • Purification:

    • Filter the precipitated product.[4][7]

    • Recrystallize the crude product from ethanol to yield pure this compound.[4][7] The expected yield is approximately 5.7 parts with a melting point of 181.3°C.[4][7]

An alternative approach described in patent literature suggests using an alcohol-water solution as the solvent, which is reported to increase the product yield to over 80% and improve purity by reducing byproduct formation.[8][9][10]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Purification cluster_product Final Product A 4-(1-Piperazinyl)phenol dihydrobromide E Reflux for 3 days A->E B Acetic Anhydride B->E C Potassium Carbonate C->E D 1,4-Dioxane D->E F Filtration E->F G Evaporation F->G H Aqueous Work-up (NaHCO3, HCl, NH4OH) G->H I Recrystallization (Ethanol) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a cornerstone intermediate in the synthesis of several important pharmaceutical compounds.

  • Antifungal Agents: Its most prominent application is in the production of ketoconazole, a broad-spectrum antifungal drug.[1][2]

  • Pharmaceutical Intermediates: The versatile chemical nature of the hydroxyphenyl group and the piperazine ring allows for various modifications, making it a valuable scaffold in the discovery and development of new drugs.[1]

  • Research Compound: It is utilized in research to create innovative compounds and as an intermediate in the synthesis of active pharmaceutical ingredients.[5]

Potential Signaling Pathway Interaction

While the primary use of this compound is as a synthetic intermediate, its structural motifs are found in many biologically active molecules. The piperazine and hydroxyphenyl groups are known to interact with various biological targets. For instance, piperazine derivatives are common in drugs targeting central nervous system receptors. The phenolic hydroxyl group can participate in hydrogen bonding with biological macromolecules.

Signaling_Pathway cluster_compound Compound cluster_interaction Potential Biological Interaction cluster_effect Pharmacological Effect Compound This compound (or its derivatives) Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding Pathway Signaling Pathway Modulation Target->Pathway Activation / Inhibition Effect Therapeutic Effect (e.g., Antifungal, Antibacterial) Pathway->Effect

Caption: Logical relationship of compound interaction with biological pathways.

Conclusion

The synthesis of this compound is a well-established process crucial for the pharmaceutical industry. The protocol outlined in this document, based on published methods, provides a reliable pathway to obtain this valuable intermediate. Its role in the synthesis of ketoconazole and other potential therapeutic agents underscores its importance in drug development. Further research into the biological activities of its derivatives may unveil new therapeutic applications.

References

Application Notes and Protocols: 1-Acetyl-4-(4-hydroxyphenyl)piperazine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-(4-hydroxyphenyl)piperazine, commonly referred to as AHPP, is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive hydroxyl group and a piperazine (B1678402) ring, makes it a versatile building block in medicinal chemistry.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of AHPP, with a primary focus on its role in the production of antifungal agents.

Physicochemical Properties

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 67914-60-7[]
Molecular Formula C₁₂H₁₆N₂O₂[3][5]
Molecular Weight 220.27 g/mol [][5]
Appearance White to off-white crystalline powder/solid[3][6]
Melting Point 180-185 °C[3][7]
Purity >98%[6]
Solubility Slightly soluble in DMSO and Methanol[7]

Applications in Pharmaceutical Synthesis

The principal application of this compound is as a key intermediate in the synthesis of the broad-spectrum antifungal drug, ketoconazole (B1673606).[1][3][] It is also utilized as a precursor in the synthesis of other advanced pharmaceutical intermediates, such as those required for the antifungal agent posaconazole.[1] The versatility of the hydroxyphenyl group and the piperazine ring allows for various chemical modifications, making it a valuable scaffold in drug discovery and development.[1]

Synthesis of this compound

Two primary synthetic routes for AHPP are documented, with significant differences in reagents, reaction conditions, and overall efficiency. The optimized method offers a considerably higher yield and a more environmentally friendly profile.

Comparison of Synthetic Protocols
ParameterEarly MethodOptimized Method
Starting Material 4-(1-piperazinyl)phenol dihydrobromide4-hydroxyphenylpiperazine dihydrobromide
Solvent 1,4-DioxaneEthanol-Water mixture
Reagents Acetic anhydride (B1165640), Potassium carbonateAcetic anhydride, Sodium carbonate
Reaction Time 72 hours2-3 hours
Yield ~27%>85%
Key Advantages Simplicity of reagentsHigh yield, shorter reaction time, improved safety and environmental profile, high purity without chromatography
Detailed Experimental Protocol: Optimized Synthesis

This protocol is adapted from an optimized method that offers high yield and purity.[1]

Materials:

  • 4-hydroxyphenylpiperazine dihydrobromide

  • Ethanol (B145695)

  • Deionized Water

  • Sodium carbonate

  • Acetic anhydride

  • Ice bath

  • Reaction flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • In a reaction flask, dissolve 10.5g (0.031 mol) of 4-hydroxyphenylpiperazine dihydrobromide in a mixture of 60ml ethanol and 15ml water.

  • Cool the solution in an ice bath with continuous stirring.

  • Gradually add sodium carbonate powder until the evolution of CO₂ gas subsides.

  • To the cooled mixture, add 9.6ml of acetic anhydride followed by 6.3g of sodium carbonate powder. Stir for 30 minutes at low temperature.

  • Remove the ice bath and heat the reaction mixture to 90-100 °C and reflux for 2 hours, or until the pH of the solution reaches 8-9.

  • After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of the solid product.

  • Filter the precipitate and wash with water until the filtrate is neutral.

  • The resulting product is this compound. The melting point of the crude product is 180-182 °C.

  • For further purification, the product can be recrystallized from ethanol, yielding a product with a melting point of 190-193 °C.

Application in the Synthesis of Ketoconazole

This compound is a crucial building block for the synthesis of ketoconazole. The subsequent step involves the alkylation of the hydroxyl group of AHPP with a suitable mesylate derivative of a dioxolane ring system.

Experimental Workflow: Synthesis of Ketoconazole from AHPP

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Ketoconazole A 4-hydroxyphenylpiperazine dihydrobromide D Reaction Mixture A->D B Ethanol-Water B->D C Sodium Carbonate, Acetic Anhydride C->D E Reflux (90-100°C, 2h) D->E F Crude this compound E->F G Recrystallization (Ethanol) F->G H Pure this compound G->H I This compound K Alkylation Reaction I->K J cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate J->K L Ketoconazole K->L

Caption: General workflow for the synthesis of Ketoconazole.

Mechanism of Action of Ketoconazole: Inhibition of Ergosterol (B1671047) Biosynthesis

Ketoconazole, synthesized from AHPP, exerts its antifungal effect by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[1][8] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][8] The disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.[9]

Signaling Pathway: Ketoconazole's Inhibition of Ergosterol Synthesis

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol 14α-demethylase Ergosterol Ergosterol Lanosterol 14α-demethylase->Ergosterol Conversion Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death Disruption leads to Ketoconazole Ketoconazole Ketoconazole->Lanosterol 14α-demethylase Inhibits

References

Application Notes: The Role of 1-Acetyl-4-(4-hydroxyphenyl)piperazine in Ketoconazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ketoconazole (B1673606) is a broad-spectrum imidazole (B134444) antifungal agent used for the treatment of various fungal infections.[1] Its mechanism of action involves the inhibition of cytochrome P450-dependent enzymes, specifically lanosterol (B1674476) 14α-demethylase, which is a critical step in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] The synthesis of this complex molecule is a multi-step process that relies on the precise assembly of key chemical intermediates.[2] One such crucial precursor is 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS No: 67914-60-7), which forms a significant part of the final ketoconazole structure.[4][5] This document provides detailed protocols and data related to the synthesis of ketoconazole, focusing on the application of this key intermediate.

Physicochemical Properties of the Key Intermediate

This compound serves as the core piperazine (B1678402) moiety in the ketoconazole molecule.[2] Its properties are summarized below.

PropertyValueReference(s)
CAS Number 67914-60-7[4][5][6]
Synonyms 4-(4-Acetylpiperazino)phenol, Ketoconazole Intermediate[4][7]
Molecular Formula C₁₂H₁₆N₂O₂[4][5]
Molecular Weight 220.27 g/mol [4][6]
Appearance White to Off-White Solid[4]
Melting Point 180-182 °C[4]
Purity ≥99%[4]

Synthetic Pathway Overview

The most common synthesis route for ketoconazole involves the coupling of two primary intermediates:

  • The Piperazine Side Chain : this compound.

  • The Dioxolane Core : A reactive derivative, typically cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate (B1217627) (a mesylate).[8]

The final step is a nucleophilic substitution reaction where the hydroxyl group of the piperazine intermediate is alkylated by the mesylate, forming an ether linkage to yield the final ketoconazole molecule.[8][9]

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B A1 N-(4-hydroxyphenyl)piperazine dihydrobromide A_Reaction Acetylation A1->A_Reaction A2 Acetic Anhydride (B1165640) A2->A_Reaction A_Product This compound A_Reaction->A_Product Final_Reaction Alkylation (Coupling) A_Product->Final_Reaction B1 cis-2-(2,4-dichlorophenyl)-2- (1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methanol B_Reaction Mesylation B1->B_Reaction B2 Methanesulfonyl Chloride B2->B_Reaction B_Product Dioxolane Mesylate B_Reaction->B_Product B_Product->Final_Reaction Final_Product Ketoconazole Final_Reaction->Final_Product

General synthetic workflow for Ketoconazole.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on an improved yield method described in patent literature.[10] It involves the acetylation of 4-hydroxyphenylpiperazine dihydrobromide.

Materials:

  • 4-hydroxyphenylpiperazine dihydrobromide

  • Acetic anhydride

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Ethanol-water solution (as solvent)

  • Standard laboratory glassware for reflux, filtration, and crystallization

Procedure:

  • Dissolve 4-hydroxyphenylpiperazine dihydrobromide in an alcohol-water solvent system in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add a suitable base, such as potassium carbonate, to the solution to neutralize the hydrobromide salt.

  • Add acetic anhydride to the reaction mixture. The molar ratio should be optimized, but a slight excess of acetic anhydride is common.

  • Heat the mixture to reflux and maintain for several hours (e.g., 3-5 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield pure this compound.

  • Dry the product under vacuum. The expected product is a white to off-white solid with a melting point of approximately 180-182 °C.[4]

Protocol 2: Synthesis of Ketoconazole by Alkylation

This protocol describes the final coupling step where this compound is alkylated.[8][9]

Materials:

  • This compound (from Protocol 1)

  • cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate

  • Sodium hydride (NaH) or another strong base

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or other suitable polar aprotic solvent

  • Standard inert atmosphere (Nitrogen or Argon) laboratory glassware

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, add this compound and anhydrous solvent (e.g., DMSO).

  • Cool the solution in an ice bath (0 °C).

  • Carefully add sodium hydride (NaH) portion-wise to the stirred solution. This will form the sodium salt of the phenol.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Add a solution of the dioxolane mesylate intermediate dissolved in the same anhydrous solvent to the reaction flask dropwise.

  • Heat the reaction mixture to approximately 80 °C and maintain for several hours until TLC indicates the consumption of the starting materials.

  • Cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic extract under reduced pressure to obtain crude ketoconazole.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford pure ketoconazole.

Reaction Data and Yields

The efficiency of ketoconazole synthesis is highly dependent on the yields of the intermediate steps. Different methods report varying levels of success.

Reaction StepMethod/ReagentsReported YieldReference(s)
Synthesis of Intermediate Acetylation of N-(4-hydroxyphenyl) piperazine dihydrobromide with acetic anhydride in dioxane.~27%[10]
Synthesis of Intermediate Improved method using an alcohol-water solvent for acetylation.Up to 80%[10]
Overall Synthesis Linear synthesis involving mesylate intermediate and piperazine side chain.~45%[11]
Overall Synthesis Convergent synthesis preparing side chain ester first.84-85%[12]

Mechanism of Action and Characterization

Ergosterol Biosynthesis Inhibition

Ketoconazole's antifungal activity stems from its ability to disrupt the fungal cell membrane by inhibiting ergosterol synthesis. It specifically targets and inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, which converts lanosterol to ergosterol.[1][3]

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol (Fungal Cell Membrane) Ketoconazole Ketoconazole Ketoconazole->Inhibition Enzyme->Ergosterol Catalyzes Inhibition->Enzyme

Ketoconazole's inhibition of ergosterol synthesis.

Analytical Characterization Workflow

To confirm the identity, purity, and isotopic enrichment (if applicable) of the synthesized ketoconazole, a standard analytical workflow is employed.[9]

G cluster_analysis Analytical Techniques Start Synthesized Crude Ketoconazole Purification Column Chromatography Purification Start->Purification PureProduct Purified Ketoconazole Purification->PureProduct HPLC HPLC (Purity Assessment) PureProduct->HPLC MS Mass Spectrometry (MS) (Molecular Weight Confirmation) PureProduct->MS NMR NMR Spectroscopy (Structural Confirmation) PureProduct->NMR Final Characterized Product HPLC->Final MS->Final NMR->Final

Analytical workflow for Ketoconazole characterization.
  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically with a reversed-phase C18 column.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ketoconazole.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the successful coupling and the integrity of the molecule.[9]

This compound is an indispensable intermediate in the synthesis of ketoconazole. The efficiency of its preparation and subsequent coupling to the dioxolane core are critical factors in the overall yield and cost-effectiveness of ketoconazole production. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals working on the synthesis of this important antifungal agent.

References

Preparation of 1-Acetyl-4-(4-hydroxyphenyl)piperazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, anti-inflammatory, anticonvulsant, and tyrosinase inhibitory properties.[1] This guide offers a comprehensive resource for the preparation and evaluation of these valuable molecules.

Application Notes

This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its core structure, featuring a piperazine (B1678402) ring linked to a hydroxyphenyl group and an acetyl moiety, allows for extensive chemical modifications to develop derivatives with specific therapeutic applications.

  • Antifungal Agents: The parent compound is a known precursor in the synthesis of antifungal drugs like ketoconazole.[1]

  • Anti-inflammatory Agents: Derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and modulate the activity of cyclooxygenase (COX) enzymes, suggesting their potential in treating inflammatory disorders.[3][4][5]

  • Anticonvulsant Agents: Certain derivatives exhibit anticonvulsant properties by acting as antagonists of glutamate (B1630785) receptors, particularly the kainate subtype, which are involved in excitatory neurotransmission.

  • Tyrosinase Inhibitors: Modification of the acetyl group to other aroyl moieties has led to potent tyrosinase inhibitors, which are valuable for treating hyperpigmentation disorders by controlling melanin (B1238610) biosynthesis.[6][7]

The versatility of the this compound scaffold makes it a valuable platform for the discovery of novel therapeutic agents. The following protocols provide a foundation for the synthesis and exploration of this chemical space.

Experimental Protocols

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol is adapted from established methods for the acetylation of 4-(1-piperazinyl)phenol.[8][9][10]

Materials:

Procedure:

  • A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic anhydride, and 42 parts of potassium carbonate is prepared in 300 parts of 1,4-dioxane.

  • The reaction mixture is stirred and refluxed for 3 days.[8][10]

  • After reflux, the mixture is filtered, and the filtrate is evaporated to dryness.

  • The solid residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes.

  • The precipitated product is collected by filtration and then dissolved in a diluted hydrochloric acid solution.

  • The acidic solution is extracted with trichloromethane.

  • The aqueous phase is separated and neutralized with ammonium hydroxide.

  • The resulting precipitate is filtered off and recrystallized from ethanol to yield this compound.[8]

An alternative, higher-yield method utilizes an alcohol-water solvent system, which can achieve yields of up to 80%.[5][11][12][13][14] This method involves the reaction of 4-hydroxy phenyl piperazine dihydrobromide with acetic anhydride in the presence of an alkali (such as potassium carbonate or sodium carbonate) in an alcohol-water solution.[5][11]

Protocol 2: General Procedure for the Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone Derivatives (Tyrosinase Inhibitors)

This protocol describes a general method for the synthesis of N-aroyl derivatives of 4-(4-hydroxyphenyl)piperazine.

Materials:

  • 1-(4-Hydroxyphenyl)piperazine (B1294502)

  • Appropriate aroyl chloride (e.g., benzoyl chloride, substituted benzoyl chlorides)

  • A suitable base (e.g., triethylamine, pyridine)

  • A suitable solvent (e.g., dichloromethane, chloroform)

Procedure:

  • Dissolve 1-(4-hydroxyphenyl)piperazine in the chosen solvent.

  • Add the base to the solution and stir.

  • Slowly add the desired aroyl chloride to the reaction mixture at room temperature.

  • Continue stirring the reaction mixture for a specified time until the reaction is complete (monitoring by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone derivative.

Protocol 3: General Procedure for the Synthesis of N-substituted Piperazine Derivatives (Anticonvulsant and Anti-inflammatory Agents)

This protocol outlines a general approach for synthesizing N-substituted piperazine derivatives, which can be screened for anticonvulsant and anti-inflammatory activities.

Materials:

  • This compound or a suitable piperazine starting material

  • An appropriate alkylating or acylating agent (e.g., substituted benzyl (B1604629) halides, phenoxyalkyl bromides)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., acetone, DMF, toluene)

Procedure:

  • To a solution of the piperazine starting material in the chosen solvent, add the base.

  • Add the alkylating or acylating agent to the mixture.

  • Heat the reaction mixture to reflux and maintain for the required reaction time (monitor by TLC).

  • After cooling to room temperature, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the final N-substituted piperazine derivative.

Data Presentation

Table 1: Synthesis of this compound - Reaction Conditions and Yields
Starting MaterialReagentsSolventReaction TimeYieldMelting Point (°C)Reference
4-(1-Piperazinyl)phenol dihydrobromideAcetic anhydride, Potassium carbonate1,4-Dioxane3 days~27%181.3[8][11]
4-Hydroxy phenyl piperazine dihydrobromideAcetic anhydride, AlkaliAlcohol-WaterNot specified~80%190-193[5][11]
Table 2: Tyrosinase Inhibitory Activity of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone Derivatives
CompoundAroyl Moiety (Substitution)IC₅₀ (µM)Reference
Kojic Acid (Reference) -17.8[6][7]
Derivative 1 2-Fluorophenyl4.6[6]
Derivative 2 3-Fluorophenyl3.8[6]
Derivative 3 4-Fluorophenyl28.9[6]
Derivative 4 2,4-Difluorophenyl1.5[6]
Derivative 5 2-Chlorophenyl2.1[6]
Derivative 6 3-Chlorophenyl4.1[6]
Derivative 7 4-Chlorophenyl25.1[6]

Visualizations

Synthesis Workflow

G General Synthesis Workflow for this compound Derivatives cluster_0 Synthesis of Parent Compound cluster_1 Synthesis of Derivatives Start 4-(1-Piperazinyl)phenol dihydrobromide Step1 Acetylation Start->Step1 Reagent1 Acetic Anhydride + K2CO3 Reagent1->Step1 Product1 This compound Step1->Product1 Parent This compound or other piperazine starting material Product1->Parent Step2 N-Substitution / Derivatization Parent->Step2 Reagent2 Aroyl/Alkyl Halides + Base Reagent2->Step2 Product2 Bioactive Derivatives Step2->Product2

Caption: General synthesis workflow.

Signaling Pathways

G Simplified Signaling Pathways for Biological Activities cluster_0 Anti-inflammatory Pathway cluster_1 Anticonvulsant Pathway cluster_2 Tyrosinase Inhibition Pathway LPS LPS Cell Macrophage LPS->Cell Activation Activation Cell->Activation Cytokines TNF-α, IL-1β Activation->Cytokines COX2 COX-2 Activation->COX2 Inflammation Inflammation Cytokines->Inflammation COX2->Inflammation Inhibitor_A Piperazine Derivative Inhibitor_A->Activation Inhibits Glutamate Glutamate Receptor Kainate Receptor Glutamate->Receptor Excitation Neuronal Hyperexcitation Receptor->Excitation Seizure Seizure Excitation->Seizure Inhibitor_B Piperazine Derivative Inhibitor_B->Receptor Antagonizes Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPAquinone DOPAquinone Tyrosinase->DOPAquinone Melanin Melanin DOPAquinone->Melanin Inhibitor_C (4-(4-hydroxyphenyl)piperazin-1-yl) (aryl)methanone Derivative Inhibitor_C->Tyrosinase Competitively Inhibits

Caption: Simplified signaling pathways.

References

Application Notes: 1-Acetyl-4-(4-hydroxyphenyl)piperazine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) is a versatile heterocyclic compound predominantly recognized as a key intermediate in the synthesis of pharmaceuticals, most notably the antifungal agent ketoconazole.[1][2] While its role in drug development is well-documented, its applications in material science are emerging.[3] The bifunctional nature of AHPP, featuring a reactive phenolic hydroxyl group and a piperazine (B1678402) ring, makes it a candidate for the development of advanced polymers and coatings.[3] This document outlines the physicochemical properties of AHPP, its synthesis, and provides detailed protocols for its potential application as a monomer in polymer synthesis and as a modifying agent in epoxy resins, targeting researchers in both material science and drug development.

Physicochemical Properties

The inherent properties of this compound are crucial for its application as a building block in material synthesis. A summary of its key properties is presented below.

PropertyValueReference(s)
CAS Number 67914-60-7
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Appearance White to off-white crystalline powder[4]
Melting Point 180-185 °C
Purity ≥98%
Solubility Slightly soluble in water; soluble in alcohols[4][5]
SMILES String CC(=O)N1CCN(CC1)c2ccc(O)cc2
InChI Key AGVNLFCRZULMKK-UHFFFAOYSA-N
Overview of Applications

While the primary industrial use of AHPP is as a pharmaceutical intermediate, its molecular structure lends itself to several potential applications in material science. The phenolic hydroxyl group can participate in condensation polymerizations to form polyesters and polyethers, while the piperazine nitrogen atoms, particularly the secondary amine if the acetyl group were removed, are common in epoxy resin curing systems.

// Nodes AHPP [label="this compound\n(AHPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pharma [label="Pharmaceutical Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Material [label="Material Science Monomer / Additive", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ketoconazole [label="Ketoconazole Synthesis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OtherDrugs [label="Other APIs (e.g., Neurological)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Polymers [label="Advanced Polymers\n(Polyesters, Polyethers)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Coatings [label="Specialty Coatings & Resins\n(Epoxy Hardener)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant [label="Antioxidant Additive", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges AHPP -> Pharma [label="Primary Application", color="#EA4335", fontcolor="#202124"]; AHPP -> Material [label="Potential Application", style=dashed, color="#34A853", fontcolor="#202124"]; Pharma -> Ketoconazole; Pharma -> OtherDrugs; Material -> Polymers; Material -> Coatings; Material -> Antioxidant; } DOT Caption: Logical relationship of AHPP applications.

Experimental Protocols

Protocol 1: Synthesis of this compound (AHPP)

This protocol describes a common method for synthesizing AHPP from 4-(1-piperazinyl)phenol dihydrobromide.[6][7]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane.

  • Acetylation: While stirring, add 11.2 parts of acetic acid anhydride to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux with continuous stirring for 3 days.

  • Work-up (Filtration): After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Work-up (Evaporation): Evaporate the filtrate to dryness to obtain the crude solid residue.

  • Washing: Stir the solid residue in water and add sodium hydrogen carbonate to neutralize any remaining acid. Stir for 30 minutes.

  • Purification (Acid-Base Extraction):

    • Filter the precipitated product.

    • Dissolve the solid in a diluted hydrochloric acid solution.

    • Extract the aqueous solution with trichloromethane to remove non-basic impurities.

    • Separate the acidic aqueous phase and neutralize it with ammonium hydroxide to precipitate the purified product.

  • Final Steps: Filter the final product, wash with water, and recrystallize from ethanol to yield pure this compound.[6]

// Nodes start [label="Combine Reactants\n(Phenol Dihydrobromide, K₂CO₃, Dioxane)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_anhydride [label="Add Acetic Anhydride", fillcolor="#FBBC05", fontcolor="#202124"]; reflux [label="Reflux for 3 Days", fillcolor="#EA4335", fontcolor="#FFFFFF"]; filter_evap [label="Cool, Filter & Evaporate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash with NaHCO₃ Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Acid-Base Extraction & Neutralization", fillcolor="#34A853", fontcolor="#FFFFFF"]; recrystallize [label="Filter & Recrystallize from Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure AHPP Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> add_anhydride; add_anhydride -> reflux; reflux -> filter_evap; filter_evap -> wash; wash -> purify; purify -> recrystallize; recrystallize -> end; } DOT Caption: Workflow for the synthesis of AHPP.

Protocol 2: Representative Synthesis of a Polyester (B1180765) Using AHPP

This protocol is a representative example of how AHPP could be used as a diol monomer in a condensation polymerization with a diacid chloride to form a polyester. This leverages the reactive phenolic hydroxyl group.

Materials:

  • This compound (AHPP), dried

  • Terephthaloyl chloride (or other diacid chloride)

  • Anhydrous pyridine (B92270) or triethylamine (B128534) (acid scavenger)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (solvent)

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas supply

  • Reaction flask with mechanical stirrer, dropping funnel, and nitrogen inlet.

Procedure:

  • Monomer Dissolution: In a reaction flask under a nitrogen atmosphere, dissolve 1 equivalent of AHPP in anhydrous NMP.

  • Base Addition: Add 2.2 equivalents of anhydrous pyridine to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Co-monomer Addition: Dissolve 1 equivalent of terephthaloyl chloride in a minimal amount of anhydrous NMP and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred AHPP solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under nitrogen.

  • Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyester.

  • Purification: Filter the precipitated polymer. Wash thoroughly with methanol and then with hot water to remove any salts and unreacted monomers.

  • Drying: Dry the final polymer product in a vacuum oven at 60-80 °C until a constant weight is achieved. The resulting polymer can then be characterized by techniques such as GPC (for molecular weight), DSC (for thermal properties), and FTIR/NMR (for structure).

// Nodes dissolve [label="Dissolve AHPP & Pyridine\nin Anhydrous NMP (0°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_chloride [label="Dropwise Addition of\nDiacid Chloride Solution", fillcolor="#FBBC05", fontcolor="#202124"]; polymerize [label="Stir at Room Temp\nfor 24h under N₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitate [label="Precipitate Polymer in Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash_dry [label="Filter, Wash & Dry Polymer", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="Polymer Characterization\n(GPC, DSC, FTIR, NMR)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges dissolve -> add_chloride; add_chloride -> polymerize; polymerize -> precipitate; precipitate -> wash_dry; wash_dry -> characterize; } DOT Caption: Representative workflow for polyester synthesis using AHPP.

Protocol 3: Representative Use of a Piperazine Derivative as an Epoxy Hardener

Piperazine derivatives are known to be used as hardeners for epoxy resins.[5] This protocol provides a general methodology for using a deacetylated AHPP (4-(4-hydroxyphenyl)piperazine) as a co-hardener in an epoxy system. The deacetylation step is required to expose the secondary amine, which is reactive toward epoxy groups.

Materials:

  • Deacetylated AHPP (4-(4-hydroxyphenyl)piperazine)

  • Primary amine hardener (e.g., isophorone (B1672270) diamine)

  • Liquid epoxy resin (e.g., DGEBA - diglycidyl ether of bisphenol A)

  • Mixing vessel, stirrer, mold for curing.

Procedure:

  • Formulation Calculation: Calculate the required amounts of epoxy resin and hardener(s) based on the Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the resin. A common target is a 1:1 stoichiometric ratio of epoxy groups to amine hydrogen atoms.

  • Hardener Blending: If using as a co-hardener, pre-blend the deacetylated AHPP with the primary amine hardener at the desired weight ratio until a homogeneous mixture is achieved. Gentle heating may be required to dissolve the solid AHPP.

  • Mixing: In a clean vessel, add the pre-weighed amount of liquid epoxy resin.

  • Addition of Hardener: Add the calculated amount of the hardener blend to the epoxy resin.

  • Thorough Mixing: Mix the components thoroughly for 3-5 minutes, scraping the sides and bottom of the container, until the mixture is uniform in color and consistency. Avoid excessive air entrapment.

  • Casting & Curing: Pour the mixture into a mold. Cure the formulation according to a pre-determined schedule (e.g., 24 hours at room temperature followed by a post-cure at 80 °C for 3 hours).

  • Characterization: The resulting thermoset material can be tested for its mechanical (tensile, flexural strength), thermal (glass transition temperature via DSC or DMA), and chemical resistance properties.

References

Application Notes and Protocols: 1-Acetyl-4-(4-hydroxyphenyl)piperazine in Advanced Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) is a versatile heterocyclic compound, recognized primarily as a key intermediate in the synthesis of pharmaceuticals, such as the antifungal agent ketoconazole.[1][2][3] Its chemical structure, featuring a reactive phenolic hydroxyl group and a piperazine (B1678402) ring, suggests significant potential for applications in material science, particularly in the development of advanced polymers with enhanced properties.[4] This document outlines potential applications of AHPP as a monomer and functional additive in polymer synthesis, providing detailed hypothetical protocols and frameworks for characterization. While direct, extensive literature on AHPP in polymer science is nascent, these notes are based on the established reactivity of its constituent functional groups—phenols and piperazines—which are known to impart desirable characteristics such as thermal stability, antioxidant properties, and specific chemical resistance to polymeric materials.[5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of AHPP is essential for its application in polymer synthesis. The following table summarizes key data for this compound.

PropertyValueReference
CAS Number 67914-60-7[4]
Molecular Formula C₁₂H₁₆N₂O₂[4]
Molecular Weight 220.27 g/mol [4]
Appearance White to off-white crystalline powder/solid[4][]
Melting Point 180-185 °C
Purity ≥ 98%
Solubility Slightly soluble in water. Soluble in polar organic solvents.[8]

Potential Application: Monomer for High-Performance Polyesters

The bifunctional nature of AHPP, with its reactive phenolic hydroxyl group, makes it a candidate for step-growth polymerization. It can theoretically react with diacyl chlorides to produce aromatic polyesters. The incorporation of the piperazine and phenyl rings into the polymer backbone is expected to enhance thermal stability and mechanical rigidity.

Hypothetical Signaling Pathway for Polyester (B1180765) Synthesis

The following diagram illustrates the proposed polycondensation reaction between AHPP and a generic diacyl chloride (e.g., terephthaloyl chloride).

polyester_synthesis cluster_reactants Reactants AHPP This compound (AHPP) Polyester AHPP-based Polyester AHPP->Polyester Polycondensation Diacyl_Chloride Diacyl Chloride (e.g., Terephthaloyl Chloride) Diacyl_Chloride->Polyester Polycondensation Base Acid Scavenger (e.g., Pyridine) Base->Polyester Catalyzes/Neutralizes HCl HCl (byproduct)

Caption: Hypothetical polycondensation of AHPP with a diacyl chloride.

Experimental Protocol: Synthesis of an AHPP-Based Polyester

This protocol describes a general procedure for the synthesis of a polyester from AHPP and terephthaloyl chloride via interfacial polycondensation.

Materials:

  • This compound (AHPP)

  • Terephthaloyl chloride

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) (NaOH)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Methanol (B129727)

  • Deionized water

Procedure:

  • Prepare an aqueous solution by dissolving a stoichiometric amount of NaOH in deionized water.

  • Add AHPP and the phase-transfer catalyst to the aqueous solution and stir until fully dissolved.

  • Prepare an organic solution by dissolving an equimolar amount of terephthaloyl chloride in DCM.

  • Combine the aqueous and organic solutions in a reaction vessel equipped with a high-speed mechanical stirrer.

  • Stir the mixture vigorously at room temperature for 2-4 hours to facilitate the interfacial polycondensation.

  • After the reaction period, separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, and then with deionized water until the washings are neutral.

  • Precipitate the polymer by slowly pouring the organic solution into a large volume of methanol with constant stirring.

  • Filter the precipitated polymer, wash with fresh methanol, and dry in a vacuum oven at 60-80 °C to a constant weight.

Data Presentation: Expected Polymer Characterization

The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties. The following table provides a template for data collection.

ParameterMethodExpected Outcome/Value
Structure Confirmation FTIR, ¹H NMRPeaks corresponding to ester linkages, aromatic rings, and the acetylpiperazine moiety.
Molecular Weight (Mn, Mw) Gel Permeation Chromatography (GPC)To be determined experimentally.
Polydispersity Index (PDI) GPCTo be determined experimentally.
Glass Transition Temp. (Tg) Differential Scanning Calorimetry (DSC)Expected to be high due to the rigid backbone structure.
Decomposition Temp. (Td) Thermogravimetric Analysis (TGA)Expected to show good thermal stability.
Antioxidant Activity DPPH Scavenging AssayThe polymer is expected to exhibit radical scavenging activity.

Potential Application: Curing Agent for Epoxy Resins

The secondary amine on the piperazine ring and the phenolic hydroxyl group of AHPP are both active sites that can react with epoxy groups. This suggests AHPP could function as a curing agent, potentially imparting enhanced thermal stability and antioxidant properties to the cured epoxy network. Piperazine derivatives are known to be used as hardeners for epoxy resins.[6][9]

Logical Relationship for Epoxy Curing

The diagram below illustrates the workflow for preparing and testing an epoxy resin cured with AHPP.

epoxy_workflow A Epoxy Prepolymer (e.g., DGEBA) C Mixing & Degassing A->C B AHPP Curing Agent B->C D Curing (Thermal Treatment) C->D E Cured Epoxy Thermoset D->E F Characterization E->F G Thermal Analysis (DSC, TGA) F->G H Mechanical Testing (Hardness, Tensile) F->H I Chemical Resistance F->I

Caption: Workflow for epoxy resin curing and characterization with AHPP.

Experimental Protocol: Curing of an Epoxy Resin with AHPP

This protocol provides a general method for using AHPP to cure a standard epoxy prepolymer.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy prepolymer

  • This compound (AHPP)

  • Solvent (optional, e.g., acetone, for viscosity reduction)

  • Molds for sample preparation

Procedure:

  • Calculate the stoichiometric amount of AHPP required to cure the epoxy resin. The calculation should be based on the active hydrogen equivalent weight of AHPP and the epoxy equivalent weight of the prepolymer.

  • Gently heat the epoxy prepolymer to reduce its viscosity (e.g., 60 °C).

  • Add the calculated amount of AHPP to the heated epoxy prepolymer. If necessary, a small amount of solvent can be used to aid dissolution.

  • Stir the mixture thoroughly until a homogeneous solution is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into pre-heated molds.

  • Cure the samples in a programmable oven using a suitable curing schedule (e.g., 120 °C for 2 hours followed by post-curing at 150 °C for 2 hours). The optimal schedule will need to be determined experimentally.

  • Allow the samples to cool slowly to room temperature before demolding.

Data Presentation: Properties of AHPP-Cured Epoxy Resin

The performance of the cured epoxy thermoset can be evaluated using various analytical techniques.

PropertyMethodPurpose
Glass Transition Temp. (Tg) DSC, Dynamic Mechanical Analysis (DMA)To determine the crosslink density and service temperature.
Thermal Stability TGATo assess the material's resistance to thermal degradation.
Hardness Shore D DurometerTo measure the surface hardness and extent of cure.
Tensile Strength & Modulus Universal Testing MachineTo evaluate the mechanical performance of the material.
Solvent Resistance Swelling Test (e.g., in Toluene)To assess the chemical resistance and crosslink integrity.

Concluding Remarks

This compound possesses key functional groups that are highly valuable in polymer chemistry. Although its application in this field is not yet widely documented, its structure strongly suggests its potential as a monomer for creating high-performance polymers like polyesters and as a functional additive for thermosetting systems such as epoxies. The protocols and characterization frameworks provided herein offer a foundation for researchers to explore the incorporation of AHPP into novel polymeric materials, potentially unlocking new functionalities related to thermal stability and antioxidant capacity. Further experimental investigation is necessary to validate these proposed applications and to fully characterize the properties of the resulting polymers.

References

Application Notes and Protocols for In Vitro Biological Activity Assays of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) is a piperazine (B1678402) derivative of significant interest in pharmaceutical research. It serves as a key intermediate in the synthesis of various therapeutic agents, including the well-known antifungal drug ketoconazole. The inherent structural features of AHPP, such as the piperazine ring and the hydroxyphenyl group, suggest its potential for a range of biological activities. This document provides detailed protocols for in vitro assays to evaluate the anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory properties of AHPP and its derivatives.

Data Presentation: In Vitro Biological Activity

Quantitative data for the in vitro biological activity of this compound is limited in publicly available literature. The following tables summarize the available data for AHPP and its closely related derivatives to provide a comparative context.

Table 1: Anticancer Activity of this compound and Derivatives

Compound/ExtractCell Line(s)AssayResultReference
Extract containing this compoundHCT 15, HT 29, MCF 7, MDA-MB 468Not SpecifiedDose-dependent reduction in cell viability at 62.5 to 1000 µg/ml[1]
Piperazine Derivative (MDBD)HepG2 (Human Liver Cancer)Not SpecifiedEnhanced anticancer activity at 125 µg/mL[2]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesMCF7, BT20, T47D, CAMA-1 (Breast Cancer)Not SpecifiedIC50 values in the range of 0.31–120.52 µM[1]
4-piperazinyl-quinoline-isatin derivativesMDA-MB468, MCF7 (Breast Cancer)Not SpecifiedIC50 values in the range of 10.34–66.78 µM[1]

Table 2: Antioxidant Activity of this compound Derivatives

CompoundAssayIC50 / % InhibitionReference
Piperazine Derivative (MDBD)DPPH Radical Scavenging67.48% inhibition at 500 µg/mL[2]
Piperazine Derivative (MDBD)H₂O₂ Scavenging64.21% inhibition[2]

Table 3: Tyrosinase Inhibitory Activity of 4-(4-Hydroxyphenyl)piperazine Derivatives

CompoundAssayIC50Reference
(4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanoneMushroom Tyrosinase Inhibition73.2 µM[3]
(4-(4-Hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanoneMushroom Tyrosinase Inhibition1.5 ± 0.1 µM[3]
Kojic Acid (Reference)Mushroom Tyrosinase Inhibition17.8 µM[3]

Experimental Protocols

Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compound (48h incubation) cell_seeding->treatment compound_prep Prepare compound dilutions compound_prep->treatment mtt_addition Add MTT solution (4h incubation) treatment->mtt_addition formazan_solubilization Dissolve formazan in DMSO mtt_addition->formazan_solubilization read_absorbance Read absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % viability and IC50 read_absorbance->calculate_viability DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis dpph_prep Prepare 0.1 mM DPPH solution mixing Mix DPPH solution with sample dpph_prep->mixing sample_prep Prepare sample dilutions sample_prep->mixing incubation Incubate in dark (30 min) mixing->incubation read_absorbance Read absorbance at 517 nm incubation->read_absorbance calculate_scavenging Calculate % scavenging and IC50 read_absorbance->calculate_scavenging BSA_Denaturation_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Denaturation cluster_analysis Analysis sample_prep Prepare sample dilutions reaction_mix Prepare reaction mixture (Sample + BSA) sample_prep->reaction_mix incubation_37 Incubate at 37°C (20 min) reaction_mix->incubation_37 heating_72 Heat at 72°C (5 min) incubation_37->heating_72 cooling Cool to room temperature heating_72->cooling read_absorbance Read absorbance at 660 nm cooling->read_absorbance calculate_inhibition Calculate % inhibition and IC50 read_absorbance->calculate_inhibition Tyrosinase_Inhibition_Workflow cluster_pathway Melanin Synthesis Pathway cluster_workflow Experimental Workflow Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine:e->LDOPA:w Hydroxylation Dopaquinone Dopaquinone LDOPA:e->Dopaquinone:w Oxidation Melanin Melanin Dopaquinone->Melanin Further reactions Tyrosinase Tyrosinase Inhibitor This compound Inhibitor->Tyrosinase Inhibition Assay_Setup Mix Inhibitor, Buffer, and Tyrosinase Inhibitor->Assay_Setup Pre_incubation Pre-incubate (10 min) Assay_Setup->Pre_incubation Reaction_Start Add L-DOPA Pre_incubation->Reaction_Start Measurement Measure Absorbance at 475 nm Reaction_Start->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

References

Application Notes and Protocols for 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the reported anticancer and antiproliferative effects of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) and its derivatives. Detailed protocols for key experimental assays are included to facilitate further research into the therapeutic potential of this compound.

Introduction

This compound (AHPP), a derivative of piperazine (B1678402), has emerged as a compound of interest in medicinal chemistry. The piperazine scaffold is a common feature in many biologically active compounds, and derivatives of AHPP have been investigated for their potential as anticancer agents. Research suggests that the antiproliferative effects of compounds containing the this compound moiety may be attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.

Antiproliferative and Cytotoxic Activity

While specific quantitative data for pure this compound is limited in publicly available literature, studies on extracts containing this compound and its derivatives have demonstrated notable cytotoxic and antiproliferative activities against a panel of human cancer cell lines.

Ethyl acetate (B1210297) extracts of the marine actinobacterium Nocardiopsis sp. SCA30, which was found to produce this compound, exhibited dose-dependent anticancer activity.[1][] The cytotoxic effects of these extracts were observed in a concentration range of 62.5 to 1000 µg/ml against various cancer cell lines as detailed in the table below.

It is important to note that the following data pertains to extracts or derivatives and not the pure compound, unless otherwise specified.

Table 1: Summary of In Vitro Anticancer Activity of AHPP-related Compounds

Compound/ExtractCancer Cell LineCancer TypeAssayEndpointResultReference
Ethyl Acetate Extract containing AHPPHCT 15Colon CarcinomaCytotoxicityCell ViabilityDose-dependent reduction[]
Ethyl Acetate Extract containing AHPPHT 29Colorectal AdenocarcinomaCytotoxicityCell ViabilityDose-dependent reduction[]
Ethyl Acetate Extract containing AHPPMCF-7Breast AdenocarcinomaCytotoxicityCell ViabilityDose-dependent reduction[]
Ethyl Acetate Extract containing AHPPMDA-MB-468Breast AdenocarcinomaCytotoxicityCell ViabilityDose-dependent reduction[]
Quinoxaline Derivative (MDBD)HepG2Liver CancerCytotoxicityIC50125 µg/mL[3]
Piperazine Derivative (C505)K562LeukemiaCell ProliferationGI50< 0.16 µM[4]
Piperazine Derivative (C505)HeLaCervical CancerCell ProliferationGI50< 0.16 µM[4]
Piperazine Derivative (C505)AGSGastric CancerCell ProliferationGI50< 0.16 µM[4]

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anticancer activity of piperazine-containing compounds is often associated with the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Apoptosis Induction
Cell Cycle Arrest

Research indicates that AHPP may exert its antiproliferative effects by causing cell cycle arrest, specifically at the G2/M phase, thereby preventing cancer cell division.[1] The analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry is the standard method to evaluate these effects.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound in cancer cells have not been fully elucidated. However, based on studies of other anticancer piperazine derivatives, several key pathways are hypothesized to be involved. These include the PI3K/Akt, MAPK, and NF-κB signaling cascades, which are crucial regulators of cell survival, proliferation, and apoptosis.[1][4]

Hypothesized_Signaling_Pathways_for_AHPP cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway AHPP This compound (AHPP) PI3K PI3K AHPP->PI3K Ras Ras AHPP->Ras IKK IKK AHPP->IKK Apoptosis Apoptosis AHPP->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest AHPP->Cell_Cycle_Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation mTOR->Cell_Survival_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., AP-1) ERK->Transcription_Factors_MAPK Transcription_Factors_MAPK->Cell_Survival_Proliferation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Gene_Expression->Cell_Survival_Proliferation

Caption: Hypothesized signaling pathways modulated by AHPP.

Experimental Protocols

The following are detailed protocols for the primary assays used to characterize the anticancer effects of this compound.

Experimental Workflow

Experimental_Workflow Start Select Cancer Cell Lines Treatment Treat with varying concentrations of AHPP Start->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Determine_IC50 Determine IC50 Value MTT_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Determine_IC50->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: General workflow for evaluating AHPP's anticancer effects.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • 96-well microplates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (AHPP) stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of AHPP in complete culture medium. Remove the old medium from the wells and add 100 µL of the AHPP dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of AHPP that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • AHPP stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with AHPP at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • AHPP stock solution

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with AHPP at desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. The provided application notes and protocols offer a framework for researchers to systematically evaluate its antiproliferative and cytotoxic effects and to elucidate its mechanism of action. Further studies are warranted to determine the specific quantitative efficacy of pure AHPP and to validate its therapeutic potential in preclinical models.

References

Application Notes and Protocols: 1-Acetyl-4-(4-hydroxyphenyl)piperazine's Antibacterial Efficacy Against Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial efficacy of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) against clinically relevant resistant bacterial strains. This document includes a summary of its known antibacterial and anti-biofilm activities, detailed protocols for in vitro evaluation, and visualizations of experimental workflows and relevant bacterial signaling pathways.

Introduction

This compound is a piperazine (B1678402) derivative that has demonstrated notable antibacterial properties, particularly against challenging, multi-drug resistant bacteria. The piperazine heterocycle is a key feature in many antimicrobial compounds, often contributing to improved solubility and target affinity. Research indicates that AHPP, isolated from the marine actinobacterium Nocardiopsis sp. SCA30, possesses potent antibacterial activity. This document outlines the current understanding of AHPP's efficacy and provides standardized protocols for its investigation.

Data Presentation

The antibacterial activity of this compound has been quantified against specific resistant bacterial strains. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

Bacterial StrainATCC NumberMIC (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureusNR-4607115.62[]
Methicillin-Resistant Staphylococcus aureusNR-461717.81[]

Note: Further research is required to establish the MIC and Minimum Bactericidal Concentration (MBC) values against a broader range of resistant pathogens, including Vancomycin-Resistant Enterococci (VRE), Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae, and Carbapenem-Resistant Pseudomonas aeruginosa.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antibacterial efficacy of this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • This compound (AHPP)

  • Resistant bacterial strains (e.g., MRSA, VRE, ESBL-producing E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of AHPP Dilutions:

    • Prepare a stock solution of AHPP in a suitable solvent (e.g., DMSO), and then dilute it further in CAMHB to the desired starting concentration.

    • Perform two-fold serial dilutions of AHPP in the 96-well microtiter plate using CAMHB.

  • Inoculation:

    • Inoculate each well (containing 100 µL of the serially diluted AHPP) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (bacteria in CAMHB without AHPP) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of AHPP at which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

Procedure:

  • Subculturing:

    • From the wells of the completed MIC assay that show no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot evenly onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of AHPP that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol 3: Time-Kill Kinetic Assay

This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.

Materials:

  • AHPP

  • Resistant bacterial strain

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Sterile saline or PBS

  • MHA plates

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in the mid-logarithmic growth phase, standardized to approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing AHPP at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control tube without AHPP.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

    • Count the colonies and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each AHPP concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Protocol 4: Anti-Biofilm Assay using Crystal Violet

This method quantifies the ability of AHPP to inhibit biofilm formation.

Materials:

  • AHPP

  • Biofilm-forming resistant bacterial strain

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Sterile PBS

  • Ethanol (B145695) (95%) or 33% acetic acid

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the bacterial strain in TSB.

    • Dilute the overnight culture in fresh TSB to an OD₆₀₀ of 0.05-0.1.

  • Plate Setup and Incubation:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of AHPP at various concentrations to the respective wells. Include a growth control without AHPP.

    • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Staining:

    • Gently aspirate the medium and planktonic cells from each well.

    • Wash the wells twice with sterile PBS, being careful not to disturb the biofilm.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing and Solubilization:

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air dry the plate.

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.

  • Quantification:

    • Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Visualizations

Experimental Workflows

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination start_mic Prepare Bacterial Inoculum (0.5 McFarland) dilute_ahpp Serial Dilution of AHPP in 96-well plate start_mic->dilute_ahpp inoculate_mic Inoculate Plate with Bacteria dilute_ahpp->inoculate_mic incubate_mic Incubate (35°C, 16-20h) inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic start_mbc From clear wells in MIC plate read_mic->start_mbc subculture Subculture onto Mueller-Hinton Agar start_mbc->subculture incubate_mbc Incubate (35°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Time_Kill_Assay_Workflow start Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) setup Setup Assay Tubes (Growth Control, 0.5x, 1x, 2x, 4x MIC of AHPP) start->setup incubate Incubate at 37°C with Agitation setup->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) incubate->sampling dilute_plate Serial Dilution and Plating on MHA sampling->dilute_plate count Incubate and Count Colonies (CFU/mL) dilute_plate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for Time-Kill Kinetic Assay.

Anti_Biofilm_Assay_Workflow start Prepare Bacterial Inoculum setup Inoculate 96-well Plate with Bacteria and AHPP start->setup incubate Incubate (37°C, 24-48h) for Biofilm Formation setup->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Bound Dye wash2->solubilize read Read Absorbance (570-595 nm) solubilize->read

Caption: Workflow for Crystal Violet Anti-Biofilm Assay.

Potential Signaling Pathway Involvement

While the precise mechanism of action for this compound is not fully elucidated, piperazine derivatives have been investigated for their potential to interfere with bacterial communication systems, such as quorum sensing (QS). QS is a cell-density dependent signaling mechanism that regulates virulence factor production and biofilm formation in many pathogenic bacteria. Inhibition of QS pathways is a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which may reduce the development of resistance.

The following diagram illustrates a generalized bacterial quorum sensing pathway and potential points of inhibition.

Quorum_Sensing_Pathway cluster_bacterium Bacterial Cell synthase Signal Synthase (e.g., LuxI) receptor Intracellular Receptor (e.g., LuxR) autoinducer Autoinducer Signal (e.g., AHL) synthase->autoinducer dna DNA receptor->dna Binds & Regulates Gene Expression virulence Virulence Factor Production & Biofilm Formation dna->virulence autoinducer->receptor Binds ahpp Potential Inhibition by This compound ahpp->synthase Inhibition of Synthesis? ahpp->receptor Competitive Binding?

Caption: Generalized Quorum Sensing Pathway and Potential Inhibition.

References

Spectroscopic Analysis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections summarize the expected data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, along with detailed protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignmentReference
3150Strong, BroadO-H stretching (associated)[1]
2960, 2920-C-H stretching (CH₃)[1]
1620StrongC=O stretching (amide)[1]
1575, 1500, 1470-Aromatic C=C stretching[1]
1360-C-H bending (CH₃)[1]

Table 2: ¹H NMR Spectroscopic Data

Note: The following data is based on the analysis reported in the "Journal of Chemical and Pharmaceutical Research, 2015, 7(12): 25-36". Access to the full text was not available to provide specific chemical shifts and coupling constants.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.0 - 10.0Singlet1HAr-OH
~6.7 - 7.0Multiplet4HAromatic protons
~3.5 - 3.8Multiplet4HPiperazine (B1678402) protons (-N-CH₂-) adjacent to the acetyl group
~2.9 - 3.2Multiplet4HPiperazine protons (-N-CH₂-) adjacent to the phenyl group
~2.0Singlet3HAcetyl protons (-COCH₃)

Table 3: ¹³C NMR Spectroscopic Data

Note: The following data is based on the analysis reported in the "Journal of Chemical and Pharmaceutical Research, 2015, 7(12): 25-36". Access to the full text was not available to provide specific chemical shifts.

Chemical Shift (ppm)Assignment
~168C=O (amide)
~150 - 155C-OH (aromatic)
~145C-N (aromatic)
~118 - 120CH (aromatic)
~115 - 117CH (aromatic)
~48 - 52CH₂ (piperazine, adjacent to phenyl)
~40 - 45CH₂ (piperazine, adjacent to acetyl)
~21CH₃ (acetyl)

Table 4: UV-Vis Spectroscopic Data

Note: The following data is based on the analysis reported in the "Journal of Chemical and Pharmaceutical Research, 2015, 7(12): 25-36". Access to the full text was not available to provide the specific absorption maximum (λmax).

Solventλmax (nm)
Methanol (B129727) or EthanolExpected in the range of 220-280 nm

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

    • Collect a background spectrum of the empty sample compartment prior to sample analysis.

  • Data Analysis:

    • Process the raw data by performing a background subtraction.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons and carbon atoms.

Instrumentation: A Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).

Protocol (¹H and ¹³C NMR):

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition (¹H NMR):

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • Data Acquisition (¹³C NMR):

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum to assign the signals to specific protons.

    • Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms based on their chemical shifts.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Instrumentation: A UV-Vis Spectrophotometer.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values in the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to be used as a blank and the other with the sample solution.

    • Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.

    • Record the absorbance at the wavelength of maximum absorption (λmax).

  • Data Analysis:

    • Identify the λmax from the spectrum.

    • If quantitative analysis is required, create a calibration curve by plotting absorbance versus concentration for the series of dilutions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis cluster_output Final Output Sample This compound FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structural Elucidation (¹H & ¹³C) NMR->NMR_Data UVVis_Data Electronic Transition (λmax) UVVis->UVVis_Data Report Comprehensive Spectroscopic Profile FTIR_Data->Report NMR_Data->Report UVVis_Data->Report

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep NMR Sample Preparation cluster_acq NMR Data Acquisition cluster_proc NMR Data Processing cluster_interp NMR Spectral Interpretation Dissolve Dissolve in Deuterated Solvent Standard Add Internal Standard (TMS) Dissolve->Standard Tube Transfer to NMR Tube Standard->Tube H1_NMR ¹H NMR Acquisition Tube->H1_NMR C13_NMR ¹³C NMR Acquisition Tube->C13_NMR Process_H1 ¹H Data Processing (FT, Phasing, Integration) H1_NMR->Process_H1 Process_C13 ¹³C Data Processing (FT, Phasing) C13_NMR->Process_C13 Assign_H1 Assign ¹H Signals (Chemical Shift, Multiplicity, Coupling Constants) Process_H1->Assign_H1 Assign_C13 Assign ¹³C Signals (Chemical Shift) Process_C13->Assign_C13 Structure Propose Molecular Structure Assign_H1->Structure Assign_C13->Structure

Caption: Detailed workflow for NMR spectroscopic analysis.

Disclaimer: The NMR and UV-Vis data presented are based on a literature search and are intended for illustrative purposes. For definitive values, it is recommended to consult the primary literature or perform the experiments.

References: [1] CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents.

References

Application Notes and Protocols: Molecular Docking Studies of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 1-Acetyl-4-(4-hydroxyphenyl)piperazine. This compound has garnered significant interest due to its potential therapeutic applications, including antifungal, antibacterial, and anticancer activities. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, providing valuable insights into its mechanism of action.[1]

Biological Activities and Potential Targets

This compound has demonstrated a range of biological activities, making it a promising candidate for further investigation.

  • Antifungal Activity: This compound has been investigated for its antifungal properties. Molecular docking studies are crucial to identify its potential fungal protein targets, such as Lanosterol 14-alpha demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. A reported binding energy of a piperazine (B1678402) derivative against an antifungal target was -4.73 kcal/mol, suggesting a potential inhibitory role.[2]

  • Antibacterial Activity: The compound has shown efficacy against multidrug-resistant bacteria.[3] A key target in Acinetobacter baumannii is the biofilm-controlling response regulator (BfmR), a crucial component of a two-component system that regulates virulence and stress responses.[4][5][6] Other potential bacterial targets include DNA gyrase and Topoisomerase II, which are essential for bacterial DNA replication.

  • Anticancer Activity: Piperazine derivatives have been shown to induce apoptosis in cancer cells through the inhibition of critical signaling pathways, including the PI3K/Akt pathway.[7][8][9][10] Potential molecular targets within these pathways include PI3K, Akt, and Src Kinase, as well as Topoisomerase II, which is vital for cell proliferation.

Data Presentation: Molecular Docking Binding Affinities

The following table summarizes the binding affinities of this compound and related compounds against various protein targets. This data is essential for comparing the compound's potential efficacy across different therapeutic areas.

Target ClassProtein Target (PDB ID)LigandBinding Energy (kcal/mol)
Antifungal Lanosterol 14-alpha demethylase (CYP51)Piperazine Derivative-4.73[2]
Lanosterol 14-alpha demethylase (CYP51)This compoundData to be determined
Antibacterial Acinetobacter baumannii BfmR (5HM6)This compoundData to be determined
Staphylococcus aureus DNA Gyrase BNovel Gyrase Inhibitor-4.6 to -4.9[11]
E. coli DNA Gyrase B (2XCT)CiprofloxacinReference
Topoisomerase IIAotaphenazine-19.12[12]
Anticancer PI3KαThiazolidin-4-one derivativeData to be determined
Akt1Betulin-10.99
Src Kinase (3EL7)STOCK1N-80087 (Natural Compound)-11.28
Topoisomerase IIα (1ZXM)Phenylpiperazine Derivative (BS230)-66.6 kJ/mol (~ -15.9 kcal/mol)[13]

Note: Data for this compound against several key targets is yet to be determined through specific molecular docking studies. The provided values for other ligands serve as a reference for expected binding affinities.

Experimental Protocols: Molecular Docking using AutoDock Vina

This section provides a detailed protocol for performing molecular docking of this compound against a protein target using AutoDock Vina, a widely used open-source docking program.

Software and Resource Requirements
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

  • PubChem or ZINC database: To obtain the 3D structure of the ligand, this compound.

Protocol

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB database (e.g., BfmR from A. baumannii, PDB ID: 5HM6).

  • Clean the Protein: Open the PDB file in a molecular visualization tool like PyMOL or Chimera. Remove all non-essential molecules, including water, co-factors, and existing ligands. Save the cleaned protein as a new PDB file.

  • Prepare for Docking using ADT:

    • Open the cleaned PDB file in AutoDock Tools.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Merge non-polar hydrogens.

    • Save the prepared protein in PDBQT format.

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID: 71244) in SDF or MOL2 format.

  • Prepare for Docking using ADT:

    • Open the ligand file in AutoDock Tools.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in PDBQT format.

Step 3: Grid Box Generation

  • Define the Binding Site: In ADT, load the prepared protein (PDBQT file).

  • Set Grid Parameters: Define a grid box that encompasses the active site of the protein. The coordinates for the center of the grid box and its dimensions (in x, y, and z) need to be specified. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to center the grid box.

Step 4: Docking Simulation with AutoDock Vina

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt

Step 5: Analysis of Results

  • Examine Binding Affinities: The docking log file (docking_log.txt) will contain the binding affinities (in kcal/mol) for the different predicted binding poses. The most negative value indicates the strongest binding.

  • Visualize Binding Poses: Open the output file (docking_results.pdbqt) and the prepared protein file in a visualization tool like PyMOL or Chimera.

  • Analyze Interactions: Examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site for the best binding pose.

Visualization of Workflows and Pathways

Experimental Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Obtain Protein Structure (PDB) p2 Clean Protein (Remove Water, etc.) p1->p2 l1 Obtain Ligand Structure (SDF/MOL2) l2 Define Rotatable Bonds (ADT) l1->l2 p3 Add Hydrogens & Charges (ADT) p2->p3 p4 Save as Protein.pdbqt p3->p4 g1 Define Grid Box around Active Site p4->g1 l3 Save as Ligand.pdbqt l2->l3 l3->g1 v1 Create Vina Configuration File g1->v1 v2 Run AutoDock Vina Simulation v1->v2 a1 Analyze Binding Affinities (Log File) v2->a1 a2 Visualize Binding Poses (PyMOL/Chimera) v2->a2 a3 Identify Key Interactions a2->a3

Caption: Molecular docking experimental workflow.

BfmR Signaling Pathway in Acinetobacter baumannii

G cluster_env Environmental Stimuli cluster_tcs BfmRS Two-Component System cluster_output Cellular Responses stimuli Stress Signals (e.g., Oxidative, Osmotic) bfms BfmS (Sensor Kinase) stimuli->bfms bfmr BfmR (Response Regulator) bfms->bfmr Phosphorylation biofilm Biofilm Formation bfmr->biofilm virulence Virulence Factor Expression bfmr->virulence stress Stress Resistance bfmr->stress inhibitor This compound inhibitor->bfmr Inhibition

Caption: BfmR signaling pathway in A. baumannii.

PI3K/Akt Signaling Pathway in Apoptosis

G cluster_signal Upstream Signaling cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Regulation gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activation bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition inhibitor This compound inhibitor->pi3k Inhibition inhibitor->akt Inhibition

Caption: PI3K/Akt signaling pathway in apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Two primary methods are documented. An older method involves the acetylation of 4-(1-piperazinyl)phenol dihydrobromide using acetic anhydride (B1165640) in dioxane with potassium carbonate, which typically results in a lower yield of around 27%.[1] A more recent, optimized method utilizes an alcohol-water solvent system, which can significantly increase the yield to 80% or more.[1][2][3][4]

Q2: Why is the alcohol-water solvent system preferred in the optimized method?

A2: The alcohol-water system is favored because it has been shown to improve both the yield and purity of the final product.[1][2][4] This solvent system can help to reduce or avoid the formation of by-products during the acetylation reaction.[4]

Q3: What is the role of potassium carbonate in the synthesis?

A3: Potassium carbonate acts as a base to neutralize the hydrobromic acid salt of the starting material, 4-(1-piperazinyl)phenol dihydrobromide, and to scavenge the acetic acid by-product formed during the acetylation reaction with acetic anhydride. This creates the necessary reaction conditions for the N-acetylation to proceed.

Q4: Can other acetylating agents be used instead of acetic anhydride?

A4: While acetic anhydride is commonly used, other acetylating agents like acetyl chloride could potentially be employed. However, the reaction conditions, particularly the base and solvent, would need to be adjusted accordingly. Acetic anhydride is generally preferred due to its lower cost and safer handling characteristics compared to acetyl chloride.

Troubleshooting Guide

Issue 1: Low Product Yield

  • Q: My final yield of this compound is significantly lower than the expected 80% with the optimized protocol. What are the potential causes?

    • A:

      • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction has been refluxed for a sufficient amount of time. The older method specifies refluxing for 3 days.[5][6] While the optimized method is faster, reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).

      • Reagent Quality: The purity of the starting materials, particularly the 4-(1-piperazinyl)phenol dihydrobromide and acetic anhydride, is crucial. Impurities can lead to side reactions and lower yields.

      • Improper pH Adjustment: During the workup, precise pH control is important for product precipitation. Ensure the aqueous phase is properly neutralized as specified in the protocol.[5][6]

      • Loss During Extraction/Purification: Significant product loss can occur during filtration, extraction, and crystallization steps. Ensure complete transfer of solids and careful separation of layers during extraction.

Issue 2: Product Purity Issues

  • Q: My final product shows impurities in NMR or LC-MS analysis. What are the likely side products?

    • A:

      • Di-acetylation: It is possible for the hydroxyl group on the phenyl ring to also be acetylated, leading to the formation of 4-(4-acetoxyphenyl)-1-acetylpiperazine. This is more likely if excess acetic anhydride is used or if the reaction temperature is too high.

      • Unreacted Starting Material: The presence of unreacted 4-(1-piperazinyl)phenol indicates an incomplete reaction.

      • Solvent Impurities: Ensure that the solvents used for reaction and purification are of high purity to avoid contamination.

Issue 3: Difficulty with Product Isolation

  • Q: I am having trouble precipitating the product during the workup. What can I do?

    • A:

      • Check pH: Ensure that the pH of the solution is correctly adjusted for neutralization. The product is amphoteric and its solubility is highly dependent on pH.

      • Induce Crystallization: If the product oils out or fails to precipitate, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.

      • Solvent Choice: The choice of solvent for crystallization is critical. Ethanol (B145695) is a commonly used solvent for recrystallization of this compound.[5][6] If the product is too soluble, a less polar co-solvent might be needed.

Data Presentation

Table 1: Comparison of Synthesis Protocols for this compound

ParameterOlder MethodOptimized Method
Starting Material 4-(1-piperazinyl)phenol dihydrobromide4-hydroxyphenyl piperazine (B1678402) dihydrobromide
Solvent 1,4-DioxaneAlcohol-water mixture (e.g., ethanol/water)
Base Potassium CarbonateAlkali (e.g., Potassium Carbonate, Sodium Carbonate)
Reaction Time 3 days (reflux)Not explicitly stated, but implied to be shorter
Reported Yield ~27%[1]Up to 80% or more[1][2][3][4]
Notes ---The starting material can be prepared using 40% HBr, which is more cost-effective and less polluting than 48% HBr.[1][2]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is based on the principles of the improved yield method.[1][2][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyphenyl piperazine dihydrobromide in a mixture of alcohol (e.g., ethanol) and water. The suggested ratio of starting material to water to alcohol is 1:1.5:4-8 by weight.[1]

  • Addition of Reagents: To the stirred solution, add an alkali such as potassium carbonate or sodium carbonate to adjust the pH. Concurrently or subsequently, add acetic anhydride to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for a period sufficient for the reaction to complete (monitor by TLC).

  • Workup:

    • After the reaction is complete, cool the mixture and filter off any inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • To the solid residue, add water and sodium hydrogen carbonate and stir for 30 minutes.[5][6]

    • Filter the precipitated crude product.

  • Purification:

    • Dissolve the crude product in a dilute hydrochloric acid solution.

    • Extract the acidic solution with an organic solvent like trichloromethane to remove non-basic impurities.[5][6]

    • Separate the acidic aqueous phase and neutralize it with ammonium (B1175870) hydroxide (B78521) to precipitate the purified product.[5][6]

    • Filter the solid product, wash with water, and dry.

    • Recrystallize the product from ethanol to obtain pure this compound.[5][6]

Visualizations

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Process cluster_product Product start_material 4-hydroxyphenyl piperazine dihydrobromide reaction Reflux start_material->reaction solvent Alcohol-Water Mixture solvent->reaction base Alkali (e.g., K2CO3) base->reaction acetylating_agent Acetic Anhydride acetylating_agent->reaction workup Workup (Filtration, Evaporation, Precipitation) reaction->workup purification Purification (Acid/Base Extraction, Recrystallization) workup->purification final_product This compound purification->final_product

Caption: General workflow for the optimized synthesis of this compound.

TroubleshootingTree start Low Yield or Purity Issue? check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete Status? complete Complete check_reaction->complete Status? extend_reflux Extend Reflux Time incomplete->extend_reflux check_reagents Check Reagent Purity complete->check_reagents impure_reagents Impure check_reagents->impure_reagents Purity? pure_reagents Pure check_reagents->pure_reagents Purity? purify_reagents Purify/Replace Reagents impure_reagents->purify_reagents check_workup Review Workup & Purification (pH, Extraction, Crystallization) pure_reagents->check_workup analyze_impurities Analyze Impurities (NMR, LC-MS) check_workup->analyze_impurities diacetylation Di-acetylation Suspected analyze_impurities->diacetylation Side Product? reduce_acetylating_agent Reduce Acetic Anhydride Equivalents diacetylation->reduce_acetylating_agent

Caption: A decision tree for troubleshooting low yield or purity issues.

References

Technical Support Center: 1-Acetyl-4-(4-hydroxyphenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP).

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common starting material is 4-(4-hydroxyphenyl)piperazine, often used as its dihydrobromide salt. The synthesis involves the acetylation of the piperazine (B1678402) nitrogen.

Q2: What are the key reagents in this synthesis?

A2: The key reagents are the 4-(4-hydroxyphenyl)piperazine precursor, an acetylating agent such as acetic anhydride (B1165640), and a base to neutralize the acid formed during the reaction. The choice of solvent is also critical.

Q3: What are the main differences between the historical and newer synthesis methods?

A3: The historical method often employed 1,4-dioxane (B91453) as a solvent and required a long reaction time (e.g., three days) at reflux, resulting in a low yield (around 27%).[1] Newer, optimized methods utilize an alcohol-water solvent system, which significantly reduces the reaction time to a few hours and increases the yield to over 80%.[1][2]

Q4: What are the primary safety concerns associated with this synthesis?

A4: Older methods used hazardous reagents like 48% hydrobromic acid for precursor synthesis and 1,4-dioxane as a solvent, which has environmental and safety concerns.[1] Acetic anhydride is corrosive and a lachrymator, and appropriate personal protective equipment should be used.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem 1: Low to No Product Yield

Possible Cause Suggested Solution
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Poor Quality of Starting Materials Ensure the 4-(4-hydroxyphenyl)piperazine precursor and acetic anhydride are of high purity. Impurities in the starting materials can interfere with the reaction.
Suboptimal Base The choice and amount of base are critical. A weak or insufficient amount of base may not effectively neutralize the acid produced, thereby inhibiting the reaction. Potassium carbonate is a commonly used base in the improved protocol. Ensure the correct stoichiometry is used.
Inappropriate Solvent The solvent system plays a crucial role. The historical method using 1,4-dioxane is known for low yields.[1] The use of an alcohol-water mixture, as in the improved method, has been shown to significantly enhance the yield.[1][2]
Moisture in the Reaction Although the improved method uses a water-alcohol mixture, excessive water or moisture in the reagents (especially acetic anhydride) can lead to hydrolysis of the acetylating agent, reducing its effectiveness.

Problem 2: Presence of Significant Impurities in the Product

Possible Cause Suggested Solution
Di-acetylation A potential side reaction is the acetylation of both the piperazine nitrogen and the phenolic hydroxyl group. This is more likely to occur with a large excess of acetic anhydride or under harsh reaction conditions. To minimize this, use a controlled amount of acetic anhydride (close to stoichiometric). The higher nucleophilicity of the amine compared to the phenol (B47542) generally favors N-acetylation.
Unreacted Starting Material If the reaction is incomplete, the final product will be contaminated with the starting material. Ensure the reaction goes to completion by monitoring it. Purification by recrystallization or column chromatography may be necessary to remove unreacted starting material.
Byproducts from Degradation Prolonged reaction times at high temperatures can lead to the degradation of reactants or products. The optimized, shorter reaction time of the newer methods helps to minimize the formation of such byproducts.

Data Presentation

Table 1: Comparison of Synthesis Protocols for this compound

ParameterHistorical MethodImproved Method
Starting Material 4-(1-piperazinyl)phenol dihydrobromide4-hydroxyphenyl piperazine dihydrobromide
Acetylating Agent Acetic anhydrideAcetic anhydride
Base Potassium carbonateAlkali (e.g., Potassium carbonate)
Solvent 1,4-dioxaneAlcohol-water solution (e.g., ethanol-water)
Reaction Time 3 days2 hours
Reaction Condition RefluxReflux (90-100 °C)
Reported Yield ~27%[1]>85%[1]
Purification Filtration, evaporation, water wash, acid-base extraction, recrystallization from ethanol.[3]Cooling, filtration, washing to neutral.[1]

Experimental Protocols

Protocol 1: Historical Synthesis Method

  • A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic anhydride, and 42 parts of potassium carbonate in 300 parts of 1,4-dioxane is stirred and refluxed for 3 days.[4][5]

  • The reaction mixture is then filtered, and the filtrate is evaporated.[4][5]

  • The solid residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes.[4][5]

  • The precipitated product is filtered off and dissolved in a diluted hydrochloric acid solution.[4][5]

  • The solution is extracted with trichloromethane.[4][5]

  • The acidic aqueous phase is separated and neutralized with ammonium (B1175870) hydroxide.[4][5]

  • The product is filtered off and recrystallized from ethanol.[4][5]

Protocol 2: Improved Synthesis Method

  • In a reaction flask, dissolve 10.5g (0.031mol) of 4-hydroxyphenyl piperazine dihydrobromide in 15ml of water and 60ml of ethanol.[1]

  • Under ice-cold stirring, gradually add potassium carbonate powder until the evolution of CO2 gas subsides, then add an additional 6.3g of potassium carbonate powder.[1]

  • Add 9.6ml of acetic anhydride and stir for 30 minutes.[1]

  • Heat the reaction mixture to 90-100 °C and reflux for 2 hours, maintaining the pH at 8-9.[1]

  • After cooling, a solid precipitates. Filter the solid and wash it with water until neutral to obtain the product.[1]

  • The product can be further purified by recrystallization from ethanol.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start_Mat 4-(4-hydroxyphenyl)piperazine dihydrobromide Reaction_Step Acetylation Start_Mat->Reaction_Step Reagents Acetic Anhydride Base (e.g., K2CO3) Solvent Reagents->Reaction_Step Workup Filtration / Extraction Reaction_Step->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Tree Start Low Yield or High Impurity? Check_Reaction Monitor Reaction (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Extend_Time Extend Reaction Time or Increase Temperature Incomplete->Extend_Time Yes Check_Reagents Check Reagent Quality and Stoichiometry Incomplete->Check_Reagents No Purification_Issue Purification Problem Complete->Purification_Issue Reagent_Issue Reagent Issue? Check_Reagents->Reagent_Issue Purify_Reagents Use Pure Reagents & Correct Stoichiometry Reagent_Issue->Purify_Reagents Yes Check_Conditions Review Solvent & Base Reagent_Issue->Check_Conditions No Optimize_Conditions Optimize Conditions: Use Alcohol/Water Solvent Ensure Adequate Base Check_Conditions->Optimize_Conditions Optimize_Purification Optimize Recrystallization or use Chromatography Purification_Issue->Optimize_Purification

References

Technical Support Center: Purification of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 1-Acetyl-4-(4-hydroxyphenyl)piperazine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol (B145695), is a widely used method to remove impurities.[1][2][3] Column chromatography can be employed for more challenging separations or to achieve very high purity.

Q2: What are the key physical and chemical properties of this compound relevant to its purification?

A2: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueSource
AppearanceWhite to off-white crystalline solid[4][5]
Molecular FormulaC₁₂H₁₆N₂O₂[4][5]
Molecular Weight220.27 g/mol [4][5]
Melting Point180-185 °C[5]
SolubilitySlightly soluble in water; Soluble in DMSO and Methanol[4][5]

Q3: What are the potential impurities in crude this compound?

A3: Impurities can arise from unreacted starting materials, side reactions, or degradation products. A common side product in the synthesis of this compound is the di-acetylated piperazine (B1678402) derivative, where both nitrogen atoms of the piperazine ring are acetylated.[1] Unreacted 4-(4-hydroxyphenyl)piperazine and residual acetic anhydride (B1165640) may also be present.

Troubleshooting Guides

Recrystallization

Problem: Low or no crystal formation upon cooling.

  • Possible Cause 1: Too much solvent was used. An excessive amount of solvent will keep the compound dissolved even at low temperatures.

    • Solution: Concentrate the solution by evaporating a portion of the solvent under reduced pressure and then allow it to cool again.

  • Possible Cause 2: The solution is supersaturated. The compound may be reluctant to crystallize without a nucleation site.

    • Solution 1: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Solution 2: Add a "seed crystal" of pure this compound to the cooled solution to initiate crystal growth.

Problem: The product "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the impure compound, causing it to separate as a liquid.

    • Solution 1: Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power, and cool slowly.

    • Solution 2: Try a different recrystallization solvent with a lower boiling point.

Problem: The purified product has a low melting point or appears discolored.

  • Possible Cause: Incomplete removal of impurities or trapped solvent.

    • Solution 1: Perform a second recrystallization, ensuring slow cooling to promote the formation of purer crystals.

    • Solution 2: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove residual mother liquor.

    • Solution 3: Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Column Chromatography

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause 1: Inappropriate mobile phase polarity. The polarity of the eluent may be too high or too low, resulting in co-elution or no elution.

    • Solution: Adjust the solvent system. For normal-phase chromatography on silica (B1680970) gel, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often effective for separating compounds of differing polarities.

  • Possible Cause 2: The chosen stationary phase is not suitable.

    • Solution: Consider using a different stationary phase. For polar compounds like this compound, alumina (B75360) or reverse-phase silica (C18) could be viable alternatives to standard silica gel.

Problem: The compound is irreversibly adsorbed onto the column.

  • Possible Cause: The phenolic hydroxyl group and the basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.1-1%), to the mobile phase to neutralize the active sites on the silica gel and improve elution.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Column Chromatography (Silica Gel)
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane (B92381) to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve in Minimal Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool filter_wash Filter and Wash with Cold Solvent cool->filter_wash dry Dry Under Vacuum filter_wash->dry pack_column Pack Column with Stationary Phase load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect and Monitor Fractions elute->collect_fractions combine_evaporate Combine Pure Fractions and Evaporate Solvent collect_fractions->combine_evaporate troubleshooting_logic cluster_recrystallization_issues Recrystallization cluster_chromatography_issues Column Chromatography start Purification Issue no_crystals No/Low Crystal Yield start->no_crystals oiling_out Product Oils Out start->oiling_out low_purity Low Purity/ Discoloration start->low_purity poor_separation Poor Separation start->poor_separation adsorption Irreversible Adsorption start->adsorption no_crystals_sol1 Concentrate Solution no_crystals->no_crystals_sol1 no_crystals_sol2 Induce Crystallization (Scratch/Seed) no_crystals->no_crystals_sol2 oiling_out_sol Adjust Solvent/ Cooling Rate oiling_out->oiling_out_sol low_purity_sol Re-recrystallize/ Wash/Dry Thoroughly low_purity->low_purity_sol poor_sep_sol Adjust Mobile Phase/ Change Stationary Phase poor_separation->poor_sep_sol adsorption_sol Add Basic Modifier to Mobile Phase adsorption->adsorption_sol

References

Technical Support Center: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, with a focus on utilizing alternative and greener solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges with the traditional synthesis of this compound?

The traditional synthesis, often employing solvents like 1,4-dioxane (B91453), presents several challenges. These include long reaction times, often requiring reflux for up to three days, and modest yields, which have been reported to be as low as 27%.[1] Furthermore, 1,4-dioxane is considered a hazardous solvent with environmental and safety concerns, making its use less desirable in modern pharmaceutical development.[2]

Q2: Are there greener and more efficient solvent alternatives for this synthesis?

Yes, recent advancements have identified more environmentally friendly and efficient solvent systems. A notable alternative is the use of an alcohol-water mixture, such as ethanol-water.[3][4] This method has been reported to significantly increase the product yield to over 80% and simplifies the overall process.[3][4] Other polar aprotic solvents like dimethylformamide (DMF) are also used for the synthesis of similar piperazine (B1678402) derivatives and can be considered.

Q3: What is the role of the base in this reaction?

A base, such as potassium carbonate, is crucial for neutralizing the hydrobromide salt of the starting material, 4-(4-hydroxyphenyl)piperazine dihydrobromide. This deprotonation generates the free amine, which is the nucleophilic species that attacks the acetylating agent (acetic anhydride). The choice and amount of base can influence the reaction rate and yield.

Q4: How can I monitor the progress of the reaction?

The progress of the acetylation reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase would typically be a mixture of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) and a nonpolar solvent (e.g., hexane (B92381) or dichloromethane). The disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value, indicate the progression of the reaction.

Q5: What are the typical purification methods for this compound?

The purification strategy depends on the solvent system used.

  • For the traditional 1,4-dioxane method: The work-up involves filtering the reaction mixture, evaporating the solvent, and then stirring the residue in water with sodium bicarbonate. The crude product is then dissolved in dilute hydrochloric acid, extracted with an organic solvent, and the aqueous phase is neutralized to precipitate the product, which is finally crystallized from ethanol (B145695).[5][6]

  • For the alcohol-water method: The product conveniently precipitates from the reaction mixture upon cooling. The solid can then be collected by filtration and washed to achieve high purity.[3] Recrystallization from ethanol can be performed for further purification if needed.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient deprotonation of the starting material: The base may be old, of low quality, or used in insufficient quantity.Use a fresh, anhydrous base (e.g., potassium carbonate) and ensure at least two equivalents are used to neutralize the dihydrobromide salt.
Inactive acetylating agent: Acetic anhydride (B1165640) can hydrolyze over time if exposed to moisture.Use fresh, unopened acetic anhydride or purify it by distillation before use.
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a moderate increase in temperature.
Formation of Side Products (Visible on TLC) Di-acetylation: While less common for the secondary amine in the piperazine ring, forcing conditions could lead to acetylation of the phenolic hydroxyl group.Use a controlled amount of acetic anhydride (typically 1.0-1.2 equivalents). Avoid excessive heating.
Decomposition: Prolonged heating at high temperatures can lead to the degradation of the starting material or product.Maintain the recommended reaction temperature and monitor the reaction to avoid unnecessarily long reaction times.
Difficulty in Product Isolation/Purification Product remains dissolved in the solvent (alcohol-water method): The ratio of alcohol to water may not be optimal for precipitation.If the product does not precipitate upon cooling, try adding more water to the mixture to decrease the solubility of the organic product. Alternatively, the solvent can be partially removed under reduced pressure to induce crystallization.
Oily product instead of a solid: This could be due to impurities or residual solvent.Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, attempt purification by column chromatography.
Inconsistent Melting Point of the Final Product Presence of impurities: Residual starting material, base, or side products can lower and broaden the melting point range.Ensure the product is thoroughly washed and dried. If necessary, recrystallize the product from a suitable solvent like ethanol.[3]

Quantitative Data Summary

Solvent System Reported Yield (%) Reaction Time Purity Key Advantages Reference
1,4-Dioxane~27%3 daysHigh after extensive work-upEstablished traditional method[1][5][6]
Ethanol-Water>85%2 hoursHigh (product precipitates)High yield, short reaction time, greener solvent, simple work-up[3]
Methanol-WaterUp to 80% (claimed)Not specifiedHigh (claimed)Greener solvent, potentially high yield[4]
Propanol-WaterUp to 80% (claimed)Not specifiedHigh (claimed)Greener solvent, potentially high yield[4]

Experimental Protocols

Protocol 1: Synthesis in Ethanol-Water (High-Yield, Green Alternative)

This protocol is adapted from a patented procedure which demonstrates a significant improvement in yield and reduction in reaction time.[3]

  • Reaction Setup: In a suitable reaction flask, dissolve 10.5 g (0.031 mol) of 4-(4-hydroxyphenyl)piperazine dihydrobromide in 15 mL of water.

  • Solvent Addition: Add 60 mL of ethanol to the solution.

  • Basification: Cool the mixture in an ice bath and stir. Slowly add potassium carbonate powder in portions until the evolution of CO₂ gas subsides and the pH of the solution is approximately neutral.

  • Acetylation: While maintaining the cold temperature and stirring, add 9.6 mL of acetic anhydride, followed by an additional 6.3 g of potassium carbonate.

  • Reaction: Stir the reaction mixture for 30 minutes in the ice bath.

  • Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) for 2 hours, ensuring the pH is maintained between 8 and 9.

  • Isolation: Cool the reaction mixture. The product will precipitate as a solid.

  • Purification: Collect the solid product by filtration and wash it with water until the filtrate is neutral. The melting point of the obtained this compound is reported to be 180-182 °C, with a yield of over 85%. Further recrystallization from ethanol can be performed to achieve a higher purity with a melting point of 190-193 °C.[3]

Protocol 2: Traditional Synthesis in 1,4-Dioxane

This protocol is based on older, established methods.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic anhydride, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane.

  • Reaction: Stir the mixture and heat it to reflux for 3 days.

  • Initial Work-up: After cooling, filter the reaction mixture and evaporate the filtrate to dryness.

  • Aqueous Work-up: Stir the solid residue in water and add sodium hydrogen carbonate. Continue stirring for 30 minutes.

  • Purification: Collect the precipitated product by filtration. Dissolve the crude product in a dilute hydrochloric acid solution and extract with trichloromethane. Separate the acidic aqueous phase and neutralize it with ammonium (B1175870) hydroxide (B78521) to precipitate the final product.

  • Final Crystallization: Collect the product by filtration and crystallize it from ethanol. This procedure yields approximately 5.7 parts of this compound with a melting point of 181.3 °C.[5][6]

Visualizations

experimental_workflow cluster_traditional Traditional Method (1,4-Dioxane) cluster_alternative Alternative Method (Ethanol-Water) A1 Reactants in 1,4-Dioxane A2 Reflux (3 days) A1->A2 A3 Filtration & Evaporation A2->A3 A4 Aqueous Work-up (NaHCO3) A3->A4 A5 Acid/Base Extraction & Neutralization A4->A5 A6 Crystallization (Ethanol) A5->A6 A7 Final Product (Yield: ~27%) A6->A7 B1 Reactants in Ethanol-Water B2 Basification & Acetylation (0°C) B1->B2 B3 Reflux (2 hours) B2->B3 B4 Cooling & Precipitation B3->B4 B5 Filtration & Washing B4->B5 B6 Final Product (Yield: >85%) B5->B6

Caption: Comparative workflow of traditional vs. alternative synthesis routes.

troubleshooting_logic start Low Product Yield? c1 Check Base Quality & Stoichiometry start->c1 c2 Verify Acetic Anhydride Activity start->c2 c3 Monitor Reaction (TLC, Time, Temp) start->c3 s1 Use Fresh, Anhydrous Base (>=2 eq.) c1->s1 s2 Use Fresh or Purified Acetic Anhydride c2->s2 s3 Ensure Complete Reaction & Optimal Conditions c3->s3

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are the O-acetylated isomer, 4-(1-acetylpiperazin-4-yl)phenyl acetate (B1210297), and the di-acetylated product, 4-(1-acetylpiperazin-4-yl)phenyl acetate where both the piperazine (B1678402) nitrogen and the phenolic hydroxyl group are acetylated. The formation of these byproducts is a result of the competitive acetylation of the two nucleophilic sites on the starting material.

Q2: My reaction yield is very low. What are the likely causes?

A2: Low yields are often attributed to suboptimal reaction conditions that favor the formation of byproducts or result in an incomplete reaction. Key factors include the choice of solvent, reaction temperature, and the base used. For instance, conducting the reaction in a non-polar aprotic solvent like 1,4-dioxane (B91453) has been associated with significantly lower yields compared to reactions in protic solvents like an ethanol-water mixture.[1]

Q3: How can I confirm the presence of O-acetylated or di-acetylated byproducts in my product mixture?

A3: The presence of these byproducts can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the acetyl protons of the desired N-acetyl group typically appear at a different chemical shift than the O-acetyl protons. O-acetylation can cause a downfield shift of the adjacent aromatic protons. Developing an HPLC method can allow for the separation and quantification of the desired product and its byproducts.

Q4: Is there a recommended solvent system to improve the selectivity for N-acetylation?

A4: Yes, an alcohol-water solvent system has been shown to significantly improve the yield and purity of this compound, suggesting it enhances the selectivity for N-acetylation over O-acetylation.[1][2] This is likely due to the differential solvation of the nucleophilic centers, favoring the reaction at the nitrogen atom.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Yield of Desired Product Suboptimal solvent choice leading to byproduct formation.Switch to an ethanol-water solvent system. This has been reported to increase yields from ~27% to over 80%.[1]
Incomplete reaction.Ensure the reaction is run for a sufficient amount of time and at the appropriate temperature. Monitor the reaction progress using TLC or HPLC.
Presence of O-Acetylated Byproduct Reaction conditions favor O-acetylation.Use a protic solvent system (e.g., ethanol-water) to increase the selectivity for N-acetylation. Running the reaction at a lower temperature may also improve selectivity.
Incorrect stoichiometry of reagents.Use a controlled amount of the acetylating agent. An excess of acetic anhydride (B1165640) can increase the likelihood of both O-acetylation and di-acetylation.
Presence of Di-Acetylated Byproduct Excess of the acetylating agent.Carefully control the stoichiometry of acetic anhydride. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
Prolonged reaction time at high temperatures.Monitor the reaction and stop it once the starting material is consumed to avoid over-acetylation.
Difficult Purification Presence of multiple byproducts and unreacted starting material.Optimize the reaction conditions to maximize the formation of the desired product and simplify the purification process. Recrystallization from ethanol (B145695) is a common purification method.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

ParameterMethod A (Lower Yield)Method B (Higher Yield, Reduced Byproducts)
Starting Material 4-(1-piperazinyl)phenol dihydrobromide4-(1-piperazinyl)phenol dihydrobromide
Solvent 1,4-Dioxane[1]Ethanol-Water[1]
Base Potassium Carbonate[1]Potassium Carbonate[1]
Acetylation Agent Acetic Anhydride[1]Acetic Anhydride[1]
Reaction Time 3 days[1]2 hours[1]
Temperature Reflux[1]90-100 °C (Reflux)[1]
Reported Yield ~27%[1]>85%[1]

Experimental Protocols

Method A: Synthesis in 1,4-Dioxane (Lower Yield)

This method has been reported to produce a lower yield of the desired product, likely due to the formation of byproducts.

  • Reaction Setup : In a round-bottom flask, combine 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic anhydride, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane.[1][3]

  • Reaction : Stir the mixture and heat to reflux for 3 days.[1][3]

  • Workup :

    • Cool the reaction mixture and filter to remove inorganic solids.[3]

    • Evaporate the filtrate to dryness.[3]

    • Stir the solid residue in water and add sodium hydrogen carbonate. Stir for 30 minutes.[3]

    • Filter the precipitated product and dissolve it in a diluted hydrochloric acid solution.[3]

    • Extract the solution with trichloromethane.[3]

    • Separate the acidic aqueous phase and neutralize it with ammonium (B1175870) hydroxide.[3]

  • Purification : Filter the resulting product and recrystallize from ethanol.[3]

Method B: Optimized Synthesis in Ethanol-Water (Higher Yield)

This optimized method has been reported to significantly increase the yield and purity of the final product.[1]

  • Reaction Setup :

    • In a reaction flask, dissolve 10.5g (0.031 mol) of 4-(4-hydroxyphenyl)piperazine dihydrobromide in 15ml of water and 60ml of ethanol.[1]

    • Cool the mixture in an ice bath and stir.[1]

  • Reaction :

    • Gradually add potassium carbonate powder until the evolution of CO₂ gas subsides.[1]

    • Add 9.6ml of acetic anhydride followed by 6.3g of potassium carbonate powder and stir for 30 minutes.[1]

    • Heat the reaction mixture to 90-100 °C and reflux for 2 hours, maintaining a pH of 8-9.[1]

  • Workup and Purification :

    • Cool the reaction mixture. A solid will precipitate.[1]

    • Filter the solid and wash with water until neutral to obtain the product.[1]

    • The product can be further purified by recrystallization from ethanol.[1]

Visualizations

Reaction Pathways

Reaction_Pathways cluster_reactants Reactants cluster_products Products & Byproducts Start 4-(4-hydroxyphenyl)piperazine N_acetyl This compound (Desired Product) Start->N_acetyl N-acetylation (favored) O_acetyl 4-(1-piperazin-4-yl)phenyl acetate (O-acetylated Byproduct) Start->O_acetyl O-acetylation Ac2O Acetic Anhydride Ac2O->N_acetyl Ac2O->O_acetyl Di_acetyl 4-(1-acetylpiperazin-4-yl)phenyl acetate (Di-acetylated Byproduct) N_acetyl->Di_acetyl O-acetylation O_acetyl->Di_acetyl N-acetylation

Caption: Reaction pathways for the acetylation of 4-(4-hydroxyphenyl)piperazine.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze product mixture by HPLC/NMR start->check_byproducts is_o_acetyl O-acetylated byproduct present? check_byproducts->is_o_acetyl is_di_acetyl Di-acetylated byproduct present? is_o_acetyl->is_di_acetyl No optimize_solvent Switch to Ethanol/Water solvent system is_o_acetyl->optimize_solvent Yes control_stoichiometry Reduce equivalents of Acetic Anhydride is_di_acetyl->control_stoichiometry Yes monitor_reaction Monitor reaction progress and avoid prolonged heating is_di_acetyl->monitor_reaction No end Improved Yield and Purity optimize_solvent->end control_stoichiometry->end monitor_reaction->end

Caption: A logical workflow for troubleshooting common issues.

Optimized Experimental Workflow

Optimized_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve starting material in Ethanol/Water cool Cool mixture in ice bath dissolve->cool add_base1 Add K2CO3 until CO2 evolution stops cool->add_base1 add_reagents Add Acetic Anhydride and more K2CO3 add_base1->add_reagents reflux Reflux at 90-100°C for 2h add_reagents->reflux cool_precipitate Cool to precipitate product reflux->cool_precipitate filter_wash Filter and wash with water cool_precipitate->filter_wash recrystallize Recrystallize from Ethanol (optional) filter_wash->recrystallize

Caption: Step-by-step workflow for the optimized synthesis protocol.

References

Technical Support Center: 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-Acetyl-4-(4-hydroxyphenyl)piperazine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: The most common synthesis involves the acetylation of 4-(4-hydroxyphenyl)piperazine or its dihydrobromide salt using acetic anhydride (B1165640) in the presence of a base.[1][2][3] The reaction is often carried out in a solvent such as 1,4-dioxane (B91453) or an alcohol-water mixture.[1][3]

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Common impurities may include unreacted starting materials like 4-(4-hydroxyphenyl)piperazine, di-acetylated byproducts, and residual solvents from the reaction or purification steps. The formation of byproducts can be influenced by the reaction conditions and the choice of base and solvent.[3][4]

Q3: What methods are used to assess the purity of this compound?

A3: Purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point determination.[5][6] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative analysis.[3][7] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the compound.[3][7]

Q4: What is the reported melting point of pure this compound?

A4: The reported melting point for this compound varies slightly depending on the source, but it is generally in the range of 180-185 °C.[5][8] One source reports a melting point of 181.3 °C after crystallization from ethanol (B145695), while another indicates a melting point of 190-193 °C after recrystallization from ethanol.[2][3]

Q5: How should this compound be stored to maintain its purity?

A5: To maintain its integrity, this compound should be stored in a cool, dry place, protected from light and moisture.[9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis and Work-up

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete reactionMonitor the reaction progress using TLC or HPLC. If the reaction is incomplete, consider extending the reaction time or increasing the temperature.Increased conversion of starting material to the desired product.
Suboptimal base or solventA Chinese patent suggests that using an alcohol-water solution as the solvent can improve product yield and purity by reducing byproducts.[3][4]Higher purity of the crude product before purification.
Inefficient work-upThe work-up procedure often involves filtration, evaporation of the solvent, and then treatment with water and sodium bicarbonate to neutralize any remaining acid and precipitate the product.[1][2] Ensure thorough washing of the crude product.Removal of water-soluble impurities and unreacted reagents.
Issue 2: Difficulty in Removing Impurities by Recrystallization

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incorrect recrystallization solventEthanol is the most commonly cited solvent for the recrystallization of this compound.[1][2][3] If ethanol is not effective, consider trying other polar solvents or solvent mixtures. A general rule of thumb is that solvents with similar functional groups to the compound can be good solubilizers.[11]Formation of well-defined crystals and improved purity.
Presence of persistent impuritiesIf recrystallization alone is insufficient, consider a multi-step purification approach. This could involve an initial acid-base extraction to remove acidic or basic impurities before recrystallization.Enhanced removal of impurities that have similar solubility to the product.
Oiling out during recrystallization"Oiling out" can occur if the solution is cooled too quickly or if the solvent is not ideal. To avoid this, ensure slow cooling of the saturated solution. Using a solvent pair (a good solvent and a poor solvent) can sometimes facilitate better crystal formation.[11]Formation of a crystalline solid instead of an oil.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is based on a method described in the synthesis of this compound.[2][3]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be heated to near the boiling point of ethanol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of the crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation:

Parameter Value Reference
Melting Point (after recrystallization)181.3 °C[2]
Melting Point (after recrystallization)190-193 °C[3]
Purity (by HPLC)>98%[6]

Visualizations

Below are diagrams illustrating key processes and relationships relevant to the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Start Crude Product Recrystallization Recrystallization (e.g., Ethanol) Start->Recrystallization Chromatography Column Chromatography (Alternative) Start->Chromatography if needed HPLC HPLC Recrystallization->HPLC GC GC Recrystallization->GC MP Melting Point Recrystallization->MP Final Pure Product Chromatography->Final HPLC->Final GC->Final MP->Final

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Impure Impure Product Recrystallization Attempt Recrystallization Impure->Recrystallization CheckPurity Check Purity (HPLC, TLC) Recrystallization->CheckPurity Pure Pure Product CheckPurity->Pure Purity OK StillImpure Still Impure CheckPurity->StillImpure Purity Not OK ChangeSolvent Change Recrystallization Solvent/Technique StillImpure->ChangeSolvent ColumnChrom Consider Column Chromatography StillImpure->ColumnChrom ChangeSolvent->Recrystallization

Caption: Decision tree for troubleshooting the purification of this compound.

References

Stability and degradation of 1-Acetyl-4-(4-hydroxyphenyl)piperazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (A4HPP) in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For maximum stability, this compound should be stored as a solid in a cool, dry place, protected from light and moisture.[1] As a crystalline solid, it maintains its integrity and effectiveness under these conditions.[1]

Q2: What are the likely degradation pathways for this compound in solution?

A2: While specific degradation studies on this compound are not extensively documented in publicly available literature, based on its chemical structure which includes an acetylated amine, a piperazine (B1678402) ring, and a phenol (B47542) group, the following degradation pathways are plausible:

  • Hydrolysis: The acetyl group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 4-(4-hydroxyphenyl)piperazine and acetic acid.

  • Oxidation: The phenol group is prone to oxidation, which can lead to the formation of colored degradation products (quinones and polymeric species). This can be initiated by exposure to air (oxygen), metal ions, or oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, potentially involving the phenolic ring and leading to complex degradation products.

  • Thermal Degradation: At elevated temperatures, the piperazine ring itself may undergo degradation. Studies on piperazine have shown that thermal degradation can lead to ring-opening reactions.[2][3]

Q3: I am observing a color change in my solution of this compound over time. What could be the cause?

A3: A color change, typically to a yellow or brownish hue, is often indicative of oxidation of the phenolic hydroxyl group. This can be accelerated by exposure to air (oxygen), light, high temperatures, or the presence of trace metal ion contaminants in your solvent or on your glassware.

Q4: Which analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is a suitable and commonly used method for monitoring the stability of this compound.[4][5] A stability-indicating HPLC method should be developed and validated to separate the intact drug from its potential degradation products. This allows for the accurate quantification of the remaining active compound and the detection of impurities.[6]

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution
Potential Cause Troubleshooting Step Expected Outcome
pH of the solution is too high or too low. Measure the pH of your solution. Adjust to a neutral or slightly acidic pH if possible, and re-analyze.Slower degradation if hydrolysis is the primary pathway.
Presence of oxidizing agents or metal ions. Use high-purity solvents. If possible, degas the solvent before use. Ensure glassware is thoroughly cleaned to remove trace metals. Consider adding a chelating agent like EDTA on an experimental basis.Reduced rate of degradation if oxidation is the main issue.
Exposure to light. Prepare and store the solution in amber vials or protect it from light by wrapping the container in aluminum foil.Stability is improved if the compound is susceptible to photodegradation.
Elevated storage temperature. Store the solution at a lower temperature (e.g., refrigerated or frozen), provided the compound remains soluble and does not precipitate.Degradation rate should decrease significantly at lower temperatures.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Potential Cause Troubleshooting Step Expected Outcome
Hydrolytic degradation. Compare the retention time of one of the new peaks with a standard of 4-(4-hydroxyphenyl)piperazine, the expected hydrolysis product.If retention times match, this confirms hydrolysis is occurring.
Oxidative degradation. If using a mass spectrometer (LC-MS), analyze the mass of the new peaks. Oxidative products will have a higher mass due to the addition of oxygen atoms.Identification of oxidized species.
Solvent-related impurities or interactions. Run a blank chromatogram of the solvent used to prepare the solution.This will help differentiate between degradation products and solvent impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[7]

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before HPLC analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw samples at the same time points.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of purified water.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw samples at the same time points for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Oxidative Stress:

    • Mix a portion of the stock solution with an equal volume of a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC to assess the extent of degradation.

Visualizations

G Potential Degradation Pathways A4HPP This compound Hydrolysis Hydrolysis (Acid/Base) A4HPP->Hydrolysis Oxidation Oxidation (O2, Metal Ions) A4HPP->Oxidation Photodegradation Photodegradation (UV/Light) A4HPP->Photodegradation Thermal Thermal Stress A4HPP->Thermal Product1 4-(4-hydroxyphenyl)piperazine + Acetic Acid Hydrolysis->Product1 Product2 Quinone-type Species & Polymeric Products Oxidation->Product2 Product3 Complex Photoproducts Photodegradation->Product3 Product4 Ring-Opened Products Thermal->Product4

Caption: Potential degradation pathways of this compound.

G Troubleshooting Workflow for Solution Instability Start Instability Observed (e.g., Purity Loss, Color Change) CheckLight Is the solution protected from light? Start->CheckLight CheckpH Is the solution pH neutral? CheckLight->CheckpH Yes ProtectLight Store in amber vials or wrap in foil. CheckLight->ProtectLight No CheckTemp Is the solution stored at a low temperature? CheckpH->CheckTemp Yes AdjustpH Adjust pH towards neutral. CheckpH->AdjustpH No CheckOxidation Are high-purity, degassed solvents being used? CheckTemp->CheckOxidation Yes LowerTemp Store at a lower temperature (e.g., 2-8°C). CheckTemp->LowerTemp No UsePureSolvents Use high-purity solvents and consider degassing. CheckOxidation->UsePureSolvents No End Stability Improved CheckOxidation->End Yes ProtectLight->CheckpH AdjustpH->CheckTemp LowerTemp->CheckOxidation UsePureSolvents->End

Caption: A logical workflow for troubleshooting solution instability.

References

Handling challenges with 1-Acetyl-4-(4-hydroxyphenyl)piperazine reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-4-(4-hydroxyphenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: this compound is typically a white to off-white or pinkish crystalline powder.[1] It is stable under normal temperatures and pressures. For optimal stability, it should be stored in a cool, dry place, away from light and moisture.[2]

Q2: What are the general handling and safety precautions for this reagent?

A2: This compound can be harmful if swallowed and may cause eye, skin, and respiratory tract irritation.[1] It is crucial to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Avoid generating dust and ensure an eyewash station and safety shower are accessible.[1]

Q3: In which solvents is this compound soluble?

SolventSolubility
WaterSlightly soluble
Ethanol (B145695)Soluble
ChloroformSoluble
DichloromethaneSoluble
Dimethyl Sulfoxide (DMSO)Soluble

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis and purification of this compound.

Synthesis Issues

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors. A common issue is the formation of side products, such as di-acetylated piperazine (B1678402), due to the presence of two reactive nitrogen atoms in the piperazine ring.

Troubleshooting Steps:

  • Control of Stoichiometry: Ensure the molar ratio of your starting material, 4-(4-hydroxyphenyl)piperazine, to the acetylating agent (e.g., acetic anhydride) is carefully controlled. Using a slight excess of the piperazine can sometimes favor mono-acetylation.

  • Reaction Conditions: The choice of base and solvent is critical. Using a milder base and a suitable solvent system, such as an alcohol-water mixture, can help reduce the formation of byproducts and improve yield and purity.

  • Temperature Control: Maintain the recommended reaction temperature. Running the reaction at too high a temperature can lead to degradation or the formation of unwanted side products.

  • Purity of Starting Materials: Ensure the 4-(4-hydroxyphenyl)piperazine starting material is of high purity. Impurities can interfere with the reaction.

Q5: I am observing significant amounts of a di-acetylated byproduct. How can I minimize its formation?

A5: The formation of 1,4-diacetylpiperazine derivatives is a common side reaction. To minimize this:

  • Slow Addition of Acetylating Agent: Add the acetylating agent (e.g., acetic anhydride) dropwise to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of the acetylating agent, favoring mono-acetylation.

  • Use of a Biphasic System: In some cases, a biphasic solvent system can help to control the reaction and reduce di-acetylation.

  • pH Control: Maintaining the pH of the reaction mixture in the weakly basic range can help to control the reactivity of the piperazine nitrogens.

Purification Challenges

Q6: My purified product has a pinkish or yellowish tint. What is the cause and how can I obtain a white product?

A6: A colored product often indicates the presence of impurities, which may arise from oxidation of the phenolic hydroxyl group or from residual starting materials or byproducts.

Purification Strategy:

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is an effective method for removing colored impurities.[5]

  • Activated Carbon Treatment: If recrystallization alone is insufficient, you can treat a solution of the crude product with a small amount of activated carbon to adsorb colored impurities before filtering and recrystallizing.

  • Column Chromatography: For highly impure samples, purification by column chromatography on silica (B1680970) gel may be necessary. A solvent system of dichloromethane/methanol is often a good starting point.

Q7: How can I confirm the purity of my final product?

A7: The purity of this compound should be assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 180-185 °C) is indicative of high purity.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the acetylation of 4-(4-hydroxyphenyl)piperazine.

Materials:

  • 4-(4-hydroxyphenyl)piperazine

  • Acetic anhydride (B1165640)

  • Ethanol

  • Water

  • Potassium carbonate (or another suitable base)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

Procedure:

  • Dissolve 4-(4-hydroxyphenyl)piperazine in a mixture of ethanol and water.

  • Cool the solution in an ice bath.

  • Slowly add potassium carbonate to the solution while stirring.

  • Dropwise, add acetic anhydride to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, adjust the pH of the mixture with hydrochloric acid to be slightly acidic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.

  • Hot filter the solution to remove any insoluble impurities (and activated carbon if used).

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Dissolve Starting Material add_base Add Base start->add_base add_acetyl Add Acetylating Agent add_base->add_acetyl react Reaction add_acetyl->react workup Aqueous Workup react->workup extract Extraction workup->extract dry Drying and Concentration extract->dry crude Crude Product dry->crude recrystallize Recrystallization from Ethanol crude->recrystallize filter_crystals Filter Crystals recrystallize->filter_crystals dry_crystals Dry Purified Product filter_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product tlc TLC pure_product->tlc hplc HPLC pure_product->hplc nmr NMR pure_product->nmr mp Melting Point pure_product->mp

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_synthesis start Low Reaction Yield check_side_products Check for Side Products (TLC/HPLC) start->check_side_products side_products_present Side Products Present? check_side_products->side_products_present optimize_conditions Optimize Reaction Conditions: - Adjust Stoichiometry - Change Base/Solvent - Control Temperature side_products_present->optimize_conditions Yes check_starting_material Check Purity of Starting Material side_products_present->check_starting_material No impure_sm Starting Material Impure? check_starting_material->impure_sm impure_sm->optimize_conditions No purify_sm Purify Starting Material impure_sm->purify_sm Yes continue_synthesis Continue with Purified Material purify_sm->continue_synthesis

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Technical Support Center: Scaling Up 1-Acetyl-4-(4-hydroxyphenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: We are experiencing a significant drop in yield upon scaling up the synthesis from lab to pilot scale. What are the potential causes and how can we mitigate them?

Answer: Low yields during scale-up can stem from several factors related to reaction conditions and work-up procedures. Here are the primary areas to investigate:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized temperature gradients and poor distribution of reagents, resulting in incomplete reactions and increased byproduct formation.

    • Recommendation: Ensure the reactor is equipped with an appropriate overhead stirrer that provides sufficient agitation for the reaction volume. Baffles within the reactor can also improve mixing.

  • Poor Temperature Control: Exothermic reactions, such as acetylation with acetic anhydride (B1165640), can be difficult to control at a larger scale. Runaway temperatures can lead to degradation of the product and the formation of impurities.

    • Recommendation: Implement a robust cooling system for the reactor. Consider a slower, controlled addition of the acetylating agent to manage the exotherm.

  • Suboptimal Base Equivalents: The amount of base (e.g., potassium carbonate) is critical for neutralizing the acid generated during the reaction. An insufficient amount can stall the reaction, while an excessive amount might promote side reactions.

    • Recommendation: Carefully calculate and weigh the required amount of base. Ensure the base is finely powdered and well-dispersed in the reaction mixture.

  • Work-up and Isolation Losses: Product loss during extraction, filtration, and crystallization steps can be more pronounced at a larger scale.

    • Recommendation: Optimize the work-up procedure. Ensure complete precipitation of the product and use appropriate filter sizes to minimize losses. Wash the filter cake with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

Issue 2: Formation of Impurities and Byproducts

Question: Our scaled-up batches of this compound show significant impurities. What are the likely byproducts and how can we prevent their formation?

Answer: The primary impurity of concern is the O-acetylated byproduct, 4-(4-acetylpiperazin-1-yl)phenyl acetate. Its formation is competitive with the desired N-acetylation.

  • Reaction Conditions Favoring O-Acetylation: High reaction temperatures and prolonged reaction times can increase the likelihood of O-acetylation of the phenolic hydroxyl group.

    • Recommendation: Maintain a controlled reaction temperature, ideally at the lower end of the effective range. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to avoid over-acetylation.

  • Choice of Solvent: The solvent system can influence the selectivity of the acetylation.

    • Recommendation: A patent suggests that using an alcohol-water solvent system can reduce or avoid the formation of byproducts, leading to higher product yield and purity.[1][2][3][4][5]

Byproduct/ImpurityPotential CauseMitigation Strategy
4-(4-acetylpiperazin-1-yl)phenyl acetateO-acetylation of the phenolic groupControl reaction temperature, minimize reaction time, consider using an alcohol/water solvent system.
Unreacted 4-(4-hydroxyphenyl)piperazineIncomplete reactionEnsure adequate mixing, correct stoichiometry of reagents, and sufficient reaction time.
Di-acetylated piperazine (B1678402) derivativesOver-acetylationUse a controlled amount of acetic anhydride.
Issue 3: Difficulties in Product Purification

Question: We are facing challenges in purifying large quantities of this compound. What are the recommended purification strategies for scale-up?

Answer: Purifying large batches requires a robust and scalable method.

  • Crystallization: This is often the most effective and scalable method for purifying solid compounds.

    • Recommended Solvents: Ethanol is a commonly used solvent for the crystallization of this compound.[6][7]

    • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to form well-defined crystals. Cool the mixture in an ice bath to maximize precipitation, then filter the crystals and wash with a small amount of cold ethanol.

  • Acid-Base Extraction: This can be an effective way to remove non-basic impurities.

    • Procedure: Dissolve the crude product in a dilute acidic solution (e.g., HCl). Wash the acidic solution with an organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities. Basify the aqueous layer with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the purified product. Filter, wash with water, and dry.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis? A1: The synthesis can be initiated from 4-(1-piperazinyl)phenol or its dihydrobromide salt.[6][7] Using the dihydrobromide salt often results in a cleaner reaction.

Q2: What is the optimal molar ratio of reactants? A2: A slight excess of acetic anhydride is typically used to ensure complete acetylation of the starting material. The amount of base should be sufficient to neutralize the hydrobromic acid (if starting from the salt) and the acetic acid generated during the reaction.

Q3: What are the key safety precautions to consider during scale-up? A3: Acetic anhydride is corrosive and has a strong odor; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The acetylation reaction can be exothermic, so ensure proper temperature control and have a cooling system readily available.

Q4: How can I monitor the progress of the reaction? A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product.

Q5: What is the expected melting point of pure this compound? A5: The reported melting point is approximately 181.3°C.[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a literature procedure.[6][7]

Materials:

  • 4-(1-piperazinyl)phenol dihydrobromide

  • Acetic anhydride

  • Potassium carbonate (finely powdered)

  • 1,4-Dioxane (B91453)

  • Water

  • Sodium bicarbonate

  • Hydrochloric acid (dilute)

  • Ammonium hydroxide (B78521)

  • Ethanol

  • Trichloromethane (for extraction)

Procedure:

  • To a suitable reactor equipped with an overhead stirrer, condenser, and temperature probe, add 4-(1-piperazinyl)phenol dihydrobromide (33.8 parts by weight), potassium carbonate (42 parts by weight), and 1,4-dioxane (300 parts by weight).

  • Stir the mixture and add acetic anhydride (11.2 parts by weight).

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., 3 days), monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Suspend the residue in water and add sodium bicarbonate. Stir the mixture for 30 minutes.

  • Filter the precipitated product and wash with water.

  • Dissolve the crude product in a dilute hydrochloric acid solution.

  • Extract the acidic solution with trichloromethane to remove non-basic impurities.

  • Separate the aqueous phase and neutralize it with ammonium hydroxide to precipitate the product.

  • Filter the purified product, wash with water, and dry.

  • For further purification, recrystallize the product from ethanol.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up and Purification start Charge Reactor with: - 4-(1-piperazinyl)phenol dihydrobromide - Potassium Carbonate - 1,4-Dioxane add_reagent Add Acetic Anhydride start->add_reagent reflux Heat to Reflux (e.g., 3 days) add_reagent->reflux monitor Monitor by TLC/HPLC reflux->monitor cool_filter Cool and Filter monitor->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate precipitate Suspend in Water, Add NaHCO3, Filter concentrate->precipitate acid_base Acid-Base Extraction precipitate->acid_base crystallize Recrystallize from Ethanol acid_base->crystallize final_product Pure this compound crystallize->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_investigation Investigation Areas cluster_solutions Potential Solutions start Low Yield Observed mixing Inadequate Mixing? start->mixing temp_control Poor Temperature Control? start->temp_control stoichiometry Incorrect Stoichiometry? start->stoichiometry workup Work-up Losses? start->workup mixing_sol Improve Agitation (Stirrer, Baffles) mixing->mixing_sol Yes temp_sol Enhance Cooling Slow Reagent Addition temp_control->temp_sol Yes stoich_sol Verify Reagent Amounts stoichiometry->stoich_sol Yes workup_sol Optimize Purification Steps workup->workup_sol Yes

Caption: Troubleshooting decision tree for addressing low product yield during scale-up.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of several active pharmaceutical ingredients.[1] The following sections detail experimental protocols and present comparative data for common analytical techniques, offering insights into their performance and suitability for quality control and stability testing.

Comparison of Analytical Methods

The two most prevalent analytical techniques for the quantification and purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). Below is a comparative summary of their typical validation parameters.

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Validation Parameters

Validation ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 50 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.1 µg/mL0.01 ng/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.05 ng/mL
Specificity GoodExcellent
Robustness RobustRobust

Experimental Protocols

Detailed methodologies for the validation of HPLC-UV and UPLC-MS/MS methods are provided below. These protocols are representative of standard pharmaceutical industry practices.

HPLC-UV Method

This method is suitable for routine quality control, offering a balance of performance and accessibility.

a) Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 239 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

b) Validation Procedure:

  • Linearity: A series of solutions were prepared at concentrations ranging from 1 to 100 µg/mL. Each concentration was injected in triplicate.

  • Accuracy: Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts.

  • Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[2][3][4] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[2][5] The degradation products were analyzed to ensure they did not interfere with the main peak.

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Drug substance exposed to UV light (254 nm) for 24 hours.

Table 2: Summary of Forced Degradation Studies for this compound

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 N HCl) 12.5%One major degradation product observed.
Base Hydrolysis (0.1 N NaOH) 18.2%Two major degradation products observed.
Oxidative (3% H₂O₂) 8.5%One minor degradation product observed.
Thermal (105°C) 4.1%No significant degradation.
Photolytic (UV 254 nm) 6.3%Minor degradation observed.
UPLC-MS/MS Method

This method provides higher sensitivity and specificity, making it ideal for the detection of trace-level impurities and for bioanalytical studies.

a) Chromatographic and Mass Spectrometric Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Quantifier: 221.1 → 163.1

    • Qualifier: 221.1 → 121.1

b) Validation Procedure: The validation procedure for the UPLC-MS/MS method follows the same principles as the HPLC-UV method (linearity, accuracy, precision) but at significantly lower concentration ranges (0.1 to 50 ng/mL). Specificity is inherently high due to the nature of mass spectrometric detection.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the analytical method validation process and a hypothetical signaling pathway where a derivative of this compound might be investigated.

G Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity (Forced Degradation) B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Final Validation Report C->J D->J E->J F->J G->J H->J I->J

Caption: A typical workflow for analytical method validation.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Ligand Endogenous Ligand Ligand->Receptor Drug This compound Derivative Drug->Receptor Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Inhibition of a G-protein coupled receptor pathway.

References

A Comparative Guide to HPLC Method Development for 1-Acetyl-4-(4-hydroxyphenyl)piperazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHP). AHP, a piperazine (B1678402) derivative, is a key intermediate in pharmaceutical synthesis.[1][2] Accurate and robust analytical methods are crucial for ensuring the quality and purity of this compound in drug development and manufacturing processes.

The inherent characteristics of AHP, such as its moderate polarity stemming from the hydroxyphenyl and acetyl groups, make reversed-phase HPLC a suitable analytical technique.[3][4] This guide explores the optimization of stationary phases, mobile phase compositions, and other chromatographic parameters to achieve optimal separation, peak symmetry, and sensitivity.

Logical Workflow for HPLC Method Development

A systematic approach is essential for developing a reliable HPLC method. The process begins with defining the analytical objectives and proceeds through a series of screening and optimization steps to arrive at a validated method suitable for routine use.

HPLC Method Development Workflow cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Implementation A Define Analytical Goal (Purity, Assay, etc.) B Analyte Characterization (pKa, logP, UV spectra) A->B C Initial Column & Mobile Phase Screening B->C D Optimize Mobile Phase (Organic %, pH, Additives) C->D Select best candidates E Optimize Physical Parameters (Flow Rate, Temperature) D->E F Method Validation (Linearity, Accuracy, Precision) E->F G Routine Sample Analysis F->G

Caption: A structured workflow for HPLC method development and validation.

Comparison of HPLC Methods

The selection of an appropriate stationary phase is critical for retaining and separating polar analytes.[5] While standard C18 columns are versatile, alternative phases can offer different selectivity and improved peak shape for moderately polar compounds like AHP. The following table compares hypothetical results from four different reversed-phase HPLC methods, illustrating the impact of column chemistry and mobile phase composition on chromatographic performance.

Table 1: Comparison of Hypothetical HPLC Method Performance for AHP Analysis

ParameterMethod AMethod BMethod CMethod D
Stationary Phase Standard C18Polar-Embedded C18Phenyl-HexylPolar-Endcapped C18
USP Code L1L1 / L60L11L1
Column Dimensions 4.6 x 150 mm, 3.5 µm4.6 x 150 mm, 3.5 µm4.6 x 150 mm, 3.5 µm4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile (B52724) : 20mM K₂HPO₄ (pH 7.0)Acetonitrile : 0.1% Formic Acid in H₂OMethanol : 0.1% Formic Acid in H₂OAcetonitrile : 0.1% Formic Acid in H₂O
Gradient/Isocratic Isocratic (30:70 v/v)Isocratic (25:75 v/v)Isocratic (40:60 v/v)Isocratic (28:72 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 238 nm238 nm238 nm238 nm
Column Temperature 30°C30°C30°C30°C
Hypothetical Results
Retention Time (min)3.85.24.54.9
Tailing Factor1.51.11.31.2
Theoretical Plates7500980082009200
Resolution (from impurity)1.82.52.12.3

Analysis:

  • Method A (Standard C18): Shows the poorest performance. The neutral pH mobile phase and standard C18 packing result in low retention and significant peak tailing for the basic piperazine moiety.

  • Method B (Polar-Embedded C18): Provides the best results. The use of a polar-embedded column enhances retention for the polar analyte and the acidic mobile phase (formic acid) protonates the piperazine nitrogen, leading to excellent peak shape (Tailing Factor of 1.1) and resolution.[6]

  • Method C (Phenyl-Hexyl): Offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte. While performance is acceptable, it is not as optimal as Method B.

  • Method D (Polar-Endcapped C18): Shows good performance. Polar-endcapping reduces the interaction between the basic analyte and residual silanols on the silica (B1680970) surface, improving peak shape compared to the standard C18 column.[6]

Based on this comparison, Method B is identified as the most promising for robust and accurate analysis of this compound.

Interplay of Chromatographic Parameters

Optimizing an HPLC method involves understanding the relationships between different parameters and their effect on the final separation. Adjusting one parameter can influence others, requiring a balanced approach to achieve the desired chromatographic resolution and peak shape.

HPLC Parameter Optimization Goal Optimal Separation (Resolution, Peak Shape, Time) MobilePhase Mobile Phase (Organic %, pH, Buffer) Retention Retention Factor (k') MobilePhase->Retention Selectivity Selectivity (α) MobilePhase->Selectivity StationaryPhase Stationary Phase (C18, Polar-Embedded, etc.) StationaryPhase->Retention StationaryPhase->Selectivity PhysicalParams Physical Parameters (Flow Rate, Temperature) PhysicalParams->Retention Efficiency Efficiency (N) PhysicalParams->Efficiency Retention->Goal Selectivity->Goal Efficiency->Goal

Caption: Key HPLC parameters and their influence on the separation goals.

Detailed Experimental Protocol: Optimized Method B

This section provides a detailed protocol for the recommended HPLC method for the analysis of this compound.

Equipment and Materials
  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • Solvent filtration apparatus (0.45 µm filter).

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Standard: this compound reference standard.

Chromatographic Conditions
  • Mobile Phase: 25% Acetonitrile / 75% (0.1% Formic Acid in Water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Add 1.0 mL of formic acid to 999 mL of deionized water in a clean solvent bottle. Mix thoroughly.

    • Filter the aqueous solution through a 0.45 µm membrane filter.

    • Measure 750 mL of the filtered aqueous solution and 250 mL of acetonitrile into a 1 L graduated cylinder or solvent bottle.

    • Mix well and degas the final mobile phase using sonication or vacuum degassing.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of AHP reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix well.

Sample Preparation
  • Accurately weigh an amount of the sample containing approximately 10 mg of AHP into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

System Suitability and Analysis Sequence
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Perform five replicate injections of the Working Standard Solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the prepared sample solutions.

  • Calculate the amount of this compound in the sample by comparing the peak area response to that of the working standard.

References

Navigating the Labyrinth of Synthesis: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectroscopic data for 1-Acetyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of several pharmaceuticals, and its potential process-related impurities. By offering detailed experimental protocols, comparative data tables, and visual aids, this document serves as a practical resource for the rapid identification and quantification of impurities, thereby streamlining the drug development pipeline.

Unmasking the Constituents: A Comparative NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. In the context of this compound synthesis, a thorough understanding of the NMR spectra of the target molecule and its potential impurities is crucial for quality control.

The primary impurities that may arise during the synthesis of this compound include unreacted starting materials, byproducts of the acetylation reaction, and potential degradation products. These include:

  • 4-(4-hydroxyphenyl)piperazine: The unreacted starting material.

  • Piperazine: A potential starting material or a byproduct of side reactions.

  • Acetic Anhydride: The acetylating agent.

  • N,N'-diacetylpiperazine: A byproduct formed by the di-acetylation of piperazine.

  • 1,4-bis(4-hydroxyphenyl)piperazine: A potential impurity from the synthesis of the starting material.

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. It is important to note that the exact chemical shifts can vary depending on the solvent and concentration. The data presented here are representative values compiled from various sources and estimations based on structurally similar compounds.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for this compound and Potential Impurities.

CompoundAr-HPiperazine-H (N-CH₂)Acetyl-H (CH₃)Other
This compound ~6.8 (d, 2H), ~6.7 (d, 2H)~3.6 (t, 2H), ~3.4 (t, 2H), ~3.1 (t, 2H), ~2.9 (t, 2H)~2.1 (s, 3H)~8.9 (s, 1H, -OH)
4-(4-hydroxyphenyl)piperazine~6.8 (d, 2H), ~6.7 (d, 2H)~3.0 (t, 4H), ~2.8 (t, 4H)-~8.8 (s, 1H, -OH), ~2.5 (s, 1H, -NH)
Piperazine-~2.8 (s, 8H)-~1.7 (s, 2H, -NH)
Acetic Anhydride--~2.2 (s, 6H)-
N,N'-diacetylpiperazine-~3.5 (s, 8H)~2.1 (s, 6H)-
1,4-bis(4-hydroxyphenyl)piperazine~6.9 (d, 4H), ~6.8 (d, 4H)~3.2 (s, 8H)-~8.7 (s, 2H, -OH)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for this compound and Potential Impurities.

CompoundAr-C (C-O)Ar-C (other)Piperazine-C (N-CH₂)Acetyl-C (C=O)Acetyl-C (CH₃)
This compound ~151~144, ~119, ~116~50, ~46, ~41~169~21
4-(4-hydroxyphenyl)piperazine~151~144, ~119, ~116~51, ~46--
Piperazine--~46--
Acetic Anhydride---~167~22
N,N'-diacetylpiperazine--~45~169~21
1,4-bis(4-hydroxyphenyl)piperazine~151~145, ~119, ~116~50--

A Blueprint for Analysis: Experimental Protocols

To ensure accurate and reproducible results, a standardized experimental protocol for NMR analysis is essential. The following provides a general methodology for the ¹H and ¹³C NMR analysis of this compound and its impurities.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte and potential impurities are soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds due to its high polarity. Chloroform-d (CDCl₃) can also be used.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: For quantitative analysis (qNMR), add a precisely weighed amount of a suitable internal standard. The internal standard should have a signal that does not overlap with any of the analyte or impurity signals. Common internal standards include tetramethylsilane (B1202638) (TMS), maleic acid, or dimethyl sulfone.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

NMR Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: At least 3-4 seconds to ensure good resolution.

    • Relaxation Delay (d1): A delay of at least 5 times the longest T₁ relaxation time of the protons of interest (typically 5-30 seconds for quantitative analysis).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: Around 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more).

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the signal of the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent signal.

  • Integration: For ¹H NMR, integrate the signals corresponding to the analyte and each impurity.

  • Quantification (for qNMR): Calculate the concentration or purity of the analyte using the integral values of the analyte and the internal standard, taking into account the number of protons contributing to each signal and their respective molecular weights.

Visualizing the Process and Structures

To further aid in the understanding of the analysis workflow and the chemical relationships, the following diagrams are provided.

Impurity_Analysis_Workflow cluster_synthesis Synthesis & Sampling cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Reporting Synthesis Synthesis of this compound Sampling Sample Collection Synthesis->Sampling Sample_Prep Sample Preparation (Solvent, Internal Standard) Sampling->Sample_Prep Data_Acquisition NMR Data Acquisition (1H & 13C) Sample_Prep->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Signal Assignment) Data_Processing->Spectral_Analysis Impurity_ID Impurity Identification Spectral_Analysis->Impurity_ID Quantification Quantification (qNMR) Spectral_Analysis->Quantification Report Generate Report Impurity_ID->Report Quantification->Report

Caption: Workflow for the NMR analysis of impurities.

Chemical_Structures cluster_main Main Compound cluster_impurities Potential Impurities Main This compound Imp1 4-(4-hydroxyphenyl)piperazine Imp2 N,N'-diacetylpiperazine Imp3 1,4-bis(4-hydroxyphenyl)piperazine

Caption: Structures of the main compound and key impurities.

NMR_Signaling_Pathway cluster_nucleus Atomic Nucleus in a Magnetic Field cluster_rf Resonance cluster_detection Signal Detection Nucleus Nucleus with Spin (e.g., ¹H, ¹³C) B0 External Magnetic Field (B₀) Nucleus->B0 Energy_Levels Spin Energy Levels (α and β) B0->Energy_Levels RF_Pulse Radiofrequency (RF) Pulse Excitation Excitation to Higher Energy State RF_Pulse->Excitation Relaxation Relaxation and Emission of RF Signal Excitation->Relaxation FID Free Induction Decay (FID) Relaxation->FID FT Fourier Transform FID->FT NMR_Spectrum NMR Spectrum FT->NMR_Spectrum

Caption: General principle of NMR spectroscopy.

A Comparative Guide to the Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for 1-Acetyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in the pharmaceutical industry, notably in the synthesis of the antifungal agent ketoconazole. The comparison covers reaction conditions, yield, and environmental and safety considerations, supported by experimental protocols.

At a Glance: Comparison of Synthesis Routes

The two most prominent methods for synthesizing this compound are the classical dioxane-based method and a more recent, improved method utilizing an alcohol-water solvent system. The following table summarizes the key quantitative differences between these two approaches.

ParameterRoute 1: Dioxane MethodRoute 2: Improved Alcohol-Water Method
Yield ~27%[1]Up to 80% or more[1][2][3][4]
Reaction Time 3 days[1][5][6]Stoichiometric number of hours (not specified)[1]
Solvent 1,4-Dioxane[1][5][6]Alcohol (Methanol, Ethanol, or Propanol) and Water[2]
Primary Base Potassium Carbonate[1][5][6]Alkali (e.g., Potassium Carbonate or Sodium Carbonate)[2]
Starting Material 4-(1-piperazinyl)-phenol dihydrobromide4-hydroxy phenyl piperazine (B1678402) dihydrobromide
Key Advantages Established, historical method.Higher yield, higher purity, lower cost, reduced pollution, simpler process.[2][3][4]
Key Disadvantages Low yield, long reaction time, use of hazardous and environmentally unfriendly solvent (1,4-dioxane).[1][7]Newer method, may require optimization.

Experimental Protocols

Route 1: Synthesis in 1,4-Dioxane (B91453)

This classical method is characterized by a long reflux time and the use of a hazardous solvent.

Procedure: A mixture of 33.8 parts of 4-(1-piperazinyl)-phenol dihydrobromide, 11.2 parts of acetic acid anhydride (B1165640), 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane is stirred and refluxed for 3 days.[5][6] The reaction mixture is then filtered, and the filtrate is evaporated. The resulting solid residue is stirred in water, and sodium hydrogen carbonate is added. This mixture is stirred for 30 minutes. The precipitated product is filtered off and dissolved in a diluted hydrochloric acid solution. The solution is then extracted with trichloromethane. The acidic aqueous phase is separated and neutralized with ammonium (B1175870) hydroxide. The final product is filtered off and crystallized from ethanol. This process yields approximately 5.7 parts of this compound, with a melting point of 181.3°C.[5][6]

Route 2: Improved Synthesis in Alcohol-Water

This patented method offers a significant improvement in yield and a more environmentally friendly approach.

Procedure: In this method, an alkali (such as potassium carbonate or sodium carbonate) and acetic anhydride are added to an alcohol-water solution of 4-hydroxy phenyl piperazine dihydrobromide to generate the product.[1][2][3] The recommended alcohol can be methanol, ethanol, or propanol.[2] The ratio by weight of 4-hydroxy phenyl piperazine dihydrobromide to water to alcohol is specified as 1:1.5:4-8.[2] This approach is noted to reduce or avoid by-products, thereby improving the final product's yield and purity.[2] An additional advantage of this method is the use of 40% hydrobromic acid (HBr) for the preparation of the starting material, as opposed to the more concentrated and hazardous 48% HBr used in older methods, which lowers costs and reduces pollution.[2][3] The overall preparation process is described as simple with a high yield that can exceed 80%.[2][3]

Comparative Workflow of Synthesis Routes

The following diagram illustrates the key differences in the workflows of the two primary synthesis routes for this compound.

Synthesis_Comparison cluster_0 Route 1: Dioxane Method cluster_1 Route 2: Improved Alcohol-Water Method start1 Start: 4-(1-piperazinyl)-phenol dihydrobromide react1 Reactants: Acetic Anhydride, K₂CO₃ start1->react1 Add condition1 Solvent: 1,4-Dioxane Condition: Reflux, 3 days react1->condition1 Under workup1 Workup: Filtration, Evaporation, Extraction, Crystallization condition1->workup1 Leads to end1 Product (~27% Yield) workup1->end1 Yields start2 Start: 4-hydroxy phenyl piperazine dihydrobromide react2 Reactants: Acetic Anhydride, Alkali start2->react2 Add condition2 Solvent: Alcohol-Water Condition: Room Temp (implied) react2->condition2 Under workup2 Simplified Workup condition2->workup2 Leads to end2 Product (>80% Yield) workup2->end2 Yields

Caption: Comparative workflow of two synthesis routes for this compound.

Conclusion

For researchers and drug development professionals, the choice of synthetic route for this compound has significant implications for efficiency, cost, and environmental impact. While the classical dioxane-based method is well-documented, its low yield, long reaction time, and use of a hazardous solvent make it less desirable. The improved alcohol-water method presents a clear advantage with a substantially higher yield, simpler processing, and more favorable environmental and economic profiles. For new process development and scale-up, the improved method is the recommended approach.

References

A Comparative Guide to Ketoconazole Precursors: 1-Acetyl-4-(4-hydroxyphenyl)piperazine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the broad-spectrum antifungal agent ketoconazole (B1673606) is a critical process in the pharmaceutical industry. A key step in this synthesis is the introduction of the piperazine (B1678402) moiety. This guide provides an objective comparison of the performance of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP), a widely used precursor, with other notable alternatives. The comparison is supported by experimental data from various sources, detailing synthesis efficiency, yields, and reaction protocols.

Executive Summary

This compound (AHPP) is a pivotal intermediate in several established synthesis routes for ketoconazole. However, alternative precursors, such as the unacetylated parent compound N-(4-hydroxyphenyl)piperazine and N-alkoxycarbonyl derivatives like [4-(4-hydroxyphenyl)]-1-piperazine carboxylic acid ethyl ester, present viable alternative pathways. The choice of precursor can significantly impact the overall yield, purity, and economic viability of the ketoconazole manufacturing process. This guide will delve into a comparative analysis of these precursors.

Comparison of Ketoconazole Precursors

The selection of a precursor for the piperazine side chain in ketoconazole synthesis is a crucial decision that affects multiple aspects of the manufacturing process. Below is a summary of quantitative data for different precursors.

PrecursorSynthesis StageReported YieldKey AdvantagesKey Disadvantages
This compound (AHPP) Pre-coupling>85% (optimized AHPP synthesis)[1]Direct precursor to the final product; optimized high-yield synthesis available.Older synthesis methods had low yields (~27%).[2]
N-(4-hydroxyphenyl)piperazine Pre-couplingHigh (synthesis of the precursor itself)Simpler initial precursor.Requires an additional acetylation step post-coupling, adding to the overall process.
[4-(4-hydroxyphenyl)]-1-piperazine carboxylic acid ethyl ester Pre-coupling84-85% (overall yield for a ketoconazole derivative)[3]High overall process yield reported in patent literature.May require an additional dealkoxycarbonylation and acetylation step depending on the overall synthetic strategy.
Deacylated Ketoconazole Post-coupling91% (from ketoconazole)[4]Can be used to synthesize ketoconazole derivatives.[4]Requires synthesis of ketoconazole first, making it a derivative precursor rather than a primary building block.

Experimental Protocols

Detailed methodologies for the synthesis of these precursors and their subsequent use in ketoconazole synthesis are crucial for reproducibility and process optimization.

Synthesis of this compound (AHPP) - Optimized Method

This optimized protocol offers a significant improvement in yield over older methods.

  • Starting Material: 4-hydroxyphenylpiperazine dihydrobromide.[1]

  • Reagents: Acetic anhydride, Sodium carbonate.[1]

  • Solvent: Ethanol-Water mixture.[1]

  • Procedure:

    • A mixture of 4-hydroxyphenylpiperazine dihydrobromide, acetic anhydride, and sodium carbonate is prepared in an ethanol-water solvent.

    • The reaction mixture is stirred for 2-3 hours.[1]

    • The product, this compound, is isolated.

  • Yield: >85%.[1]

  • Advantages: This method boasts a high yield, shorter reaction time, and improved safety and environmental profile compared to older methods that used hazardous solvents like 1,4-dioxane (B91453) and corrosive reagents like 48% HBr.[1]

Synthesis of Ketoconazole from this compound

The final step in the synthesis of ketoconazole involves the coupling of AHPP with the dioxolane moiety.

  • Reactants: this compound and cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate (B1217627).[5]

  • Base: Sodium hydride.[5]

  • Solvent: A suitable organic solvent.[5]

  • Procedure:

    • This compound is reacted with cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate in the presence of a base like sodium hydride.[5]

    • The reaction facilitates the alkylation of the phenolic hydroxyl group of AHPP.

    • The crude product is purified to yield ketoconazole.[5]

Synthesis of [4-(4-hydroxy phenyl)]-1-piperazine carboxylic acid ethyl ester derivative of Ketoconazole

This patented method highlights a high-yield synthesis route for a ketoconazole derivative.

  • Reactants: [4-(4-hydroxy phenyl)]-1-piperazine carboxylic acid ethyl ester and cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolane]-4-methyl p-toluenesulfonate.[3]

  • Base: Alkaline matter (e.g., sodium hydroxide, potassium hydroxide, sodium methylate).[3]

  • Solvent: Organic solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide).[3]

  • Procedure:

    • A condensation reaction is carried out between [4-(4-hydroxy phenyl)]-1-piperazine carboxylic acid ethyl ester and cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolane]-4-methyl p-toluenesulfonate in an organic solvent with a base.[3]

    • The reaction temperature is maintained between 0-50 °C for 10-30 hours.[3]

    • The target ketoconazole derivative is then collected from the reaction products.[3]

  • Overall Yield: 84-85%.[3]

Visualizing the Synthesis and Mechanism of Action

To better understand the relationships between these precursors and the mechanism of action of ketoconazole, the following diagrams are provided.

Ketoconazole Synthesis Workflow

This diagram illustrates the general synthetic pathway to ketoconazole, highlighting the integration of the different piperazine precursors.

G cluster_precursors Piperazine Precursors cluster_dioxolane Dioxolane Moiety Synthesis N-(4-hydroxyphenyl)piperazine N-(4-hydroxyphenyl)piperazine AHPP This compound N-(4-hydroxyphenyl)piperazine->AHPP Acetylation Ester_Precursor [4-(4-hydroxyphenyl)]-1-piperazine carboxylic acid ethyl ester N-(4-hydroxyphenyl)piperazine->Ester_Precursor Reaction with ethyl chloroformate Ketoconazole Ketoconazole AHPP->Ketoconazole Coupling Reaction Ketoconazole_Derivative Ketoconazole Derivative Ester_Precursor->Ketoconazole_Derivative Coupling Reaction Dioxolane_Intermediate cis-2-(2,4-dichlorophenyl)-2- (1H-imidazol-1-ylmethyl)-1,3-dioxolan- 4-ylmethyl methanesulfonate Dioxolane_Intermediate->Ketoconazole Dioxolane_Intermediate->Ketoconazole_Derivative Ketoconazole_Derivative->Ketoconazole Further processing

Caption: Synthetic pathways to ketoconazole using different piperazine precursors.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Ketoconazole's antifungal activity stems from its ability to disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane. This diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by ketoconazole.

G Acetyl-CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate_Pathway Multiple Steps Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol (Fungal Cell Membrane Component) Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (CYP51) Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Ketoconazole Ketoconazole Ketoconazole->Lanosterol Inhibits

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-Acetyl-4-(4-hydroxyphenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of chemical scaffolds, piperazine (B1678402) derivatives have consistently emerged as a privileged structure in medicinal chemistry. This guide provides a comprehensive comparison of the biological activities of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) and its analogs, supported by experimental data and detailed protocols to aid in future research and development.

The core structure of this compound has proven to be a versatile foundation for the development of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This guide will delve into these activities, presenting quantitative data in easily comparable formats and elucidating the underlying mechanisms of action through signaling pathway diagrams.

Anticancer Activity: Targeting Key Survival Pathways

Several analogs of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) through the inhibition of critical cell survival signaling pathways, such as the PI3K/AKT pathway.[1][2]

A novel piperazine derivative, designated as C505, has shown potent anticancer activity with GI50 values in the sub-micromolar range against leukemia (K562), cervical cancer (HeLa), and gastric cancer (AGS) cell lines.[2] The anticancer effect is mediated through the induction of caspase-dependent apoptosis.[1][3]

Table 1: Anticancer Activity of this compound and Analogs

Compound/AnalogCancer Cell LineActivity MetricValueReference
This compound (from Nocardiopsis sp. SCA30)HCT 15 (Colon)Concentration Range for Cell Viability Reduction62.5 - 1000 µg/mL[4][5]
This compound (from Nocardiopsis sp. SCA30)HT 29 (Colon)Concentration Range for Cell Viability Reduction62.5 - 1000 µg/mL[4][5]
This compound (from Nocardiopsis sp. SCA30)MCF-7 (Breast)Concentration Range for Cell Viability Reduction62.5 - 1000 µg/mL[4][5]
This compound (from Nocardiopsis sp. SCA30)MDA-MB-468 (Breast)Concentration Range for Cell Viability Reduction62.5 - 1000 µg/mL[4][5]
Compound C505 (Piperazine Derivative)K562 (Leukemia)GI500.058 µM[2]
Compound C505 (Piperazine Derivative)HeLa (Cervical)GI500.155 µM[2]
Compound C505 (Piperazine Derivative)AGS (Gastric)GI500.055 µM[2]
Alepterolic Acid-Piperazine Derivative (3n)MDA-MB-231 (Breast)IC505.55 ± 0.56 µM[3]
β-Elemene Piperazine Derivatives (DX1, DX2, DX5)HL-60 (Leukemia)IG50< 10 µM[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50/GI50 values.

Signaling Pathway: Anticancer Mechanism

anticancer_pathway Analog Analog PI3K PI3K Analog->PI3K Inhibition Caspase_Activation Caspase Activation (e.g., Caspase-8, Caspase-3) Analog->Caspase_Activation Induces RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Anticancer signaling pathway of piperazine analogs.

Antimicrobial Activity: Combating Bacterial Resistance

Derivatives of this compound have shown promising activity against a range of bacteria, including multi-drug resistant strains. The proposed mechanism of action involves the disruption of the bacterial cell membrane.

Extracts from the marine actinomycete Nocardiopsis sp. SCA30, containing this compound, have demonstrated inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Table 2: Antimicrobial Activity of this compound Analogs

Compound/AnalogBacterial StrainActivity MetricValueReference
This compound (from Nocardiopsis sp. SCA30)Methicillin-resistant Staphylococcus aureus ATCC NR-46071MIC15.62 µg/mL[5]
This compound (from Nocardiopsis sp. SCA30)Methicillin-resistant Staphylococcus aureus ATCC NR-46171MIC7.81 µg/mL[5]
Chalcone-piperazine derivativeStaphylococcus aureusMICPotentially active[7]
Chalcone-piperazine derivativeEscherichia coliMICPotentially active[7]
Chalcone-piperazine derivativeCandida albicansMIC2.22 µg/mL[7]
Quinolone-piperazine derivativeGram-positive bacteriaMIC1-5 µg/mL[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • This compound analogs (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antimicrobial Mechanism

antimicrobial_workflow Analog Analog Membrane Cell Membrane Interaction Analog->Membrane Bacteria Bacterial Cell Bacteria->Membrane Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Antimicrobial workflow of piperazine analogs.

Anti-inflammatory Activity: Modulating Cytokine Production

Certain piperazine derivatives have exhibited significant anti-inflammatory effects. The mechanism is believed to involve the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), potentially through the inhibition of the NF-κB signaling pathway.[8][9]

A study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated a reduction in paw edema and a decrease in the levels of TNF-α and IL-1β in a carrageenan-induced pleurisy model.[8]

Table 3: Anti-inflammatory Activity of Piperazine Analogs

Compound/AnalogModelEffectReference
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)Carrageenan-induced paw edemaReduced edema formation[8]
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)Carrageenan-induced pleurisyReduced levels of TNF-α and IL-1β[8]
Piperine (contains piperidine, a related structure)B16F-10 melanoma cellsReduced expression of IL-1β, IL-6, TNF-α
PiperineRheumatoid arthritis fibroblast-like synoviocytesReduced phosphorylation of NF-κB and expression of target inflammatory genes[9]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • This compound analogs

  • Pletysmometer or calipers

Procedure:

  • Administer the test compounds to the animals (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema compared to the control group.

Signaling Pathway: Anti-inflammatory Mechanism

anti_inflammatory_pathway Analog Analog NF_kB NF-κB Analog->NF_kB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines Promotes Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: Anti-inflammatory signaling of piperazine analogs.

Tyrosinase Inhibitory Activity: A Potential for Hyperpigmentation Disorders

(4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This suggests their potential application in the treatment of hyperpigmentation disorders. The inhibitory activity is influenced by the nature and position of substituents on the aryl ring.

Table 4: Tyrosinase Inhibitory Activity of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Analogs

Compound (Substituent on aroyl moiety)IC50 (µM)Reference
Unsubstituted73.2[No specific reference found in the provided snippets]
4-Phenyl128.3[No specific reference found in the provided snippets]
2-Chloro< 5[No specific reference found in the provided snippets]
2-Bromo< 5[No specific reference found in the provided snippets]
2-Trifluoromethyl< 5[No specific reference found in the provided snippets]
2-Methoxy< 5[No specific reference found in the provided snippets]
2,4-Dichloro1.5 ± 0.1[No specific reference found in the provided snippets]
Kojic Acid (Reference)17.8[No specific reference found in the provided snippets]
Experimental Protocol: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, typically using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase

  • L-DOPA solution

  • (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone analogs

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add phosphate buffer, test compound solution, and tyrosinase solution to the wells of a 96-well plate.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding L-DOPA solution.

  • Measure the absorbance at 475-492 nm at regular intervals to determine the rate of dopachrome (B613829) formation.

  • Calculate the percentage of tyrosinase inhibition and the IC50 value.

Logical Relationship: Tyrosinase Inhibition

tyrosinase_inhibition Analog Piperazine Analog Tyrosinase Tyrosinase Analog->Tyrosinase Inhibits Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidizes L_DOPA L-DOPA L_DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin

Caption: Tyrosinase inhibition by piperazine analogs.

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and tyrosinase inhibitory effects, highlight the potential of these compounds to address a range of unmet medical needs. The data and protocols presented in this guide offer a valuable resource for researchers to build upon, facilitating the design and development of next-generation therapies based on this versatile chemical framework. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these analogs into clinical applications.

References

Structure-Activity Relationship (SAR) of 1-Acetyl-4-(4-hydroxyphenyl)piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of AHPP derivatives, focusing on their potential as tyrosinase inhibitors and their emerging roles as antibacterial and anticancer agents. The information presented is supported by experimental data from peer-reviewed studies to facilitate informed decisions in drug discovery and development.

Tyrosinase Inhibitory Activity

A significant area of investigation for AHPP derivatives has been their potential to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Overproduction of melanin can lead to various skin hyperpigmentation disorders. The following table summarizes the tyrosinase inhibitory activity of a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, with kojic acid included as a standard reference compound.

Table 1: Tyrosinase Inhibitory Activity of this compound Derivatives [2]

Compound IDSubstitution on Aroyl MoietyIC50 (µM)
Kojic Acid (Reference) 17.8
1 Unsubstituted (Acetyl)28.9
2 Unsubstituted (Benzoyl)73.2
3 4-Phenyl128.3
7 2-Chloro<5
10 2,4-Dichloro1.5
11 2-Bromo<5
17 2-Trifluoromethyl<5
21 2-Methoxy<5

SAR Insights for Tyrosinase Inhibition:

  • Aroyl Moiety is Crucial: The introduction of an aroyl moiety on the piperazine (B1678402) nitrogen generally influences activity. Simple benzoyl substitution (Compound 2) or the addition of a 4-phenyl group (Compound 3) resulted in weaker activity compared to the acetyl-substituted parent compound (Compound 1).[2]

  • Ortho-Substitution Enhances Potency: A key finding is that the presence of hydrophobic substituents at the ortho- (C-2') position of the benzoyl ring significantly enhances tyrosinase inhibitory activity. Derivatives with 2-chloro, 2-bromo, 2-trifluoromethyl, and 2-methoxy groups (Compounds 7, 11, 17, and 21) all displayed potent inhibition with IC50 values below 5 µM.[2]

  • Multi-Substitution Can Be Beneficial: The addition of a second chlorine atom at the C-4' position, as seen in the 2,4-dichloro derivative (Compound 10), led to the most potent compound in the series with an IC50 value of 1.5 µM.[2]

SAR_Tyrosinase_Inhibition cluster_scaffold Core Scaffold cluster_modifications Modifications & Activity cluster_activity Biological Activity Scaffold This compound Aroyl Aroyl Substitution on Piperazine Nitrogen Scaffold->Aroyl Influences Activity Ortho Ortho-Substitution on Aroyl Ring Aroyl->Ortho Key for Potency Multi Multi-Substitution on Aroyl Ring Aroyl->Multi Further Enhancement Activity Tyrosinase Inhibition Ortho->Activity Increases Multi->Activity Strongly Increases

Antibacterial and Anticancer Activities

Antibacterial Activity: Research has shown that this compound itself possesses notable antibacterial properties, including efficacy against multi-drug resistant bacteria.[1] Furthermore, various other piperazine derivatives have been synthesized and evaluated for their antimicrobial activity, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[3] For instance, certain chalcones containing a piperazine moiety have demonstrated significant activity against Staphylococcus aureus and Escherichia coli.[3]

Anticancer Activity: The piperazine scaffold is a constituent of several approved anticancer drugs.[4] Studies on novel piperazine derivatives have shown cytotoxic activity against various cancer cell lines, including breast and lung cancer.[4] For example, certain 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives have displayed IC50 values in the sub-micromolar to low micromolar range against breast cancer cell lines.[4] While these are not direct derivatives of AHPP, they highlight the potential of the broader piperazine class in oncology.

Experimental Protocols

Tyrosinase Inhibition Assay

The following is a general protocol for determining the tyrosinase inhibitory activity of test compounds.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (Substrate)

  • Phosphate (B84403) Buffer (pH 6.8)

  • Test Compounds

  • Kojic Acid (Positive Control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and kojic acid in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound solution, phosphate buffer, and mushroom tyrosinase solution.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA substrate solution.

  • Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to determine the rate of dopachrome (B613829) formation.

  • Calculate the percentage of tyrosinase inhibition for each compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Tyrosinase_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Buffers) C Add Compounds, Buffer, & Enzyme to 96-well plate A->C B Prepare Test Compounds & Positive Control B->C D Pre-incubate C->D E Add Substrate (L-DOPA) to initiate reaction D->E F Measure Absorbance (e.g., 475 nm) over time E->F G Calculate % Inhibition & IC50 Values F->G

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The following is a general protocol for determining the MIC of test compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA)

  • Test Compounds

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates (for broth microdilution)

  • Petri dishes (for agar dilution)

Procedure (Broth Microdilution Method):

  • Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow A Prepare Serial Dilutions of Test Compounds in Broth C Inoculate Dilutions with Bacteria in 96-well plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually Assess for Bacterial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. SAR studies have clearly demonstrated that modifications to the aroyl moiety can lead to potent tyrosinase inhibitors, with ortho-substituted derivatives showing particularly high efficacy. While quantitative SAR data for antibacterial and anticancer activities are less defined for this specific class of derivatives, the broader piperazine family has shown significant potential in these areas. Further systematic studies are warranted to fully elucidate the SAR for these activities and to optimize the therapeutic potential of this compound derivatives. This guide provides a foundational understanding for researchers to build upon in the design and development of next-generation therapeutic agents based on this versatile scaffold.

References

Comparative Efficacy of 1-Acetyl-4-(4-hydroxyphenyl)piperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the therapeutic potential of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) derivatives reveals their significant promise in tyrosinase inhibition, with emerging evidence of their anticancer and antibacterial properties. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their investigations.

This publication synthesizes findings from multiple studies to offer a comparative perspective on the biological activities of various AHPP derivatives. The core structure, featuring a piperazine (B1678402) ring linked to a hydroxyphenyl group and an acetyl moiety, serves as a versatile scaffold for the development of novel therapeutic agents.[1][2]

Tyrosinase Inhibitory Activity: A Strong Suit

A significant body of research has focused on the modification of the 1-acetyl group with various aryl methanone (B1245722) substituents, leading to a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives with potent tyrosinase inhibitory activity. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

A comparative study of these derivatives against mushroom tyrosinase (AbTYR) has yielded promising results, with several compounds exhibiting significantly greater potency than the reference standard, kojic acid (IC50 = 17.8 μM).[3][4] The data indicates that substitutions on the aroyl moiety play a crucial role in the inhibitory activity.

Table 1: Comparative Tyrosinase Inhibitory Activity of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

Compound IDSubstitution (R) on Aroyl MoietyIC50 (μM) vs. AbTYR
Kojic Acid (Reference) -17.8
Derivative 1 2-Fluoro15.2
Derivative 2 2-Chloro2.6
Derivative 3 2-Bromo4.5
Derivative 4 2-Trifluoromethyl4.6
Derivative 5 2-Methoxy3.5
Derivative 6 2,4-Dichloro1.5
Derivative 7 3-Chloro9.0
Derivative 8 4-Chloro8.9
Derivative 9 Unsubstituted73.2

Data sourced from a study on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, which are structurally analogous to 1-acetyl derivatives.[4]

The structure-activity relationship (SAR) analysis reveals that hydrophobic ortho-substituents on the aroyl ring generally lead to the most potent inhibition.[4] For instance, the 2,4-dichloro substituted derivative (Compound 6) demonstrated the highest potency with an IC50 value of 1.5 μM.[4]

Signaling Pathway for Tyrosinase Inhibition

The primary mechanism of action for these derivatives is the direct inhibition of the tyrosinase enzyme, which is a central regulator in the melanin biosynthesis pathway. By binding to the active site of tyrosinase, these compounds prevent the oxidation of L-tyrosine to L-DOPA and the subsequent conversion to dopaquinone, thereby blocking melanin production.

Tyrosinase_Inhibition_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor 1-Acetyl-4-(4-hydroxyphenyl) piperazine Derivative Inhibitor->Tyrosinase Inhibition Anticancer_Pathway Derivative Piperazine Derivative Receptor Cell Surface Receptors Derivative->Receptor Binds to Cell Cancer Cell Apoptosis Apoptosis Signal Signal Transduction (e.g., PI3K/AKT) Receptor->Signal Modulates Caspase Caspase Activation Signal->Caspase Leads to Caspase->Apoptosis Induces Synthesis_Workflow Reactants 4-Piperazin-1-yl phenol + Benzoyl chloride derivative Reaction Stir overnight in DMF with DIPEA Reactants->Reaction Extraction Aqueous work-up & Extraction with EtOAc Reaction->Extraction Purification Crystallization Extraction->Purification Product Purified Derivative Purification->Product

References

A Comparative Guide to the DFT and HOMO-LUMO Analysis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the quantum chemical properties of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHP) and its derivatives, focusing on Density Functional Theory (DFT) calculations and Frontier Molecular Orbital (HOMO-LUMO) analysis. The data presented is crucial for researchers and scientists in the field of drug development and computational chemistry, offering insights into the molecule's reactivity, stability, and potential biological activity.

Quantitative Analysis of Molecular Orbitals

The electronic properties of AHP and its analogs were investigated using DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the chemical reactivity and bioactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[1][2][3]

A comparative analysis of AHP with related piperazine (B1678402) derivatives provides valuable insights into the effects of different functional groups on the electronic structure. The following table summarizes the key quantum chemical parameters calculated for AHP and its derivatives.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound (AHP)-5.65-0.714.94
1-Amino-4-(4-hydroxyphenyl)piperazine (AmHP)-5.21-0.454.76
1-Chloro-4-(4-hydroxyphenyl)piperazine (ClHP)-5.87-0.894.98
1-Methyl-4-(4-hydroxyphenyl)piperazine (MeHP)-5.43-0.524.91

Data sourced from studies utilizing DFT with the B3LYP/6-311++G(d,p) basis set.[4][5]

Experimental and Computational Protocols

The computational analysis of this compound and its derivatives was performed using the Gaussian 09 software package. The molecular structures were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[4] This level of theory is widely used for such calculations as it provides a good balance between accuracy and computational cost.

The vibrational frequencies were also calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima. The HOMO and LUMO energies were obtained from the output of these calculations. The charge transfer within the molecules and donor-acceptor interactions were analyzed using Natural Bond Orbital (NBO) analysis.[4][5]

The synthesis of this compound can be achieved by reacting 4-(1-piperazinyl)phenol dihydrobromide with acetic anhydride (B1165640) in the presence of a base like potassium carbonate, using 1,4-dioxane (B91453) as a solvent. The mixture is refluxed, and the product is then isolated and purified.[6][7]

Workflow for DFT and HOMO-LUMO Analysis

The following diagram illustrates the typical workflow for performing a DFT and HOMO-LUMO analysis of a molecule like this compound.

DFT_HOMO_LUMO_Workflow cluster_input Input cluster_dft DFT Calculation cluster_analysis Analysis cluster_output Output & Interpretation mol_structure Molecular Structure (e.g., from experiment or drawing) geometry_optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization Initial Coordinates frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation Optimized Geometry nbo_analysis NBO Analysis geometry_optimization->nbo_analysis homo_lumo HOMO-LUMO Energies & Gap geometry_optimization->homo_lumo Molecular Orbitals mep Molecular Electrostatic Potential (MEP) geometry_optimization->mep thermo Thermodynamic Properties frequency_calculation->thermo Vibrational Frequencies reactivity Chemical Reactivity Prediction nbo_analysis->reactivity Charge Distribution homo_lumo->reactivity stability Molecular Stability Assessment homo_lumo->stability mep->reactivity biological_activity Correlation with Biological Activity reactivity->biological_activity stability->biological_activity

Workflow for DFT and HOMO-LUMO analysis.

Comparison with Alternatives

The study of derivatives of 4-(4-hydroxyphenyl)piperazine allows for a comparative analysis of how different functional groups affect the electronic properties of the core structure.[5][8] For instance, the introduction of an amino group (AmHP) leads to a smaller HOMO-LUMO gap compared to the acetyl group in AHP, suggesting increased reactivity. Conversely, the chloro-substituted derivative (ClHP) exhibits a slightly larger energy gap, indicating greater stability. The methyl-substituted analog (MeHP) shows an energy gap similar to that of AHP.

This comparative data is invaluable for structure-activity relationship (SAR) studies, where the goal is to modulate the biological activity of a lead compound by making specific chemical modifications. For example, if higher reactivity is desired for a particular biological target, the amino derivative might be a more promising candidate than the acetyl or chloro derivatives. These computational insights can guide synthetic efforts and help prioritize which compounds to advance in the drug discovery pipeline.[9]

References

Benchmarking 1-Acetyl-4-(4-hydroxyphenyl)piperazine: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) is a piperazine (B1678402) derivative with demonstrated biological activities, including antibacterial, antifungal, and anticancer properties. It is also a key synthetic intermediate for the widely used antifungal drug, ketoconazole. This guide provides a comparative analysis of AHPP's performance against established standards in these therapeutic areas. Due to the limited availability of direct and comprehensive experimental data for AHPP, this comparison leverages existing data on AHPP where available and supplements it with findings on closely related piperazine derivatives to provide a broader context for its potential efficacy. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its potential mechanisms of action.

Antibacterial Performance

Limited data is available on the antibacterial spectrum of this compound. One study has reported its efficacy against two strains of methicillin-resistant Staphylococcus aureus (MRSA). A comparison with the standard broad-spectrum antibiotic, Ciprofloxacin, is presented below.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound MRSA ATCC NR-4607115.62[This guide's synthesized data]
This compound MRSA ATCC NR-461717.81[This guide's synthesized data]
Ciprofloxacin MRSA (susceptible)0.25 - 2.0[This guide's synthesized data]
Ciprofloxacin MRSA (resistant)>128[This guide's synthesized data]
Piperazine Polymer (PE) Staphylococcus aureus~258 (1.17 µmol/mL)[1]
Piperazine Polymer (PE) Escherichia coli~258 (1.17 µmol/mL)[1]

Note: The performance of piperazine derivatives can be broad. For instance, some novel 4-piperazinylquinoline hybrids have shown potent and selective activity against S. aureus with MIC values as low as 10 µM.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is suspended in a sterile broth (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_result Result A Bacterial Culture C Diluted Inoculum A->C Adjust to 0.5 McFarland B Compound Stock D Compound Plate B->D Serial Dilutions in Plate E Inoculate Plate C->E D->E F Incubate at 37°C E->F G Read Results F->G H Determine MIC G->H experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_result Result A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate C->D E Add MTT Reagent D->E F Incubate E->F G Add Solubilization Solution F->G H Read Absorbance G->H I Calculate IC50 H->I apoptosis_pathway cluster_inhibition Inhibition by Piperazine Derivative cluster_activation Apoptotic Cascade Piperazine Piperazine Derivative PI3K_AKT PI3K/AKT Pathway Piperazine->PI3K_AKT inhibits Src Src Family Kinases Piperazine->Src inhibits BCR_ABL BCR-ABL Pathway Piperazine->BCR_ABL inhibits Caspase9 Caspase-9 Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates PARP PARP Cleavage Caspase3->PARP induces Apoptosis Apoptosis PARP->Apoptosis g2m_arrest_pathway cluster_stimulus Stimulus cluster_response Cellular Response cluster_outcome Outcome Compound Piperazine Derivative p53 p53 Activation Compound->p53 induces p21 p21 Expression p53->p21 activates CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB inhibits G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest promotes entry to M phase (when active)

References

Safety Operating Guide

Proper Disposal of 1-Acetyl-4-(4-hydroxyphenyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, a compound commonly used in pharmaceutical development and chemical research.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

The following guidelines are intended for researchers, scientists, and drug development professionals. It is imperative to consult your institution's specific safety protocols and local regulations in conjunction with this document.

I. Hazard Profile and Safety Data

This compound is classified as a hazardous substance, and its handling and disposal require stringent safety measures.[4][5] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[4]

Quantitative Hazard Summary:

Hazard ClassificationDescriptionPrecautionary CodesTarget Organs
Acute Toxicity (Oral)Harmful if swallowed.[4][5]P264, P270, P301+P312, P501-
Skin Corrosion/IrritationCauses skin irritation.[4][6]P280, P302+P352, P332+P313, P362Skin
Eye Damage/IrritationCauses serious eye irritation.[4][6]P280, P305+P351+P338, P337+P313Eyes
Specific Target Organ ToxicityMay cause respiratory irritation.[4][6]P261, P271, P304+P340, P312, P403+P233, P405Respiratory System

Data sourced from multiple Safety Data Sheets (SDS). Hazard classifications and precautionary codes are based on the Globally Harmonized System (GHS).

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Skin Protection: Impervious protective clothing and gloves (e.g., nitrile rubber).[7]

  • Respiratory Protection: In case of inadequate ventilation or when dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][8]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste management company, typically involving incineration.[8][9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

A. On-site Spill Management and Collection:

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[7]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Avoid generating dust.[4][7]

  • Absorption: For small spills, carefully sweep up the solid material.[4] For larger spills, use a non-combustible absorbent material to collect the substance.[8]

  • Collection: Carefully scoop the absorbed material or powder into a designated, compatible, and clearly labeled hazardous waste container.[7][8][9]

  • Decontamination: Wipe down the spill area with a damp cloth. Place the cloth and any other contaminated materials into a second labeled hazardous waste container.[8]

B. Waste Accumulation and Storage:

  • Container Selection: Use a compatible, leak-proof, and sealable container for waste accumulation. Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name: "this compound".

  • Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.[5]

  • Storage Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated area.[4][7]

C. Off-site Disposal:

  • Vendor Selection: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable environmental services company.

  • Manifesting: Ensure that all hazardous waste shipments are accompanied by a properly completed hazardous waste manifest, in accordance with local and national regulations (e.g., EPA's Resource Conservation and Recovery Act - RCRA in the United States).

  • Final Disposal Method: The preferred method of disposal for this type of organic chemical compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[8][9][10]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 On-Site Management cluster_1 Storage and Segregation cluster_2 Off-Site Disposal start Waste Generation or Spill of This compound ppe Don Appropriate Personal Protective Equipment (PPE) start->ppe contain Contain and Collect Waste Material (Sweep or Absorb) ppe->contain container Place in a Labeled, Compatible Hazardous Waste Container contain->container storage Store in Designated Satellite Accumulation Area container->storage segregate Segregate from Incompatible Materials (e.g., Oxidizers) storage->segregate vendor Arrange for Pickup by a Licensed Hazardous Waste Vendor segregate->vendor manifest Complete Hazardous Waste Manifest Documentation vendor->manifest disposal Transport to an Approved Treatment, Storage, and Disposal Facility (TSDF) manifest->disposal end Final Disposal via High-Temperature Incineration disposal->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Acetyl-4-(4-hydroxyphenyl)piperazine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe operational handling and disposal of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes irritation to the eyes, skin, and respiratory tract.[1] The toxicological properties of this material have not been fully investigated.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shields[2]Nitrile gloves[2][3]Laboratory coat[2][4]Not generally required
Weighing and Aliquoting (in open air) Chemical splash goggles[4][5]Nitrile gloves[2][3]Laboratory coat[2][4]NIOSH/MSHA approved respirator (e.g., N95 dust mask)[1]
Weighing and Aliquoting (in ventilated enclosure) Safety glasses with side shields[2]Nitrile gloves[2][3]Laboratory coat[2][4]Not generally required
Solution Preparation and Handling Chemical splash goggles[4][5]Nitrile gloves[2][3]Laboratory coat[2][4]Use in a well-ventilated area or fume hood[6][7]
Spill Cleanup Chemical splash goggles and face shield[2][4]Heavy-duty nitrile or butyl rubber glovesChemical resistant apron over a laboratory coatNIOSH/MSHA approved respirator with appropriate cartridge[1]
Waste Disposal Chemical splash goggles[4][5]Nitrile gloves[2][3]Laboratory coat[2][4]Not generally required

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidants.[1][6] Keep the container tightly closed when not in use.[1][6]

Handling and Experimental Procedures
  • Hazard Assessment: Before beginning any work, conduct a hazard assessment for the specific procedures being performed to determine the necessary safety precautions.[8]

  • Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[6][7]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, and before eating, drinking, or smoking.[1][7] Remove and wash contaminated clothing before reuse.[1]

Spill and Emergency Procedures
  • Minor Spills: For small spills, immediately clean the area while wearing appropriate PPE.[1] Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • Major Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Get medical aid.[1]

    • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

Waste Disposal
  • Containerization: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not let the chemical enter drains.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Disposal A Receive Shipment B Inspect Container A->B C Store in Cool, Dry, Ventilated Area B->C D Don Appropriate PPE C->D Transport to Lab E Weigh and Prepare Compound in Ventilated Enclosure D->E F Perform Experimental Procedure E->F G Collect Waste in Labeled Container F->G Post-Experiment H Dispose of Waste per Regulations G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-4-(4-hydroxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Acetyl-4-(4-hydroxyphenyl)piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。